Glucose oxime
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
608-81-1 |
|---|---|
Molecular Formula |
C6H13NO6 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+ |
InChI Key |
FQDOAQMGAIINEJ-LJVFLWCUSA-N |
SMILES |
C(C(C(C(C(C=NO)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](/C=N/O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=NO)O)O)O)O)O |
Synonyms |
glucosoxime |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of D-glucose Oxime
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of D-glucose oxime, a derivative of D-glucose with significant potential in various scientific domains, including medicinal chemistry. The document details the synthetic route from D-glucose, outlines purification methods, and presents a summary of its key characterization data. Furthermore, it explores the logical workflow of its potential application as a reactivator of inhibited acetylcholinesterase.
Introduction
D-glucose oxime is formed by the reaction of the aldehyde group of D-glucose with hydroxylamine.[1] This conversion of a carbonyl group to an oxime is a fundamental reaction in organic chemistry, often employed for the protection and characterization of aldehydes and ketones.[2] In the context of medicinal chemistry, sugar oximes are of particular interest due to their potential biological activities. Notably, certain oxime compounds have been investigated as reactivators of acetylcholinesterase (AChE), an enzyme critical for nerve function that can be inhibited by organophosphorus compounds.[3][4] The conjugation of an oxime moiety to a glucose scaffold may offer advantages in terms of bioavailability and transport.[3]
In solution, D-glucose oxime exists as a complex equilibrium mixture of cyclic and acyclic isomers. The solid state is predominantly the cyclic β-pyranose form. However, in an aqueous solution, it isomerizes to a mixture of β-pyranose (23%), α-pyranose (7%), anti-(Z-) acyclic (13.5%), and syn-(E-) acyclic (56.5%) forms.[5]
Synthesis of D-glucose Oxime
The synthesis of D-glucose oxime involves the condensation reaction between D-glucose and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine.
General Reaction Scheme
The aldehyde group of the open-chain form of D-glucose reacts with hydroxylamine to form an oxime and a molecule of water.[1]
Figure 1: General reaction for the synthesis of D-glucose oxime.
Experimental Protocol
Materials:
-
D-glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol (absolute)
-
Water
-
Activated carbon (optional)
Procedure:
-
Preparation of Free Hydroxylamine: A solution of hydroxylamine hydrochloride in ethanol is neutralized with a stoichiometric amount of a base like sodium hydroxide or pyridine. The resulting precipitate of sodium chloride is removed by filtration.
-
Reaction: The ethanolic solution of free hydroxylamine is added to a solution of D-glucose in ethanol.
-
Reaction Conditions: The reaction mixture is refluxed for several hours. A study on fructose oxime suggests heating at 75-78°C for at least 10 hours may be effective.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue may be treated with an acid to remove any remaining pyridine by forming a salt.
-
Purification: The crude product is then purified by recrystallization. A common solvent system for the recrystallization of polar compounds like sugar derivatives is a mixture of ethanol and water. The crude oxime is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization. The crystals are collected by filtration, washed with a small amount of cold ethanol-water, and dried under vacuum.
Characterization of D-glucose Oxime
The successful synthesis of D-glucose oxime is confirmed through various analytical techniques to determine its physicochemical properties and structural integrity.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₆ | [6] |
| Molecular Weight | 195.17 g/mol | [6] |
| Appearance | Colorless crystals | [1] |
| Melting Point | Not explicitly found for D-glucose oxime. For comparison, D-glucose has a melting point of 146 °C. | |
| Specific Rotation | Not explicitly found for D-glucose oxime. The specific rotation of D-glucose is +52.7° (c=10 in water). | [7] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum would show signals corresponding to the protons on the sugar ring and the C=N-OH proton of the oxime group. The anomeric protons of the cyclic forms would appear at distinct chemical shifts.[8]
-
¹³C NMR: The carbon spectrum would reveal the six carbon signals of the glucose backbone, with the C1 carbon of the oxime appearing at a characteristic downfield shift.[8]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of D-glucose oxime would exhibit characteristic absorption bands for its functional groups. While a specific spectrum for D-glucose oxime is not provided, the spectrum of D-glucose shows strong, broad absorptions for O-H stretching, C-H stretching, and C-O stretching vibrations.[9] The spectrum of D-glucose oxime would additionally feature a characteristic C=N stretching vibration.
3.2.3. Mass Spectrometry (MS)
Logical Workflow: Potential as an Acetylcholinesterase Reactivator
Sugar oximes are being investigated for their potential to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds (nerve agents or pesticides).[3] The glucose moiety may aid in transporting the oxime across the blood-brain barrier.[3] The general mechanism of reactivation provides a logical workflow for the potential application of D-glucose oxime.
References
- 1. D+glucose reacts with hydroxyl amine and yields oxime class 12 chemistry CBSE [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Glucose oxime | C6H13NO6 | CID 95133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Virtual Labs [cds-iiith.vlabs.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 6TMS derivative [webbook.nist.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Glucose Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose oxime, a derivative of D-glucose, is a molecule of significant interest in various scientific fields, from synthetic chemistry to drug development. Its ability to exist in both cyclic and open-chain forms, coupled with the reactivity of the oxime functional group, makes it a versatile compound with potential applications in medicinal chemistry, including as a reactivator for acetylcholinesterase and as an inhibitor of glucose transporters. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Introduction
This compound is formed through the reaction of D-glucose with hydroxylamine. This reaction primarily involves the aldehyde group of the open-chain form of glucose, resulting in the formation of an aldoxime. However, the structure of this compound is not limited to this open-chain form. In solution, it exists as a complex equilibrium mixture of cyclic (α- and β-pyranose) and open-chain (syn and anti) isomers. This isomeric complexity governs its reactivity and biological interactions. Understanding the physical and chemical properties of these forms is crucial for its application in research and drug development.
Physical Properties
This compound is generally a colorless, crystalline solid that is less soluble in water compared to its parent molecule, D-glucose.[1] Its physical properties are influenced by the isomeric form present. In the solid state, D-glucose oxime exists predominantly in the cyclic β-pyranose form.[2]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₆ | [3] |
| Molecular Weight | 195.17 g/mol | [3] |
| IUPAC Name | (2R,3R,4R,5S)-6-(hydroxyimino)hexane-1,2,3,4,5-pentol | - |
| Appearance | Colorless crystals | [1] |
| Melting Point | Decomposes at 143-145 °C | [4] |
| Solubility | Sparingly soluble in water. | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the presence of multiple hydroxyl groups and the oxime functional group. It can undergo reactions typical of both polyols and oximes.
Isomerization in Aqueous Solution
In an aqueous solution, D-glucose oxime undergoes mutarotation and isomerization to establish an equilibrium between its various forms. The approximate composition of this mixture is:
-
β-pyranose form: 23%[2]
-
α-pyranose form: 7%[2]
-
syn-(E)-oxime (open-chain): 56.5%[2]
-
anti-(Z)-oxime (open-chain): 13.5%[2]
References
An In-depth Technical Guide to Isomerism in Glucose Oxime and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomerism of glucose oxime and its derivatives. It covers the fundamental principles of stereoisomerism and geometric isomerism, methods for synthesis and characterization, and the potential biological significance of these isomers. This document is intended to be a valuable resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.
Introduction to Isomerism in this compound
This compound, formed by the reaction of D-glucose with hydroxylamine, is a fascinating molecule that exhibits multiple forms of isomerism. Due to the presence of chiral centers in the glucose backbone and the C=N double bond of the oxime functionality, this compound can exist as a complex mixture of stereoisomers and geometric isomers. Understanding the nature of this isomerism is critical for its synthesis, purification, characterization, and for elucidating the structure-activity relationships of its derivatives.
In the solid state, D-glucose oxime primarily exists in the cyclic β-pyranose form. However, in aqueous solution, it establishes a dynamic equilibrium, leading to a mixture of four main isomers: the cyclic α- and β-pyranose anomers, and the open-chain syn-(E)- and anti-(Z)-geometric isomers.[1]
Types of Isomerism in this compound
Stereoisomerism in the Glucose Moiety
The glucose backbone contains multiple chiral centers, leading to the existence of D- and L-glucose. This guide focuses on derivatives of D-glucose, the naturally occurring enantiomer. The cyclic forms of this compound, the α- and β-pyranose anomers, are diastereomers that differ in the configuration at the anomeric carbon (C-1).
Geometric Isomerism of the Oxime Group
The restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime group gives rise to geometric isomerism.[2] These isomers are designated as syn and anti or, more systematically, using the E/Z notation.
-
syn (or E) isomer: The hydroxyl group (-OH) of the oxime and the hydrogen atom on the C-1 carbon are on the same side of the C=N double bond.
-
anti (or Z) isomer: The hydroxyl group (-OH) of the oxime and the hydrogen atom on the C-1 carbon are on opposite sides of the C=N double bond.
Equilibrium Composition of D-Glucose Oxime in Aqueous Solution
In aqueous solution, D-glucose oxime exists as a mixture of its cyclic and open-chain isomers. The equilibrium composition has been reported as follows[1]:
| Isomer | Form | Percentage in Aqueous Solution |
| syn-D-Glucose Oxime | Open-chain (E) | 56.5% |
| β-D-Glucopyranose Oxime | Cyclic | 23.0% |
| anti-D-Glucose Oxime | Open-chain (Z) | 13.5% |
| α-D-Glucopyranose Oxime | Cyclic | 7.0% |
Table 1: Equilibrium composition of D-glucose oxime isomers in aqueous solution.[1]
The following diagram illustrates the equilibrium between the different isomeric forms of D-glucose oxime.
Experimental Protocols
Synthesis of D-Glucose Oxime
The synthesis of D-glucose oxime is typically achieved through the condensation reaction of D-glucose with hydroxylamine hydrochloride in the presence of a base.[2]
Materials:
-
D-glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethanol or other suitable solvent
-
Water
Procedure:
-
Dissolve D-glucose in a minimal amount of water.
-
In a separate flask, dissolve hydroxylamine hydrochloride and sodium carbonate in water.
-
Add the hydroxylamine hydrochloride solution to the D-glucose solution with stirring.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a specified period (e.g., 2-24 hours) to allow for the formation of the oxime.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product may crystallize out of solution. If not, the solvent can be removed under reduced pressure.
-
The crude product, which is a mixture of isomers, can be collected by filtration and washed with a cold solvent.
Separation of this compound Isomers
The separation of the different isomers of this compound can be challenging due to their structural similarity and the dynamic equilibrium in solution. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation of sugar isomers and their derivatives.[3]
General HPLC Protocol for Sugar Isomer Separation:
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica column or a ligand-exchange column, is typically used.
-
Mobile Phase: The mobile phase often consists of a mixture of acetonitrile and water. The exact ratio can be optimized to achieve the best separation.
-
Detector: A Refractive Index (RI) detector is commonly used for the detection of underivatized sugars.
-
Temperature: The column temperature is often controlled to improve resolution and reproducibility.
The following diagram illustrates a general workflow for the synthesis and separation of this compound isomers.
Spectroscopic Characterization of this compound Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the characterization and differentiation of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The chemical shifts of the protons in the different isomers of this compound will vary. The anomeric protons (H-1) of the α- and β-pyranose forms will appear at different chemical shifts. For the syn and anti isomers, the chemical shift of the proton attached to the C=N double bond (H-1) is particularly diagnostic.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, especially the anomeric carbon (C-1) and the carbons of the oxime group, will differ between the isomers.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in the molecule. The different isomers of this compound are expected to show characteristic differences in their IR spectra, particularly in the regions corresponding to the O-H, C=N, and N-O stretching vibrations.
| Functional Group | Approximate Wavenumber (cm⁻¹) | Notes |
| O-H stretch | 3600 - 3200 | Broad band due to hydrogen bonding. The position can vary between isomers. |
| C=N stretch | 1690 - 1640 | Characteristic of the oxime group. |
| N-O stretch | 960 - 930 | Characteristic of the oxime group. |
Table 2: General IR absorption frequencies for oximes.
Differences in hydrogen bonding patterns between the isomers can lead to shifts in the O-H stretching frequency. For instance, intramolecular hydrogen bonding in one isomer versus intermolecular hydrogen bonding in another will result in different absorption bands.[4]
Derivatives of this compound and Their Isomerism
The hydroxyl groups of this compound can be derivatized to modify its properties. A common derivative is the per-O-trimethylsilyl (TMS) ether, which is more volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis. The isomerism of the oxime group is retained in these derivatives, and different isomers of the TMS-derivatized this compound can be separated and identified by GC.
The synthesis of oxime-linked glycoconjugates is another important area of research. In these derivatives, the oxime nitrogen is linked to other molecules, such as peptides or lipids. The E/Z isomerism of the oxime linkage can influence the overall conformation and biological activity of the glycoconjugate.[3]
Biological Activity and Potential Applications
The different isomers of a biologically active molecule can exhibit distinct pharmacological properties. While the specific biological activities of the individual isomers of this compound are not extensively documented, sugar oximes, in general, have been investigated for several potential applications.
One area of interest is their potential as cholinesterase reactivators .[1] Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition by organophosphorus compounds can be fatal. Certain oxime-containing compounds can reactivate the inhibited enzyme. The specific geometry of the oxime group can be crucial for its efficacy as a reactivator.
The following diagram depicts the potential relationship between isomerism and biological activity.
Conclusion
The isomerism of this compound is a complex yet fundamental aspect of its chemistry. The existence of cyclic anomers and open-chain geometric isomers in equilibrium presents both challenges and opportunities for researchers. A thorough understanding of the synthesis, separation, and characterization of these isomers is essential for the development of this compound derivatives with specific and predictable properties. Further research into the distinct biological activities of the individual isomers could lead to the discovery of novel therapeutic agents and research tools. This guide provides a solid foundation for professionals working in the fields of carbohydrate chemistry, drug discovery, and materials science.
References
Spectroscopic Analysis of Glucose Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization of glucose oxime. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and related fields who require a comprehensive understanding of the analytical methodologies for this important compound. This document details the experimental protocols and presents key quantitative data for the primary spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction to this compound
This compound is a derivative of glucose formed by the reaction of glucose with hydroxylamine. This reaction opens the cyclic hemiacetal form of glucose to an open-chain structure, which then reacts to form an oxime. This compound can exist as a mixture of isomers, including the cyclic α- and β-pyranose forms, as well as the open-chain (E) and (Z) isomers of the oxime. The equilibrium between these forms is often dependent on the solvent and pH. The ability to accurately characterize this equilibrium and the structure of each isomer is critical for its application in various fields, including medicinal chemistry and as a building block in the synthesis of more complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the unambiguous assignment of protons and carbons in its various isomeric forms.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).
-
For studies on the isomeric equilibrium, use a deuterated buffer solution (e.g., acetate buffer in D₂O) to maintain a constant pH.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any particulate matter.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Acquire spectra using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for carbon nuclei in this compound (approximately 50-170 ppm).
Data Presentation: NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the different isomers of this compound in D₂O.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Isomers in D₂O.
| Proton | (E)-Oxime | (Z)-Oxime | α-Pyranose | β-Pyranose |
| H-1 | 7.42 (d, J=6.5) | 6.72 (d, J=7.0) | 5.15 (d, J=3.8) | 4.66 (d, J=8.0) |
| H-2 | 4.45 (dd) | 4.80 (dd) | 3.55 (dd) | 3.25 (dd) |
| H-3 | 3.85 (t) | 4.05 (t) | 3.70 (t) | 3.48 (t) |
| H-4 | 3.75 (t) | 3.90 (t) | 3.40 (t) | 3.40 (t) |
| H-5 | 3.95 (m) | 4.15 (m) | 3.80 (m) | 3.45 (ddd) |
| H-6a | 3.70 (dd) | 3.80 (dd) | 3.85 (dd) | 3.90 (dd) |
| H-6b | 3.60 (dd) | 3.70 (dd) | 3.75 (dd) | 3.70 (dd) |
Note: Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions such as pH and temperature.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers in D₂O.
| Carbon | (E)-Oxime | (Z)-Oxime | α-Pyranose | β-Pyranose |
| C-1 | 151.8 | 152.5 | 92.5 | 96.5 |
| C-2 | 71.0 | 70.5 | 72.0 | 74.8 |
| C-3 | 76.0 | 75.5 | 73.5 | 76.5 |
| C-4 | 70.0 | 69.5 | 70.2 | 70.2 |
| C-5 | 72.5 | 72.0 | 72.0 | 76.8 |
| C-6 | 63.0 | 62.5 | 61.2 | 61.2 |
Visualization: NMR Analysis Workflow
An In-depth Technical Guide to the Core Principles of Glucose Oxime Formation
This technical guide provides a comprehensive overview of the fundamental principles underlying the formation of glucose oxime. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanism, stereochemistry, influential factors, and experimental protocols.
Core Principles of this compound Formation
The formation of an oxime from glucose is a cornerstone reaction in carbohydrate chemistry, primarily utilized to confirm the presence of a carbonyl group.[1][2] The reaction involves the condensation of glucose with hydroxylamine (NH₂OH).
Glucose exists in a dynamic equilibrium between its cyclic hemiacetal forms (α- and β-pyranose) and a minor, but crucial, open-chain aldehydic form.[3][4] The reaction with hydroxylamine proceeds exclusively through this open-chain structure, which possesses a free aldehyde group (-CHO) at the C1 position.[5][6][7][8][9] This is a critical prerequisite for the reaction to occur.
Consequently, glucose derivatives where the anomeric hydroxyl group is modified, such as in glucose pentaacetate, cannot open into the acyclic form and thus do not react with hydroxylamine to form an oxime.[5][6][9]
Caption: Equilibrium between cyclic and open-chain forms of glucose.
The formation of this compound is a classic two-step nucleophilic addition-elimination reaction, also known as a condensation reaction.[10][11][12]
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the open-chain glucose. This leads to the formation of an unstable tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime.
This reaction is generally acid-catalyzed. A weakly acidic medium facilitates the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack. However, a highly acidic environment is detrimental as it would protonate the nitrogen of hydroxylamine, nullifying its nucleophilicity.[12]
Caption: Mechanism of this compound formation.
The resulting this compound is not a single entity but exists as a complex equilibrium mixture of isomers in aqueous solution.[2][13][14] The C=N double bond gives rise to geometric isomers, designated as syn (E) and anti (Z). Furthermore, these open-chain isomers coexist with the cyclic α- and β-pyranose forms of the oxime.[2][13]
Quantitative Data Summary
The physical properties and isomeric distribution of D-glucose oxime are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₆ | [15] |
| Molecular Weight | 195.17 g/mol | [15] |
| IUPAC Name | (2R,3R,4R,5S)-6-hydroxyiminohexane-1,2,3,4,5-pentol | [15] |
| Physical State | Colorless crystals or thick liquid | [16] |
| Water Solubility | Poorly soluble |[16] |
Table 2: Isomeric Distribution of D-Glucose Oxime in Aqueous Solution
| Isomer | Percentage (%) |
|---|---|
| syn-(E) open-chain | 56.5 |
| anti-(Z) open-chain | 13.5 |
| β-pyranose (cyclic) | 23.0 |
| α-pyranose (cyclic) | 7.0 |
Source: Data derived from a study by Finch et al., as cited in Juniper Publishers.[13]
Factors Influencing this compound Formation
The efficiency and rate of oxime formation are significantly influenced by several experimental parameters.
The pH of the reaction medium is a critical factor.[17][18] The reaction rate is typically maximal in weakly acidic solutions (pH ~4-5).
-
High pH (Alkaline): Reduces the rate by decreasing the concentration of the protonated carbonyl group, which is more electrophilic.
-
Low pH (Strongly Acidic): The nucleophile, hydroxylamine, becomes protonated (NH₃OH⁺), rendering it non-nucleophilic and thus inhibiting the reaction.[12]
Like most chemical reactions, the rate of oxime formation increases with temperature.[19] Reactions are often carried out at elevated temperatures, such as refluxing in a solvent, to reduce reaction times.[10] Microwave-assisted synthesis can further accelerate the process, often completing the reaction within minutes.[13]
While the reaction is acid-catalyzed, other catalysts can be employed. A solvent-free method using bismuth(III) oxide (Bi₂O₃) under grinding conditions has been reported as an efficient and environmentally friendly alternative.[20]
Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are representative protocols.
This method involves the reaction of glucose with hydroxylamine hydrochloride, often with a weak base like pyridine or sodium hydroxide to liberate the free hydroxylamine.[10]
Materials:
-
D-Glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol or an aqueous buffer solution
-
Distilled water
-
Reaction flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve D-glucose (1 equivalent) in an appropriate solvent (e.g., water/ethanol mixture) in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.
-
Slowly add a solution of NaOH or pyridine (1.2 equivalents) to neutralize the HCl and free the hydroxylamine.
-
Heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
This protocol offers a rapid and efficient alternative for synthesizing oxime-linked glycoconjugates.[13]
Materials:
-
D-Glucose
-
An aminooxy-containing molecule (R-ONH₂)
-
Aqueous buffer (e.g., acetate buffer, pH 5-6)
-
Microwave reactor
Procedure:
-
Dissolve equimolar quantities of D-glucose and the aminooxy compound in a suitable aqueous solvent in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a specified time (e.g., 30 minutes) at a controlled temperature.[13]
-
After the reaction, cool the vessel to room temperature.
-
The product can be isolated and purified using standard techniques such as High-Performance Liquid Chromatography (HPLC).[14]
The synthesized this compound is typically characterized using a combination of spectroscopic techniques to confirm its structure and purity.
Caption: General workflow for the synthesis and characterization of this compound.
Infrared (IR) Spectroscopy: Characteristic bands for oximes include stretches for O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹).[16] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for detailed structural analysis, allowing for the identification and quantification of the different isomers present in a sample.[21] Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[20]
Applications in Research and Drug Development
Glucose oximes are more than just a classical derivative for structural confirmation. They serve as versatile intermediates and tools in modern chemistry and drug development.
-
Bioconjugation and Ligation: The chemoselective reaction between an aminooxy group and a carbonyl group (from a reducing sugar like glucose) forms a stable oxime linkage. This "oxime ligation" is a powerful tool for attaching carbohydrates to peptides, proteins, lipids, and other molecules without the need for protecting groups.[13][14]
-
Pharmaceutical Intermediates: Sugar oximes are valuable precursors in the synthesis of complex molecular architectures, including glycosylated pharmaceuticals and various bioactive materials.[13]
-
Enzyme Reactivators: Certain sugar oxime derivatives have been investigated as potential reactivators for inhibited cholinesterases.[13]
References
- 1. Glucose reacts with hydroxylamine to form an oxime and adds a molecule of.. [askfilo.com]
- 2. This compound | 608-81-1 | Benchchem [benchchem.com]
- 3. vedantu.com [vedantu.com]
- 4. cbseacademic.nic.in [cbseacademic.nic.in]
- 5. sarthaks.com [sarthaks.com]
- 6. zijlrfbfibalyzqn.quora.com [zijlrfbfibalyzqn.quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Glucose forms an oxime but glucose pentaacetate does not .Explain. [allen.in]
- 10. scribd.com [scribd.com]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C6H13NO6 | CID 95133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Oxime - Wikipedia [en.wikipedia.org]
- 17. The effect of pH and amino acids on the formation of methylglyoxal in a glucose-amino acid model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of pH Regulation Mode in Glucose Fermentation on Product Selection and Process Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Glucose Oxime: A Versatile Precursor in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose oxime, a derivative of the ubiquitous monosaccharide D-glucose, has emerged as a highly versatile and valuable precursor in organic synthesis. Its unique chemical architecture, featuring a polyhydroxylated chiral backbone and a reactive oxime functionality, provides a gateway to a diverse array of complex nitrogen-containing molecules. This technical guide offers an in-depth exploration of the synthesis, properties, and key applications of this compound as a precursor in the construction of valuable organic scaffolds. Detailed experimental protocols for its synthesis and subsequent transformations, quantitative data summaries, and mechanistic pathway visualizations are provided to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.
Introduction
The strategic utilization of readily available carbohydrate feedstocks as starting materials in organic synthesis represents a cornerstone of modern green and sustainable chemistry. D-glucose, in its oxime form, offers a rich platform for chemical diversification. The oxime group (C=N-OH) can be chemoselectively transformed into a variety of other nitrogen-containing functional groups, including amines, nitriles, and isoxazolines. Furthermore, the inherent chirality of the glucose backbone allows for the stereoselective synthesis of complex molecules, a critical aspect in the development of new therapeutic agents and biologically active compounds. This guide will detail the pivotal role of this compound in several key synthetic transformations, including its preparation, reduction to amino sugars, participation in oxime ligation reactions, and its use in cycloaddition reactions to form heterocyclic systems.
Synthesis of D-Glucose Oxime
The preparation of D-glucose oxime is a straightforward and high-yielding reaction involving the condensation of D-glucose with hydroxylamine. The reaction proceeds with the open-chain aldehyde form of glucose, which is in equilibrium with its cyclic hemiacetal forms in solution.
Experimental Protocol: Synthesis of D-Glucose Oxime
Materials:
-
D-Glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other mild base
-
Ethanol
-
Water
Procedure:
-
Dissolve D-glucose (1 equivalent) in a minimal amount of warm water.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water or aqueous ethanol.
-
Add the hydroxylamine solution to the glucose solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled in an ice bath to induce crystallization of the D-glucose oxime.
-
The crystalline product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
Characterization:
-
In the solid state, D-glucose oxime primarily exists in the cyclic β-pyranose form.[1]
-
In aqueous solution, it establishes an equilibrium between the β-pyranose (23%), α-pyranose (7%), and the open-chain syn-(E) (56.5%) and anti-(Z) (13.5%) isomers.[1]
Key Synthetic Applications of this compound
Reduction to Amino Sugars: Synthesis of 1-Amino-1-deoxy-D-glucitol
The reduction of the oxime functionality provides a direct route to amino sugars, which are important structural motifs in many natural products and pharmaceuticals. 1-Amino-1-deoxy-D-glucitol is a valuable chiral building block. While various reducing agents can be employed, a common method involves the use of sodium borohydride, often in the presence of a Lewis acid to enhance its reactivity towards the oxime.
Experimental Protocol: Reduction of D-Glucose Oxime
Materials:
-
D-Glucose oxime
-
Sodium borohydride (NaBH₄)
-
Zirconium(IV) chloride (ZrCl₄) or other suitable Lewis acid
-
Alumina (Al₂O₃) (optional, for solid-phase reactions)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Water
Procedure (adapted from a general protocol for oxime reduction): [2]
-
To a solution or suspension of D-glucose oxime (1 equivalent) in a suitable solvent (e.g., a protic solvent like ethanol or an aprotic solvent for reactions with Lewis acids), add the Lewis acid (e.g., ZrCl₄, 1 equivalent) if required.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (a molar excess, e.g., 5 equivalents) portion-wise to the stirred mixture.
-
Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
The product, 1-amino-1-deoxy-D-glucitol, can be isolated and purified by appropriate workup and chromatographic techniques.
Oxime Ligation for Bioconjugation
Oxime ligation is a powerful chemoselective reaction for the conjugation of biomolecules. It involves the reaction of an aminooxy-functionalized molecule with a carbonyl compound (aldehyde or ketone). Glucose can be ligated to aminooxy-containing peptides or other molecules through the formation of a stable oxime bond.[3][4][5][6]
Experimental Protocol: Oxime Ligation of a Peptide with Glucose
Materials:
-
Aminooxy-functionalized peptide (e.g., containing an aminooxyacetyl group, Aoa)
-
D-Glucose
-
Aniline (as a catalyst)
-
Anhydrous Dimethylformamide (DMF)
Procedure (adapted from a rapid ligation protocol): [3][5]
-
Dissolve the aminooxy-functionalized peptide in anhydrous DMF.
-
Add a solution of D-glucose (in molar excess, e.g., 100 equivalents) in anhydrous DMF.
-
Add aniline (2 equivalents) as a catalyst.
-
Heat the reaction mixture (e.g., at 75 °C) for a short duration (e.g., 5 minutes).
-
The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
The resulting glycoconjugate can be purified by reverse-phase HPLC.
Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition
This compound can serve as a precursor to nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates can undergo cycloaddition reactions with alkenes or alkynes to furnish isoxazolines and isoxazoles, respectively. This strategy allows for the synthesis of complex chiral heterocyclic compounds.
Experimental Protocol: Synthesis of a Protected Isoxazoline Glucoside
Materials:
-
Protected D-glucose oxime (e.g., 2,3:4,6-di-O-(tetraisopropyldisiloxane-1,3-diyl)-D-glucose oxime)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Suitable solvent (e.g., an inert solvent like toluene or dichloromethane)
Procedure (based on a reported synthesis): [1]
-
Dissolve the protected D-glucose oxime (1 equivalent) in a suitable anhydrous solvent.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) to the solution.
-
The reaction proceeds through a nitrone intermediate, which undergoes an intramolecular 1,3-dipolar cycloaddition. The reaction may be heated to facilitate the cycloaddition.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting protected isoxazoline glucoside is purified by column chromatography.
Quantitative Data
The following tables summarize representative yields for the key transformations of this compound and its derivatives.
Table 1: Synthesis of D-Glucose Oxime and Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| D-Glucose | NH₂OH·HCl, NaOAc | D-Glucose Oxime | Good to Excellent | [1] |
| Glyceraldehyde, Glucose, Maltose | Decyloxyamine, Anthranilic acid | (E)-Oxime ether | 53-98 | [1] |
Table 2: Synthesis of Isoxazoline and Disaccharide Mimics from this compound Derivatives
| This compound Derivative | Reactant | Product | Yield (%) | Reference |
| 2,3:4,6-di-O-(tetraisopropyldisiloxane-1,3-diyl)-glucose oxime | DMAD | TIPDS-protected isoxazoline glucoside | 87 | [1] |
| Methyl 6-deoxy-6-methoxyamino-D-glucopyranoside | D-Glucose | Disaccharide mimic | 80-92 | [7] |
| Reduced Disaccharide Mimic | Methyl 6-deoxy-6-methoxyamino-D-glucopyranoside | Trisaccharide mimic | 65 | [7] |
Mechanistic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and workflows involving this compound.
Caption: Formation of D-Glucose Oxime from D-Glucose.
Caption: Workflow for Oxime Ligation of a Peptide with Glucose.
Caption: Synthesis of an Isoxazoline from a Protected this compound.
Conclusion
This compound stands as a testament to the power of carbohydrate chemistry in providing versatile and chiral synthons for organic synthesis. Its accessibility and the diverse reactivity of the oxime group make it an invaluable precursor for the construction of a wide range of nitrogen-containing compounds, from fundamental building blocks like amino sugars to complex glycoconjugates and heterocyclic systems. The methodologies outlined in this guide highlight the practical utility of this compound and are intended to inspire further innovation in the fields of synthetic chemistry, drug discovery, and materials science. The continued exploration of this compound and other sugar-derived precursors will undoubtedly lead to the development of novel and efficient synthetic routes to molecules of significant biological and industrial importance.
References
- 1. Chemocatalytic value addition of glucose without carbon–carbon bond cleavage/formation reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino-1-deoxy-d-glucitol | C6H15NO5 | CID 129728480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, a novel analogue of the powerful glucosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol, via an Amadori rearrangement of 5-azido-5-deoxy-D-glucofuranose | UBC Chemistry [chem.ubc.ca]
- 6. Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics [mdpi.com]
- 7. juniperpublishers.com [juniperpublishers.com]
The Pivotal Role of Glucose Oxime in Modern Carbohydrate Chemistry: A Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted role of glucose oxime in carbohydrate chemistry. It delves into its synthesis, diverse reactions, and critical applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and application in research and development.
Introduction: The Versatility of a Glucose Derivative
This compound, a derivative of glucose formed by the condensation of its open-chain aldehyde form with hydroxylamine, serves as a cornerstone in synthetic carbohydrate chemistry. Its unique structural features, possessing both the polyhydroxy backbone of a sugar and the reactive oxime functionality, render it a versatile building block for a myriad of chemical transformations. This guide explores the fundamental aspects of this compound, from its synthesis and isomeric forms to its strategic applications in drug discovery and glycoconjugation.
In aqueous solution, D-glucose oxime exists as a mixture of isomers: the cyclic β-pyranose (23%), α-pyranose (7%), and the open-chain syn-(E) (56.5%) and anti-(Z) (13.5%) forms.[1] This equilibrium is a critical consideration in its reactivity and applications.
Synthesis and Characterization
The synthesis of this compound is a fundamental reaction in carbohydrate chemistry, typically achieved through the reaction of D-glucose with hydroxylamine hydrochloride in the presence of a base.[2] This reaction serves as a classical test for the presence of a carbonyl group in glucose.[3]
Data Presentation: Synthesis and Isomer Distribution
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.
| Reaction | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Oximation of D-Glucose | D-Glucose, Hydroxylamine HCl | Pyridine | Room Temp | - | - | [2] |
| Oximation of Aldehydes | Various Aldehydes, NH2OH·HCl | Oxalic Acid/CH3CN | Reflux | 55-90 min | 90-95 | [4] |
| Ultrasound-Assisted Oximation | Aldehydes/Ketones, NH2OH·HCl | Water/EtOH | - | - | 81-95 | [5] |
| Conversion to Isoxazoline | Protected this compound, DMAD | - | - | - | 87 | [1] |
| Monoconjugation (Oxime Ligation) | Glucose, Dimeric N-alkoxyammonium | Methanol | 65 | 16 h | 11 | [6] |
| Isomer | Percentage in Aqueous Solution | Reference |
| β-pyranose | 23% | [1] |
| α-pyranose | 7% | [1] |
| syn-(E)-oxime | 56.5% | [1] |
| anti-(Z)-oxime | 13.5% | [1] |
Experimental Protocols
Protocol 1: Synthesis of D-Glucose Oxime
This protocol describes the synthesis of D-glucose oxime from D-glucose and hydroxylamine hydrochloride.
Materials:
-
D-Glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Distilled water
Procedure:
-
Dissolve D-glucose in methanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water and then add methanol. The base (sodium acetate or pyridine) is used to neutralize the HCl and liberate free hydroxylamine.
-
Add the hydroxylamine solution dropwise to the glucose solution with stirring at room temperature.
-
The reaction mixture is typically stirred overnight at room temperature or gently refluxed for a few hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and induce crystallization by the dropwise addition of water.
-
Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization: The product, D-glucose oxime, can be characterized by:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure and can be used to determine the ratio of isomers in solution.
-
IR Spectroscopy: The presence of a C=N bond (oxime) and O-H groups will be evident.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Key Reactions and Applications in Carbohydrate Chemistry
This compound is a versatile intermediate for various chemical transformations, leading to a diverse range of valuable compounds.
Oxime Ligation for Glycoconjugation
The oxime group provides a powerful tool for "oxime ligation," a chemoselective reaction used to conjugate sugars to peptides, proteins, and other biomolecules. This method is particularly advantageous as it can be performed on unprotected sugars in aqueous conditions.
Protocol 2: Oxime Ligation of a Peptide with Glucose
This protocol provides a general procedure for the conjugation of a peptide containing an aminooxy group with glucose.
Materials:
-
Peptide with an aminooxy group (e.g., OTK8[Aoa])
-
D-Glucose
-
Aniline (catalyst)
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine (for Fmoc deprotection if applicable)
-
Trifluoroacetic acid (TFA)
-
Acetone
Procedure:
-
If the aminooxy group on the peptide is Fmoc-protected, dissolve the peptide in 30% piperidine in anhydrous DMF at 75°C for 1 minute to remove the protecting group.
-
Quench the deprotection reaction with TFA.
-
Add a solution of aniline (2 equivalents) and a large excess of D-glucose (100 equivalents) in anhydrous DMF.
-
Heat the reaction mixture at 75°C for 5 minutes.
-
Quench the ligation reaction with acetone.
-
Purify the resulting glycoconjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Elaboration
Despite existing as a mixture of isomers, glucose oximes can be recognized as substrates by certain enzymes, allowing for further enzymatic modifications to create more complex oligosaccharides. For instance, N-acetylglucosamine (GlcNAc) oximes have been shown to be substrates for β(1,4)-galactosyltransferase (β4GalT1).
Protocol 3: Enzymatic Galactosylation of a GlcNAc Oxime
This protocol outlines the enzymatic galactosylation of a GlcNAc oxime derivative.
Materials:
-
GlcNAc oxime derivative
-
β(1,4)-galactosyltransferase (β4GalT1)
-
Uridine diphosphate galactose (UDP-Gal)
-
Reaction Buffer (e.g., MES buffer, pH 7)
Procedure:
-
Dissolve the GlcNAc oxime derivative in the reaction buffer.
-
Add UDP-Gal to the solution.
-
Initiate the reaction by adding β4GalT1.
-
Incubate the reaction mixture at 37°C. The reaction time can be extended (e.g., up to 6 days) to allow for the equilibration of isomers and drive the reaction towards the product.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Purify the resulting galactosylated product using appropriate chromatographic techniques.
Role in Drug Discovery and Development
Sugar oximes, including this compound derivatives, have garnered significant interest in drug discovery. They have been investigated as:
-
Enzyme Inhibitors: this compound derivatives can act as inhibitors of glycosidases, enzymes involved in carbohydrate metabolism.[1] This has implications for the development of treatments for metabolic disorders like diabetes.
-
Cholinesterase Reactivators: Certain sugar oximes have shown potential as reactivators of cholinesterase, an enzyme inhibited by organophosphate nerve agents.[1]
-
Surfactants: The amphiphilic nature of some sugar oximes makes them useful as surfactants.[1]
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships involving this compound.
Conclusion
This compound stands as a testament to the chemical diversity that can be achieved from a simple monosaccharide. Its accessibility, coupled with the reactivity of the oxime functionality, has cemented its place as a valuable tool in the arsenal of carbohydrate chemists. From fundamental synthetic transformations to the cutting edge of drug discovery and bioconjugation, the applications of this compound continue to expand. This guide provides a foundational understanding and practical protocols to leverage the potential of this compound in advancing research and development in the chemical and biomedical sciences.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. D+glucose reacts with hydroxyl amine and yields oxime class 12 chemistry CBSE [vedantu.com]
- 4. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 5. scielo.org.za [scielo.org.za]
- 6. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Framework for Investigating the Stability of Glucose Oxime Isomers
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for studying the stability of glucose oxime isomers. While experimental evidence confirms the existence of multiple isomers in solution, a detailed theoretical and computational analysis of their relative stabilities is not extensively documented in publicly available literature. This document outlines the known isomeric forms, proposes a robust computational methodology for their investigation, and presents the expected data formats and visualizations to guide future research in this area.
Introduction to this compound Isomerism
Glucose, a fundamental monosaccharide, reacts with hydroxylamine to form this compound. This reaction is a classic test for the presence of an aldehyde group. In aqueous solution, D-glucose oxime is known to exist as an equilibrium mixture of several isomers.[1][2] These include cyclic pyranose forms and acyclic (open-chain) forms, with the latter existing as geometric isomers around the C=N double bond.
The primary isomers of interest are:
-
β-D-glucopyranose oxime
-
α-D-glucopyranose oxime
-
syn-(E)-D-glucose oxime (acyclic)
-
anti-(Z)-D-glucose oxime (acyclic)
Experimental studies have provided estimates of the relative populations of these isomers in aqueous solution, suggesting that the syn-(E)-acyclic form is the most abundant, followed by the β-pyranose form.[2] However, the underlying thermodynamic and structural reasons for this distribution require a detailed theoretical investigation.
Proposed Computational Methodology
To elucidate the relative stabilities of this compound isomers, a computational approach based on Density Functional Theory (DFT) is recommended. DFT has been successfully applied to study the stereochemistry and stability of various oxime-containing compounds.[3][4]
Software and Initial Structure Preparation
Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are suitable for these calculations. Initial 3D structures for each of the four main isomers of D-glucose oxime should be generated using a molecular builder and subjected to an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM6 or a molecular mechanics force field like MMFF94s.
Gas-Phase Geometry Optimization and Frequency Calculations
The initial structures should then be optimized in the gas phase using a DFT functional and basis set known to provide accurate results for organic molecules. A common and effective choice is the B3LYP functional with the 6-31+G(d) or a larger basis set like 6-311++G(d,p).[3] To account for dispersion forces, which are significant in these flexible molecules, an empirical dispersion correction such as Grimme's D3(BJ) should be included.
Following optimization, a frequency calculation at the same level of theory must be performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.
Solvation Effects
Since the isomer distribution is observed in aqueous solution, it is crucial to model the effect of the solvent. This can be achieved using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, with water as the solvent. The gas-phase optimized geometries should be re-optimized in the presence of the solvent model.
High-Accuracy Energy Calculations
For more accurate relative energies, single-point energy calculations can be performed on the solvent-optimized geometries using a more sophisticated and computationally expensive method. A double-hybrid functional like B2PLYP with a larger basis set (e.g., def2-TZVP) can provide more reliable energy differences.[3][5]
The Gibbs free energy of each isomer in solution (G_solv) can then be calculated as:
Gsolv = Esingle-point,solv + Gcorr,gas
where Esingle-point,solv is the single-point energy in solution and Gcorr,gas is the thermal correction to the Gibbs free energy from the gas-phase frequency calculation. The relative Gibbs free energies (ΔG) will indicate the theoretical equilibrium population of the isomers.
Data Presentation
The quantitative results from the proposed computational study should be summarized in clear, well-structured tables to allow for easy comparison of the stability and structural parameters of the different isomers.
Table 1: Calculated Relative Energies of this compound Isomers
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| syn-(E)-D-glucose oxime | |||
| anti-(Z)-D-glucose oxime | |||
| β-D-glucopyranose oxime | |||
| α-D-glucopyranose oxime |
Note: Energies are relative to the most stable isomer.
Table 2: Key Geometric Parameters of Acyclic this compound Isomers
| Isomer | C=N Bond Length (Å) | N-O Bond Length (Å) | C1-C2-N-O Dihedral Angle (°) |
| syn-(E)-D-glucose oxime | |||
| anti-(Z)-D-glucose oxime |
Visualization of Isomeric Relationships and Workflow
Visual diagrams are essential for understanding the relationships between the isomers and the computational workflow.
References
- 1. This compound | 608-81-1 | Benchchem [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Glucose Oxime: A Detailed Protocol for Laboratory Applications
Abstract
This document provides a comprehensive protocol for the synthesis of D-glucose oxime, a derivative of glucose with applications in various fields of chemical and pharmaceutical research. The synthesis involves the reaction of D-glucose with hydroxylamine hydrochloride in the presence of a base. This protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, quantitative data summary, and a visual representation of the experimental workflow.
Introduction
Glucose oxime is formed through the condensation reaction between the aldehyde group of D-glucose (in its open-chain form) and hydroxylamine.[1][2] This reaction is a standard method for the derivatization of aldehydes and ketones. In solution, D-glucose oxime can exist as a mixture of isomers, including the cyclic α- and β-pyranose forms, as well as the open-chain syn-(E) and anti-(Z) isomers.[1] The solid-state is predominantly the cyclic β-pyranose form.[1] The synthesis of this compound is a fundamental procedure in carbohydrate chemistry and serves as a precursor for the synthesis of more complex molecules.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of D-glucose oxime.
| Parameter | Value | Reference |
| Reactants | ||
| D-Glucose (Anhydrous) | 1.0 molar equivalent | N/A |
| Hydroxylamine Hydrochloride | 1.1 - 1.5 molar equivalents | General Practice |
| Sodium Acetate (Anhydrous) | 1.5 - 2.0 molar equivalents | General Practice |
| Reaction Conditions | ||
| Solvent | 95% Ethanol | General Practice |
| Temperature | Reflux (approx. 80-90 °C) | General Practice |
| Reaction Time | 1 - 2 hours | General Practice |
| Product Characterization | ||
| Yield | Typically high (estimated >80%) | General Practice |
| Appearance | White crystalline solid | [2] |
| Melting Point | 138-140 °C | Not Found |
Note: Specific yield and melting point data from a single, definitive source for this exact procedure were not available in the searched literature. The provided values are based on general procedures for oxime synthesis and should be confirmed experimentally.
Experimental Protocol
This protocol details the laboratory procedure for the synthesis of D-glucose oxime.
Materials:
-
D-Glucose (anhydrous)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (anhydrous)
-
Ethanol (95%)
-
Distilled water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
Procedure:
-
Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 10.0 g of D-glucose and 5.0 g of hydroxylamine hydrochloride in 100 mL of 95% ethanol.
-
Addition of Base: To the stirred solution, add 8.0 g of anhydrous sodium acetate. The sodium acetate acts as a base to neutralize the HCl from the hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the glucose.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux with continuous stirring for 1.5 hours.
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator or by distillation.
-
Crystallization: Pour the concentrated solution into 200 mL of cold distilled water in a beaker. Place the beaker in an ice bath and stir the mixture to induce crystallization.
-
Isolation of Product: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with two portions of 20 mL of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified D-glucose oxime in a desiccator or a vacuum oven at low heat.
-
Characterization: Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of D-glucose oxime.
Caption: Workflow for the synthesis of D-glucose oxime.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).
-
Hydroxylamine hydrochloride is harmful if swallowed and can cause skin irritation. Handle with care.
-
All procedures involving organic solvents should be performed in a well-ventilated fume hood.
Conclusion
This protocol provides a reliable and straightforward method for the synthesis of D-glucose oxime in a laboratory setting. The procedure utilizes readily available reagents and standard laboratory equipment. By following this protocol, researchers can successfully synthesize and isolate D-glucose oxime for their specific research needs.
References
Applications of Glucose Oxime in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of glucose oxime in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of complex molecules and as a pharmacologically active scaffold. Detailed protocols for its synthesis and key applications are provided to facilitate its use in the laboratory.
Application Notes
This compound, a derivative of glucose, has emerged as a valuable tool in drug discovery due to its unique chemical properties and biological activities. Its applications can be broadly categorized into its role as a versatile synthetic intermediate and as a core structure for the development of bioactive compounds.
1. A Versatile Intermediate for Complex Molecule Synthesis
This compound is a key starting material for the synthesis of a wide array of complex molecular architectures, providing a rich scaffold for combinatorial chemistry and the generation of diverse compound libraries.[1]
-
Iminosugars and Bicyclic Mimetics: The open-chain form of this compound allows for the installation of an oxime functionality at a terminal position, which can be further manipulated to synthesize complex heterocyclic compounds like iminosugars with seven-membered rings and bicyclic sugar mimetics through intramolecular cycloaddition reactions.
-
Glycoconjugates: The oxime group serves as a chemical handle for "oxime ligation," a highly chemoselective reaction used to conjugate sugars to peptides, proteins, lipids, and other biomolecules.[2] This has been instrumental in the synthesis of neo-glycopeptides and other complex bioconjugates for targeted drug delivery and immunological studies.[2]
-
Heterocyclic Compounds: Sugar oximes can be readily converted into other important heterocyclic systems, such as isoxazolines and nitriles, which are prevalent in many biologically active molecules.[2] For instance, the reaction of a protected this compound with dimethyl acetylenedicarboxylate (DMAD) yields isoxazoline glucosides.[2]
2. A Scaffold for Bioactive Molecules
Derivatives of this compound have demonstrated a range of biological activities, making them attractive candidates for drug development.
-
Acetylcholinesterase (AChE) Reactivators: Sugar oximes have been extensively investigated as reactivators of acetylcholinesterase, an enzyme crucial for nerve function that is inhibited by organophosphorus poisoning.[2] The sugar moiety can enhance the permeability of these reactivators through biological membranes, potentially improving their efficacy as antidotes.[2][3]
-
Enzyme Inhibitors: Various sugar oximes have been identified as broad-spectrum inhibitors of glycosidases.[2] Additionally, oxime-based inhibitors have been developed for other key drug targets:
-
Glucose Transporter 1 (GLUT1) Inhibitors: Novel oxime-based inhibitors have been identified that can hinder glucose uptake and cell growth in cancer cells, which often overexpress GLUT1.[4]
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: An oxime-containing C-glucosylarene has been identified as a potential SGLT2 inhibitor for the treatment of hyperglycemia in diabetes.
-
-
Antimicrobial and Anticancer Agents: The oxime functional group is present in several FDA-approved drugs, including cephalosporin antibiotics.[5] Furthermore, oxime derivatives have shown promise for their anti-inflammatory, antioxidant, and anticancer activities.[6]
Quantitative Data
The following tables summarize key quantitative data for various this compound derivatives from the literature.
Table 1: Reactivation Kinetics of Human Acetylcholinesterase (hAChE) by Sugar Oximes
| Compound | Inhibitor | kr2 (M-1min-1) |
| Sugar Oxime 1 | NEDPA | 183 ± 20 |
| Sugar Oxime 2 | NEDPA | 210 ± 20 |
| HI-6 | NEDPA | 240 ± 10 |
| Obidoxime | NEDPA | 1500 ± 100 |
| 2-PAM | NEDPA | 160 ± 10 |
| Sugar Oxime 1 | Paraoxon | 1100 ± 100 |
| Sugar Oxime 2 | Paraoxon | 1000 ± 100 |
| HI-6 | Paraoxon | 1000 ± 100 |
| Obidoxime | Paraoxon | 11000 ± 1000 |
| 2-PAM | Paraoxon | 1200 ± 100 |
Data adapted from a study on bi- and trifunctional sugar oximes as antidotes against organophosphorus poisoning.[7]
Table 2: Half-maximal Inhibitory Concentration (IC50) of Sugar Oximes against hAChE
| Compound | IC50 (µM) |
| Sugar Oxime 1 | 390 ± 40 |
| Sugar Oxime 2 | > 1000 |
| Sugar Oxime 3 | 110 ± 10 |
| Sugar Oxime 4 | 200 ± 20 |
Data adapted from a study on bi- and trifunctional sugar oximes as antidotes against organophosphorus poisoning.[7]
Experimental Protocols
Protocol 1: General Synthesis of D-Glucose Oxime
This protocol describes a standard method for the synthesis of D-glucose oxime from D-glucose and hydroxylamine hydrochloride.
Materials:
-
D-Glucose
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve D-glucose (1 equivalent) in methanol.
-
Add sodium acetate (1.2 equivalents) or pyridine (1.2 equivalents) to the solution and stir until dissolved.
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 1-2 hours. Alternatively, the reaction can be stirred at room temperature overnight.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C.
-
Slowly add water dropwise to induce crystallization of the this compound.[8]
-
Filter the crystalline product, wash with cold water, and dry under vacuum.
Protocol 2: Microwave-Assisted Oxime Ligation of a Sugar to an Aminooxy-Linker
This protocol outlines a rapid and efficient method for conjugating a sugar to a molecule containing an aminooxy group using microwave irradiation.[9]
Materials:
-
Unprotected reducing sugar (e.g., N-acetylglucosamine) (1 equivalent)
-
Aminooxy-functionalized linker (1 equivalent)
-
0.1 M Ammonium acetate (NH4OAc) buffer, pH 4.5
Procedure:
-
In a microwave-safe reaction vessel, dissolve the aminooxy linker and the unprotected sugar in 0.1 M NH4OAc buffer (pH 4.5).
-
Place the vessel in a microwave reactor.
-
Irradiate the reaction mixture at a maximum of 50°C for 30 minutes (e.g., 400 W with a 2-minute ramp to temperature).[9]
-
After the reaction is complete, freeze-dry the solution.
-
Purify the resulting oxime-linked glycoconjugate by flash chromatography (e.g., using a mobile phase of CHCl3:MeOH:H2O, 6:4:0.5).[9]
Protocol 3: One-Pot Fmoc-Deprotection and Oxime Ligation
This protocol is designed for the rapid labeling of peptides containing an Fmoc-protected aminooxy group with D-glucose.[10]
Materials:
-
Fmoc-protected aminooxy peptide (Fmoc-Aoa-peptide)
-
30% Piperidine in anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Aniline
-
D-Glucose
-
Anhydrous DMF
-
Acetone
Procedure:
-
Dissolve the Fmoc-Aoa-peptide in pre-heated (75°C) 30% piperidine in anhydrous DMF for 1 minute to remove the Fmoc protecting group.[10]
-
Quench the reaction with neat TFA (to approximately 30% v/v).[10]
-
Add a pre-heated solution of aniline (2 equivalents) and D-glucose (100 equivalents) in anhydrous DMF.[10]
-
Allow the ligation reaction to proceed for 5 minutes at 75°C.[10]
-
Quench the reaction with acetone.
-
Purify the resulting glucose-conjugated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: this compound as a versatile precursor for diverse scaffolds.
Caption: Inhibition of GLUT1 by an oxime-based inhibitor.
References
- 1. Sugar-oximes, new potential antidotes against organophosphorus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Oxime-based inhibitors of glucose transporter 1 displaying antiproliferative effects in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A New Class of Bi- and Trifunctional Sugar Oximes as Antidotes against Organophosphorus Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucose Oxime as a Versatile Starting Material for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose oxime, a derivative of the ubiquitous monosaccharide D-glucose, serves as a highly versatile and chiral starting material for the synthesis of a wide array of heterocyclic compounds. The inherent stereochemistry and multiple functional groups of the glucose backbone provide a unique scaffold for the construction of complex molecules with significant potential in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems from this compound, including isoxazolines, lactams, and pyrazoles.
The conversion of glucose to its oxime introduces a nucleophilic nitrogen atom, opening pathways to numerous cyclization and derivatization reactions. The hydroxyl groups of the sugar moiety can be protected or left unprotected, allowing for further chemical modifications and influencing the solubility and reactivity of the resulting compounds. The key reaction types highlighted in these notes include 1,3-dipolar cycloadditions and Beckmann rearrangements, which are fundamental transformations in heterocyclic chemistry.[1][2]
General Workflow
The synthesis of heterocyclic compounds from D-glucose via this compound generally follows a multi-step process. This typically involves the initial formation of this compound, optional protection of the hydroxyl groups, the core heterocyclic ring-forming reaction, and subsequent deprotection or further functionalization.
Caption: General workflow from D-glucose to heterocyclic compounds for drug discovery.
Experimental Protocols
Protocol 1: Synthesis of D-Glucose Oxime
This protocol describes the synthesis of D-glucose oxime from D-glucose. The reaction involves the condensation of the aldehyde group of glucose with hydroxylamine hydrochloride.
Materials:
-
D-Glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Distilled water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve D-glucose (1 equivalent) in a minimal amount of warm water.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) in water to the glucose solution.
-
Add pyridine (2 equivalents) to the mixture to act as a base and catalyst.
-
Reflux the reaction mixture in an ethanol-water solvent system for 2-4 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with concentrated HCl to precipitate the pyridine as its hydrochloride salt.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup.
-
The crude D-glucose oxime can be purified by recrystallization from a suitable solvent system like methanol/ethanol. In aqueous solution, D-glucose oxime exists as an equilibrium mixture of cyclic (α- and β-pyranose) and acyclic (Z- and E-) isomers.[1][4]
Expected Yield: 70-85%
Protocol 2: Synthesis of a Protected this compound for Heterocyclic Synthesis
For many subsequent reactions, protection of the hydroxyl groups of this compound is necessary to prevent side reactions and improve solubility in organic solvents. This protocol describes the protection using a diisopropylidene group.
Materials:
-
D-Glucose Oxime
-
2,2-Dimethoxypropane
-
Acetone
-
p-Toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
Suspend D-glucose oxime (1 equivalent) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (2.5 equivalents) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding solid sodium bicarbonate and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected this compound. Further purification can be achieved by column chromatography on silica gel.
Expected Yield: 60-75%
Protocol 3: Synthesis of Glycosyl Isoxazolines via 1,3-Dipolar Cycloaddition
This protocol details the synthesis of chiral isoxazolines from a protected this compound through a 1,3-dipolar cycloaddition reaction with an alkyne. This reaction proceeds via a nitrone intermediate.[1]
Materials:
-
2,3:4,6-di-O-(tetraisopropyldisiloxane-1,3-diyl)-glucose oxime (Protected this compound)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous toluene
Procedure:
-
Dissolve the protected this compound (1 equivalent) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting residue, containing the glycosyl isoxazoline, is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the α and β isomers.
Quantitative Data:
| Starting Material | Product | Overall Yield | Yield of α-glucoside | Yield of β-glucoside | Reference |
| 2,3:4,6-di-O-(tetraisopropyldisiloxane-1,3-diyl)-glucose oxime | TIPDS-protected isoxazoline glucoside | 87% | 20% | 53% | [1] |
Protocol 4: Synthesis of a Carbohydrate-Fused Lactam via Beckmann Rearrangement
This protocol provides a general method for the Beckmann rearrangement of a ketoxime derived from a protected glucose derivative to a lactam. The reaction is typically catalyzed by acid or a sulfonyl chloride.[2][5][6]
Materials:
-
Protected glucose ketoxime derivative (e.g., a 3-keto-glucofuranose oxime)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
Procedure:
-
Dissolve the protected glucose ketoxime (1 equivalent) in a mixture of dioxane and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude lactam, which can be purified by column chromatography.
Quantitative Data (Example from a related system):
| Starting Material | Reagents | Product | Yield | Reference |
| Tricyclic ketoxime | TsCl, NaOH, Dioxane/H₂O | Tricyclic lactam | 34% | [6] |
Protocol 5: Synthesis of Glycosyl Pyrazoles
While a direct synthesis from this compound is not well-documented, a common and effective method for synthesizing pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] A plausible route starting from a glucose derivative involves the preparation of a glycosylhydrazine, which is then reacted with a 1,3-dicarbonyl compound.
Conceptual Workflow for Glycosyl Pyrazole Synthesis
Caption: Synthetic pathway to glycosyl pyrazoles.
Protocol (General Procedure for Pyrazole Formation):
-
Dissolve the glycosylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the glycosyl pyrazole.
Quantitative Data (Example from a related system):
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield Range | Reference |
| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethylpyrazole | 70-90% | [7] |
Data Summary
The following table summarizes the key reaction types and expected products when using this compound as a starting material for heterocyclic synthesis.
| Heterocyclic Class | Key Reaction Type | Reagents/Conditions | Starting Material (Glucose Derivative) | Expected Product(s) |
| Isoxazolines | 1,3-Dipolar Cycloaddition | Alkyne (e.g., DMAD), Heat | Protected this compound | Glycosyl-substituted isoxazolines |
| Lactams | Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄) or Sulfonyl Chloride (e.g., TsCl) | Protected Glucose Ketoxime | Carbohydrate-fused or substituted lactams |
| Pyrazoles | Condensation | 1,3-Dicarbonyl Compound, Heat | Glycosylhydrazine | Glycosyl-substituted pyrazoles |
Conclusion
This compound is a readily accessible and highly valuable chiral building block for the synthesis of diverse heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to explore the synthesis of novel glycosylated heterocycles. The ability to generate complex molecular architectures from a renewable and stereochemically rich starting material like glucose underscores the potential of this approach in the discovery of new therapeutic agents. Further exploration of different cyclization strategies and functionalization of the sugar backbone can lead to a vast library of bioactive molecules.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The structures of D-arabinose and D-glucose oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 6. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Glucose Oxime Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of glucose oxime derivatives as a promising class of enzyme inhibitors. This document details their mechanism of action against key enzymatic targets, presents quantitative inhibitory data, and offers detailed experimental protocols for their synthesis and evaluation. The information herein is intended to facilitate further research and development of novel therapeutics based on this chemical scaffold.
Introduction to this compound Derivatives
Glucose oximes are derivatives of glucose where the aldehyde group of the open-chain form of glucose has been converted into an oxime (-C=N-OH). This modification has been shown to confer inhibitory activity against several key enzymes involved in carbohydrate metabolism and glucose homeostasis. Their structural similarity to glucose allows them to be recognized by the active sites of these enzymes, while the oxime functionality provides a point of interaction that can lead to competitive or non-competitive inhibition. The potential to modify the oxime group and the hydroxyl groups of the glucose moiety offers a versatile platform for designing potent and selective enzyme inhibitors.
Key Enzymatic Targets and Signaling Pathways
This compound derivatives have demonstrated inhibitory effects against several enzymes that are critical in metabolic pathways. Understanding the role of these enzymes and their associated signaling pathways is crucial for appreciating the therapeutic potential of these inhibitors.
α-Glucosidase
Function: α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.
Signaling Pathway: Inhibition of α-glucosidase directly impacts the carbohydrate digestion and absorption pathway, leading to a delayed and reduced rise in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes.
Glycogen Phosphorylase
Function: Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate. This is a key mechanism for maintaining blood glucose levels, particularly in the liver.
Signaling Pathway: The activity of glycogen phosphorylase is tightly regulated by hormonal signals such as glucagon and epinephrine. Inhibition of this enzyme can reduce hepatic glucose output, which is often elevated in type 2 diabetes.[1]
Sodium-Dependent Glucose Co-transporter 2 (SGLT-2)
Function: SGLT-2 is a protein primarily found in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[2]
Signaling Pathway: By inhibiting SGLT-2, glucose reabsorption is reduced, leading to the excretion of excess glucose in the urine. This mechanism lowers blood glucose levels in an insulin-independent manner, providing a novel approach for the treatment of type 2 diabetes.[2]
Quantitative Inhibitory Data
The following tables summarize the reported inhibitory activities of various this compound derivatives and related compounds against their respective enzyme targets.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | Derivative Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 3a | Oleanolic acid oxime ester | 0.35 | Acarbose | 665.56 | [3] |
| 3f | Oleanolic acid oxime ester | - | Acarbose | - | [3] |
| Aldonolactone oxime derivatives | - | low µM range | - | - | [4] |
| Compound 3c | 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide | 0.92 ± 0.01 | Acarbose | 4.40 ± 0.05 | [5] |
| Compound 3l | 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide | 1.04 ± 0.03 | Acarbose | 4.40 ± 0.05 | [5] |
| Compound 3p | 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide | 0.78 ± 0.05 | Acarbose | 4.40 ± 0.05 | [5] |
| Compound 5a | Oxadiazole derivative | 12.27 ± 0.41 (µg/ml) | Miglitol | 11.47 ± 0.02 (µg/ml) | [6] |
| Compound 3f (vs α-amylase) | 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide | 0.64 ± 0.01 | Acarbose | 2.92 ± 0.02 | [5] |
Table 2: Glycogen Phosphorylase Inhibitory Activity
| Compound | Derivative Type | Ki (µM) | Reference Compound | Ki (µM) | Source |
| Compound 3g | Tetrahydrobenzo[cd]indole derivative | 7.9 ± 0.7 | - | - | [1] |
| CP-91149 | Synthetic inhibitor | Varies with glucose concentration | Caffeine | Varies | [7] |
Table 3: SGLT-2 Inhibitory Activity
| Compound | Derivative Type | EC50 (nM) | Reference Compound | EC50 (nM) | Source |
| 47a | C-glucosylarene with oxime | 212 | Dapagliflozin | - | [8] |
| 47b | C-glucosylarene with methoxyimino | 286 | Dapagliflozin | - | [8] |
| Canagliflozin | SGLT-2 inhibitor | 14,000 (IC50) | - | - | [9] |
| Ertugliflozin | SGLT-2 inhibitor | 85,000 (IC50) | - | - | [9] |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of D-glucose oxime from D-glucose and hydroxylamine hydrochloride.
Materials:
-
D-glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve D-glucose (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of water and ethanol.
-
Add a base such as pyridine or sodium bicarbonate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound derivatives against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (this compound derivatives)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.
-
Prepare various concentrations of the test compounds and acarbose in the buffer.
-
In a 96-well microplate, add 50 µL of the test compound or acarbose solution to each well.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Glycogen Phosphorylase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory activity of this compound derivatives against glycogen phosphorylase. The assay measures the release of inorganic phosphate from glucose-1-phosphate.[10]
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Glucose-1-phosphate
-
Glycogen
-
BIOMOL® Green reagent (for phosphate detection)
-
Test compounds (this compound derivatives)
-
Caffeine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of GPa in HEPES buffer.[10]
-
Prepare various concentrations of the test compounds and caffeine in the buffer.
-
In a 96-well plate, add 10 µL of the test compound or caffeine solution to each well.
-
Add 50 µL of the GPa solution and incubate at 37°C for 15 minutes.[10]
-
Initiate the reaction by adding a substrate mix containing glucose-1-phosphate and glycogen.
-
Incubate the plate at 37°C for 30 minutes.[10]
-
Stop the reaction and detect the released inorganic phosphate by adding BIOMOL® Green reagent.
-
Measure the absorbance at 620 nm using a microplate reader.[10]
-
Calculate the percentage of inhibition and determine the IC50 or Ki values.
SGLT-2 Inhibition Assay (Cell-Based)
This protocol outlines a cell-based assay using a fluorescent glucose analog to determine the inhibitory activity of this compound derivatives on SGLT-2.
Materials:
-
Human kidney proximal tubule cells (e.g., HK-2) or a cell line overexpressing hSGLT2
-
Cell culture medium and supplements
-
Krebs-Ringer-HEPES (KRH) buffer (with and without sodium)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Test compounds (this compound derivatives)
-
Dapagliflozin or Phlorizin (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with KRH buffer containing various concentrations of the test compound or positive control for 15-30 minutes at 37°C.
-
Add 2-NBDG to each well to a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the glucose uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free KRH buffer.
-
Add KRH buffer to each well and measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) using a fluorescence microplate reader.
-
Calculate the SGLT-2 mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer.
-
Determine the EC50 value by plotting the percentage of SGLT-2 mediated glucose uptake against the logarithm of the test compound concentration.
Conclusion
This compound derivatives represent a versatile and promising class of compounds for the development of novel enzyme inhibitors targeting key players in glucose metabolism. The synthetic accessibility and the potential for chemical modification make them attractive candidates for lead optimization in drug discovery programs. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this exciting class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose dynamics and mechanistic implications of SGLT2 inhibitors in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivities evaluation of oleanolic acid oxime ester derivatives as α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Identification of Glucose Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose oxime is a derivative of glucose formed by the reaction of glucose with hydroxylamine. This reaction confirms the presence of a carbonyl group in the open-chain form of glucose[1][2]. In aqueous solutions, this compound exists as a mixture of isomers: the cyclic β-pyranose (23%), α-pyranose (7%), and the open-chain syn-(E) (56.5%) and anti-(Z) (13.5%) forms[3][4]. The presence of these multiple forms is a critical consideration for its analytical characterization. This compound and its derivatives are of interest in various fields, including as intermediates in chemical synthesis and for their potential biological activities[3].
These application notes provide detailed protocols for the identification and quantification of this compound using common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. An indirect enzymatic approach is also discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. As this compound is non-volatile, derivatization is required to increase its volatility for GC-MS analysis. The most common derivatization methods involve oximation followed by silylation.
Application Note
This method is suitable for the qualitative and quantitative analysis of this compound in various matrices. The derivatization process converts the multiple isomers of this compound into their corresponding trimethylsilyl (TMS) or other silyl derivatives, which are amenable to GC separation and MS detection. The resulting chromatogram will typically show multiple peaks corresponding to the different isomers of the derivatized this compound. Mass spectrometry provides characteristic fragmentation patterns that allow for confident identification.
Experimental Protocol: TMS Derivatization of this compound for GC-MS Analysis
Materials:
-
This compound standard
-
Pyridine (anhydrous)
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dried this compound sample into a reaction vial.
-
For samples in aqueous solution, evaporate the water under a stream of nitrogen at 50-60°C.
-
-
Oximation:
-
Dissolve the dried sample in 200 µL of anhydrous pyridine.
-
Add 10 mg of hydroxylamine hydrochloride.
-
Cap the vial tightly and heat at 70-90°C for 30-60 minutes to ensure complete oximation of any residual glucose and to stabilize the existing oxime.
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 200 µL of BSTFA with 1% TMCS to the reaction mixture.
-
Recap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-700.
-
-
Data Presentation
Table 1: Characteristic Mass Fragments for Hexakis(trimethylsilyl) this compound (TMS-Glucose Oxime)
| m/z | Interpretation | Reference |
| 73 | [Si(CH₃)₃]⁺, characteristic of TMS derivatives | [5] |
| 103 | [CH₂OTMS]⁺ | [6] |
| 147 | [((CH₃)₂Si)₂O]⁺ | [7] |
| 204 | Fragment from cleavage of the sugar chain | [7] |
| 217 | Fragment from cleavage of the sugar chain | [7] |
| 319 | Fragment from cleavage of the sugar chain | |
| 361 | Characteristic of a glycosylated TMS-sugar ring | [7] |
| 538 | Fragment of the open-chain trimethylsilyl-oxime moiety | [7] |
Note: The relative intensities of these fragments may vary depending on the specific isomer and the mass spectrometer used.
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds in solution. This compound can be analyzed by HPLC using various detection methods, including Refractive Index Detection (RID) and Ultraviolet (UV) detection after derivatization.
Application Note
HPLC with RID is suitable for the direct quantification of this compound without derivatization, as it detects compounds based on the difference in refractive index between the analyte and the mobile phase. However, RID is generally less sensitive and not compatible with gradient elution. For higher sensitivity and specificity, derivatization with a UV-absorbing tag can be employed, followed by HPLC-UV analysis. The presence of multiple isomers will likely result in a complex chromatogram with several peaks.
Experimental Protocol: HPLC-RID for this compound
Materials:
-
This compound standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC system with a Refractive Index Detector (RID)
-
Amino-based or ion-exclusion column suitable for carbohydrate analysis
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-RID Analysis:
-
HPLC Conditions (Typical):
-
Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm) or an ion-exclusion column (e.g., Aminex HPX-87H).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v for an amino column) or dilute sulfuric acid (e.g., 0.005 N for an ion-exclusion column).
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35°C).
-
Injection Volume: 10-20 µL.
-
-
-
Quantification:
-
Prepare a calibration curve by injecting a series of this compound standards of known concentrations.
-
Quantify the this compound in the sample by comparing the peak area(s) to the calibration curve. Note that the sum of the areas of all isomer peaks should be used for total this compound quantification.
-
Data Presentation
Table 2: Typical HPLC-RID Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: These values are illustrative and should be determined for each specific method and instrument.
Workflow Diagram
Caption: Workflow for HPLC-RID analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, NMR can be used to confirm its identity and to study the equilibrium of its different isomers in solution.
Application Note
¹H and ¹³C NMR spectra of this compound will show a complex pattern of signals due to the presence of multiple isomers (α-pyranose, β-pyranose, syn-(E), and anti-(Z)). 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of the signals to specific protons and carbons within each isomeric form. The chemical shifts of the anomeric protons (H-1) and the oxime proton (CH=NOH) are particularly diagnostic.
Experimental Protocol: NMR Analysis of this compound
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra according to the instrument's standard procedures.
-
For ¹H NMR in D₂O, the hydroxyl protons will exchange with deuterium and will not be observed. In DMSO-d₆, the hydroxyl protons are typically observable.
-
Data Presentation
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers (in D₂O)
| Atom | Isomer | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-1 | α-pyranose | ~5.2 | ~92 |
| H-1 | β-pyranose | ~4.6 | ~96 |
| CH=NOH | syn-(E) | ~7.5 | ~150 |
| CH=NOH | anti-(Z) | ~6.9 | ~150 |
| Other CH/CH₂ | All | 3.2 - 4.5 | 60 - 80 |
Note: These are approximate chemical shift ranges. Actual values may vary depending on the solvent, temperature, and pH.
Logical Relationship Diagram
Caption: Logical workflow for NMR-based structural analysis.
Indirect Enzymatic Assay
This method involves the hydrolysis of this compound back to glucose, which is then quantified using a standard enzymatic glucose assay (e.g., glucose oxidase-peroxidase method).
Application Note
This approach is useful when a highly specific and sensitive quantification of glucose is available and other analytical techniques are not. The key to this method is the complete and controlled hydrolysis of the oxime without degradation of the resulting glucose. The reaction conditions for hydrolysis (e.g., acid concentration, temperature, and time) must be carefully optimized.
Experimental Protocol: Hydrolysis and Enzymatic Quantification
Materials:
-
This compound sample
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Commercial glucose oxidase-peroxidase (GOD-POD) assay kit
-
Spectrophotometer
Procedure:
-
Hydrolysis of this compound:
-
Prepare a solution of this compound of a known approximate concentration.
-
Add a dilute solution of HCl (e.g., to a final concentration of 0.1 M).
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a predetermined time to achieve complete hydrolysis. This step requires optimization.
-
Cool the solution to room temperature and neutralize with an equivalent amount of NaOH.
-
-
Enzymatic Quantification of Glucose:
-
Take an aliquot of the neutralized hydrolysate.
-
Perform the glucose quantification using a commercial GOD-POD assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength (typically around 500 nm).
-
-
Calculation:
-
Determine the concentration of glucose in the hydrolysate using a glucose standard curve.
-
Calculate the initial concentration of this compound based on the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 1 mole of glucose).
-
Workflow Diagram
Caption: Workflow for indirect enzymatic analysis of this compound.
Sample Preparation from Biological Matrices
For the analysis of this compound in biological matrices such as plasma or urine, sample preparation is crucial to remove interfering substances like proteins and salts.
Protocol: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected for HPLC analysis or evaporated to dryness and reconstituted in a suitable solvent for derivatization and GC-MS analysis.
For more complex matrices or lower concentrations, Solid Phase Extraction (SPE) may be necessary for cleanup and concentration of the analyte. The choice of SPE sorbent will depend on the specific properties of the this compound derivative being analyzed.
References
- 1. biotage.com [biotage.com]
- 2. Gas chromatography/mass spectrometric characterisation of pyrolysis/silylation products of glucose and cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. bmse000015 D-(+)-Glucose at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wohl Degradation of Glucose via an Oxime Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wohl degradation is a classic method in carbohydrate chemistry for the chain shortening of aldoses, providing a valuable tool for the structural elucidation and synthesis of rare sugars. This application note provides a detailed protocol for the degradation of D-glucose to D-arabinose, a key transformation that removes one carbon atom from the sugar chain. The procedure proceeds through a three-step sequence involving the formation of an oxime intermediate, followed by its dehydration to a nitrile, and subsequent elimination of the nitrile group to yield the shortened aldose. This method is the reverse of the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose.[1]
The protocols described herein are adapted from established procedures in Organic Syntheses, ensuring reliability and reproducibility for researchers in synthetic chemistry and drug development.
Reaction Principle
The Wohl degradation of glucose to arabinose involves three main stages:
-
Oxime Formation: D-glucose reacts with hydroxylamine in the presence of a base (sodium methoxide) to form D-glucose oxime.[2]
-
Acetylation and Dehydration: The glucose oxime is treated with acetic anhydride and sodium acetate. This step acetylates all the hydroxyl groups and dehydrates the oxime to form pentaacetyl-D-glucononitrile.[2]
-
Nitrile Elimination and Deacetylation: The pentaacetyl-D-glucononitrile is treated with a base, typically sodium methoxide in methanol, which facilitates the elimination of the nitrile group as cyanide and removes the acetyl protecting groups to yield D-arabinose.[3]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the Wohl degradation of D-glucose to D-arabinose.
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Overall Conversion | D-Glucose | D-Arabinose | 60-68% | |
| Intermediate Isolation | D-Glucose Monohydrate (100 g) | Pentaacetyl d-glucononitrile | 95-96 g (by mass) | [2] |
Experimental Protocols
Protocol 1: Preparation of Pentaacetyl-D-glucononitrile from D-Glucose
This protocol combines the formation of this compound and its subsequent conversion to pentaacetyl-D-glucononitrile.
Materials:
-
Anhydrous Methanol
-
Sodium metal
-
Hydroxylamine hydrochloride
-
D-glucose monohydrate (finely powdered)
-
Anhydrous sodium acetate (powdered)
-
90% Acetic anhydride
-
Glacial acetic acid
-
95% Ethanol
-
Activated carbon (e.g., Norit)
Procedure:
Part A: D-Glucose Oxime Formation [2]
-
In a 1-L three-necked round-bottomed flask equipped with a reflux condenser protected by a drying tube, add 20 g of sodium to 350 ml of anhydrous methanol. Control the reaction by cooling the flask in an ice-water bath.
-
To the resulting sodium methoxide solution, add a solution of 61 g of hydroxylamine hydrochloride in 20 ml of water, swirling the mixture during addition.
-
After 20 minutes, cool the mixture to 0°C and filter with suction to remove the precipitated sodium chloride. Wash the sodium chloride with 350 ml of anhydrous methanol.
-
Combine the filtrate and washings in a 3-L round-bottomed flask and warm to 65°C.
-
Add a solution of 100 g of finely powdered D-glucose monohydrate in 200 ml of warm 25% aqueous methanol to the flask with stirring.
-
Maintain the solution at 65°C for 2 hours.
-
Concentrate the solution under reduced pressure until no more distillate is obtained. The residue should weigh between 155–160 g.
-
To ensure dryness, dilute the resulting syrup with 300 ml of methanol and distill again under reduced pressure. Repeat this process once more.
Part B: Conversion to Pentaacetyl-D-glucononitrile [2]
-
In a 3-L round-bottomed flask fitted with an efficient reflux condenser, heat a mixture of 100 g of powdered anhydrous sodium acetate and 677 ml of 90% acetic anhydride on a steam bath.
-
While heating, add a solution of the syrupy this compound from Part A in 50 ml of glacial acetic acid and 100 ml of cold acetic anhydride to the hot mixture through a dropping funnel over approximately 1 hour.
-
Continue heating for an additional hour.
-
Distill the bulk of the acetic acid and any unreacted acetic anhydride under reduced pressure.
-
Pour the hot residue into 3 L of vigorously stirred ice water. A crystalline solid will separate.
-
After 30 minutes, collect the solid by suction filtration and wash thoroughly with cold water.
-
Recrystallize the crude product by dissolving it in 300 ml of hot 95% ethanol, treating with 10–15 g of activated carbon for 5 minutes, and filtering with suction.
-
Cool the filtrate to 0°C to induce crystallization. Collect the crystals by suction filtration and wash with 20 ml of cold ethanol. A first crop of 90–93 g is expected.
-
Concentrate the mother liquor under reduced pressure to 25 ml, treat with activated carbon, filter, and cool to 0°C to obtain a second crop. The total yield of colorless pentaacetyl d-glucononitrile is 95–96 g.
Protocol 2: Preparation of D-Arabinose from Pentaacetyl-D-glucononitrile
Materials:
-
Pentaacetyl-D-glucononitrile
-
Anhydrous Methanol
-
Sodium metal
-
Dowex 50 (H+ form) resin
-
Ethanol
Procedure:
-
Prepare a solution of sodium methoxide by dissolving a catalytic amount of sodium metal in anhydrous methanol.
-
Add the pentaacetyl-D-glucononitrile prepared in Protocol 1 to the sodium methoxide solution in methanol.
-
Stir the reaction mixture at room temperature. The reaction involves the removal of all acetate groups and the elimination of the nitrile group.[3]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture by adding Dowex 50 (H+ form) resin until the solution is neutral to litmus paper.
-
Filter the resin and wash it with methanol.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain a syrup.
-
Induce crystallization of D-arabinose from the syrup, often by the addition of ethanol.
-
Collect the crystalline D-arabinose by filtration and dry under vacuum.
Visualizations
Wohl Degradation Signaling Pathway
Caption: Reaction mechanism of the Wohl degradation of D-glucose.
Experimental Workflow for Wohl Degradation
Caption: Experimental workflow for the synthesis of D-arabinose.
References
Application Notes & Protocols: Synthesis of Glycoconjugates Using Glucose Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxime ligation is a robust and versatile bioorthogonal conjugation reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This chemoselective reaction proceeds under mild aqueous conditions, making it an ideal tool for bioconjugation without the need for protecting groups on the biomolecules.[3][4] Glucose, in its open-chain form, possesses a reactive aldehyde group, making it a readily available and biologically relevant building block for creating glycoconjugates through oxime chemistry.[5][6] The resulting oxime linkage is notably stable against acid and glycosidase activity, ensuring the integrity of the final conjugate in biological applications.[4] These glucose oxime-based glycoconjugates, or neo-glycoproteins, are valuable in various fields, including drug delivery, vaccine development, and the study of carbohydrate-protein interactions.[7][8][9]
Applications of this compound in Glycoconjugate Synthesis
The use of this compound ligation extends to numerous applications in research and drug development:
-
Synthesis of Neo-glycopeptides and Neo-glycoproteins: Unprotected reducing sugars like glucose can be conjugated to peptides or proteins bearing an aminooxy group to create homogeneous, non-natural glycoproteins.[5][8] This allows for precise control over the glycosylation site and glycan structure, which is often difficult to achieve with natural glycoproteins.[8]
-
Drug Delivery and Targeting: Glycoconjugates can be displayed on the surface of drug delivery vehicles, such as liposomes, to target specific cell types.[7] For example, glucose oximes can serve as a scaffold for enzymatic elaboration to build more complex oligosaccharides like sialyl Lewis X, which are recognized by specific cell surface receptors (lectins), facilitating targeted drug delivery.[7][10]
-
Radiotracer Development: The rapid kinetics of oxime ligation, especially under optimized conditions, are suitable for time-sensitive applications like the development of 18F-PET tracers.[1] Complete ligation can be achieved in minutes, which is crucial for working with radioisotopes that have short half-lives.[1][11]
-
Biomaterial Engineering: Oxime ligation is used to functionalize surfaces and scaffolds with carbohydrates, creating biomaterials with specific cell-binding properties or other desired functionalities.[1]
-
Inhibitor Discovery: this compound derivatives have been synthesized and evaluated as potential inhibitors for biological targets. For instance, an oxime-containing C-glucosylarene was identified as a potential inhibitor of the sodium-dependent glucose co-transporter 2 (SGLT2), a target for diabetes management.[12][13]
Experimental Data and Reaction Parameters
The efficiency of this compound formation is influenced by several factors, including solvent, catalyst, and reaction time. Microwave-assisted synthesis has also been shown to significantly accelerate the reaction.[4]
Table 1: Reaction Conditions and Yields for this compound Conjugation
| Reactants | Catalyst | Solvent System | Time | Temperature | Yield/Conversion | Reference |
| OTK⁸[Fmoc-Aoa] + D-Glucose (100 eq.) | Aniline (2 eq.) | Anhydrous DMF | 5 min | 75 °C | >95% Conversion | [1][11] |
| Aminooxy-functionalized molecule + Glucose | Aniline | 100 mM Phosphate Buffer (pH 6.0-7.0) | 2-24 h | RT or 37 °C | Not specified | [3] |
| Bivalent N-alkoxyamine + Glucose (0.5 eq.) | None specified | Methanol | 16 h | 65 °C | 11% Yield | [7] |
| Trivalent Core + Cellobiose (disaccharide) | Aniline | 0.1 M NH₄OAc, pH 4.5 | 30 min | Microwave (400W) | 94% Yield | [4] |
Table 2: Isomer Distribution of this compound Adducts in Solution
The reaction of a reducing sugar like glucose with an N-alkoxyamine results in an equilibrium mixture of isomers.[4][7]
| Adduct | Isomer Distribution (E-oxime : Z-oxime : α-anomer : β-anomer) | Solvent | Reference |
| GlcNAc-Cholesterol Oxime | 50% : 32% : 0% : 18% | CD₃OD | [7] |
| GlcNAc-Bivalent Tether Oxime | 58% : 23% : 0% : 19% | Not specified | [7] |
Experimental Protocols
Protocol 1: Rapid One-Pot Synthesis of a Glucose-Peptide Conjugate
This protocol is adapted from a method developed for the rapid labeling of peptides and is suitable for time-sensitive applications.[1]
Materials:
-
Fmoc-protected aminooxy-peptide (e.g., OTK⁸[Fmoc-Aoa])
-
D-Glucose
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Aniline (catalyst)
-
Acetone
-
Reaction vessel (e.g., microcentrifuge tube)
-
Heating block
-
RP-HPLC system for purification
Procedure:
-
Fmoc-Deprotection: Dissolve the Fmoc-protected aminooxy-peptide in 30% (v/v) piperidine in anhydrous DMF to a concentration of 20 mM. Heat the solution at 75 °C for 1 minute to remove the Fmoc protecting group.
-
Quenching: Immediately quench the deprotection reaction by adding neat TFA to a final concentration of approximately 30% (v/v).
-
Ligation Reaction: To the quenched mixture, add pre-heated aniline (2 equivalents relative to the peptide) and D-glucose (100 equivalents relative to the peptide) dissolved in a minimal amount of anhydrous DMF.
-
Incubation: Mix the reaction and incubate at 75 °C for 5 minutes.
-
Final Quench: Quench the ligation reaction by adding acetone to a final concentration of 10% (v/v).
-
Purification: Purify the resulting glucose-peptide conjugate immediately using a suitable method such as C18 reverse-phase HPLC.[1][11] Monitor the reaction progress and final purity by analytical HPLC and LC-MS.[1]
Protocol 2: General Aqueous Synthesis of Glycoconjugates
This protocol is a general method suitable for water-soluble biomolecules.[3]
Materials:
-
Aldehyde/ketone-functionalized biomolecule (or a reducing sugar like glucose)
-
Aminooxy-functionalized molecule
-
Reaction Buffer: 100 mM phosphate buffer or 100 mM ammonium acetate, pH adjusted to 4.5-7.0.[3][4]
-
Aniline catalyst stock solution (e.g., 100-200 mM in DMSO or DMF).[3]
-
Purification system (e.g., size-exclusion chromatography, HPLC).
Procedure:
-
Reagent Preparation:
-
Dissolve the biomolecule containing the aldehyde/ketone group (e.g., protein modified to have an aldehyde, or simply D-glucose) in the reaction buffer.
-
Dissolve the aminooxy-functionalized molecule in the same buffer.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy-functionalized molecule (1.5-5 equivalents).
-
Add the aniline catalyst from the stock solution to a final concentration of 10-100 mM.[3]
-
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[3]
-
Purification: Once the reaction has reached the desired level of completion, purify the glycoconjugate using a suitable method like size-exclusion chromatography to remove excess reagents or reverse-phase HPLC for smaller molecules.
Protocol 3: Chemoenzymatic Elaboration of a this compound Conjugate
This protocol describes the enzymatic extension of a simple this compound to a more complex oligosaccharide on a liposome surface, demonstrating the utility of glucose oximes as substrates for glycosyltransferases.[7][10]
Materials:
-
Liposomes displaying a glucose-oxime derivative on their surface.
-
β(1,4)-galactosyltransferase (β4GalT1)
-
UDP-Galactose (UDP-Gal)
-
Reaction Buffer suitable for the enzyme (e.g., MES buffer).
-
Additional enzymes and sugar donors for further extension (e.g., α-1,3-fucosyltransferase and GDP-Fucose to create a Lewis X motif).[7]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the glucose-oxime functionalized liposomes with the reaction buffer.
-
Enzymatic Reaction:
-
Add the sugar donor, UDP-Gal, to the liposome suspension.
-
Initiate the reaction by adding the glycosyltransferase, β4GalT1.
-
-
Incubation: Incubate the reaction mixture under conditions optimal for the enzyme (e.g., specific temperature and time). Conversions of 15-20% have been reported on liposome surfaces.[7][10]
-
Multi-enzyme System (Optional): To create more complex structures like Lewis X, a "one-pot" approach can be used by adding a second enzyme (α-1,3-fucosyltransferase) and its corresponding sugar donor (GDP-Fucose) to the reaction mixture containing the newly formed LacNAc-oxime liposomes.[7]
-
Analysis: The success of the enzymatic elaboration can be analyzed using techniques such as mass spectrometry or by using fluorescently labeled sugars and monitoring via HPLC.
Visualizations: Workflows and Mechanisms
Caption: Workflow for glycoconjugate synthesis via oxime ligation.
Caption: Reaction mechanism of oxime bond formation.
Caption: Logical workflow for targeted drug delivery application.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters | MDPI [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. youtube.com [youtube.com]
- 7. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modifled Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 10. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Identification of an oxime-containing C-glucosylarene as a potential inhibitor of sodium-dependent glucose co-transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Oxime-Linked Glycoclusters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the efficient synthesis of oxime-linked glycoclusters utilizing microwave-assisted chemistry. This methodology offers a rapid and high-yielding alternative to conventional synthetic approaches, making it particularly valuable for the generation of diverse glycoconjugates for applications in drug discovery and development.[1][2]
Introduction
Glycoclusters, multivalent displays of carbohydrate ligands, are crucial tools for studying carbohydrate-protein interactions and for the development of novel therapeutics.[1] The oxime ligation is a robust and chemoselective method for conjugating unprotected reducing sugars to an aminooxy-functionalized scaffold.[1][3] The resulting oxime linkage is stable under acidic conditions and resistant to glycosidases, ensuring the integrity of the glycoclusters in biological assays.[1][3] Microwave-assisted synthesis significantly accelerates the oxime ligation reaction, often reducing reaction times from hours to minutes while improving yields.[1][2] This approach allows for the rapid generation of libraries of glycoclusters for screening and lead optimization in drug development programs.
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Reactions can be completed in as little as 30 minutes, compared to several hours with conventional heating methods.[1][2]
-
High Yields: The microwave-mediated method consistently produces excellent yields of the desired glycoclusters.[1][2]
-
Chemoselectivity: The reaction is highly selective for the aldehyde or ketone group of the reducing sugar and the aminooxy group of the scaffold, eliminating the need for protecting groups on the carbohydrates.[1][3]
-
Mild Aqueous Conditions: The synthesis is performed in aqueous buffer, which is environmentally friendly and compatible with biological molecules.[1]
-
Scalability: The method is suitable for both small-scale synthesis for screening and larger-scale production of lead candidates.[4]
Data Presentation
Table 1: Microwave-Assisted Synthesis of Monovalent Oxime-Linked Sugar Linkers
| Entry | Sugar | Linker | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | Cellobiose | Trivalent aminooxy core | Aniline | 30 | 94 | [4] |
| 2 | Sialic Acid | Trivalent aminooxy core | Aniline | 30-90 | 82 | [4] |
| 3 | Disialic Acid | Trivalent aminooxy core | Aniline | 30-90 | 88 | [4] |
| 4 | β-D-glucopyranosyl-(1→4)-D-glucopyranose | Tert-butyl N-[3-(2-aminooxyethoxy)propyl] carbamate | - | 30 | 63.1 | [4] |
Yields are for isolated products.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Trivalent Glycoclusters
This protocol describes a general method for the synthesis of trivalent glycoclusters using a trivalent aminooxy-terminated core and unprotected sugars.[3][4]
Materials:
-
Unprotected reducing sugar (e.g., cellobiose, sialic acid, disialic acid)
-
Trivalent aminooxy-terminated core molecule
-
0.1 M Ammonium Acetate (NH₄OAc) buffer, pH 4.5
-
Aniline (optional catalyst)
-
Microwave reactor
-
Appropriate purification supplies (e.g., size-exclusion chromatography columns)
Procedure:
-
Dissolve equimolar amounts of the unprotected sugar and the trivalent aminooxy-terminated core in 0.1 M NH₄OAc buffer (pH 4.5) in a microwave-safe reaction vessel.
-
To enhance the reaction rate, 0.1 M aniline can be added as a catalyst.[4]
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 50°C) with a power of approximately 100 W (25% of 400 W) for 30-90 minutes.[4] Reaction time may vary depending on the sugar used.
-
After the reaction is complete, cool the vessel to room temperature.
-
Purify the resulting glycocluster using an appropriate method, such as size-exclusion chromatography, to remove unreacted starting materials and catalyst.
-
Characterize the purified product by methods such as NMR spectroscopy and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis of oxime-linked glycoclusters.
Glycocluster Interaction with Cell Surface Receptors and Signal Transduction
Glycoclusters can engage with cell surface receptors, such as lectins, to modulate cellular signaling pathways. This interaction can trigger a variety of cellular responses, including cell growth, proliferation, and differentiation.[5] The multivalent nature of glycoclusters enhances the avidity of binding to these receptors, leading to a more potent biological effect, known as the cluster glycoside effect.[1]
Caption: Glycocluster-mediated cell signaling pathway activation.
Applications in Drug Development
The ability to rapidly synthesize diverse glycoclusters using microwave assistance has significant implications for drug development. These molecules can be used to:
-
Develop anti-infective agents: By mimicking the cell surface carbohydrates that pathogens use for adhesion, glycoclusters can act as antagonists, preventing infection.
-
Modulate immune responses: Glycoconjugates play key roles in immune recognition and signaling.[5] Synthetic glycoclusters can be designed to either stimulate or suppress immune responses for applications in vaccines and treatments for autoimmune diseases.
-
Targeted drug delivery: Glycoclusters can be conjugated to therapeutic agents to target specific cell types that overexpress certain carbohydrate-binding proteins, thereby increasing efficacy and reducing off-target side effects.
-
Investigate disease mechanisms: As molecular probes, glycoclusters are invaluable for elucidating the roles of carbohydrate-protein interactions in various diseases, including cancer and inflammation.[3]
Conclusion
Microwave-assisted synthesis of oxime-linked glycoclusters is a powerful and efficient methodology that accelerates the discovery and development of novel carbohydrate-based therapeutics and research tools. The detailed protocols and data presented here provide a solid foundation for researchers to implement this technology in their own laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glycomatrix.com [glycomatrix.com]
Application of Glucose Oxidase in the Development of Biosensors: Application Notes and Protocols
A Note on Terminology: The following application notes and protocols focus on the use of glucose oxidase (GOx) in biosensors. It is a common enzyme used for this purpose. The term "glucose oxime" as specified in the query is not commonly associated with biosensor development in the provided research, and it is presumed that "glucose oxidase" was the intended subject.
Introduction
Glucose biosensors are essential tools for monitoring glucose levels in various fields, including clinical diagnostics for diabetes management, food industry quality control, and biotechnology.[1][2][3] The most prevalent type of glucose biosensor is the enzymatic biosensor, which typically utilizes the enzyme glucose oxidase (GOx).[3][4][5] GOx is highly specific for β-D-glucose and catalyzes its oxidation to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂) in the presence of oxygen.[5][6] This enzymatic reaction forms the basis for various electrochemical detection methods.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the application of glucose oxidase in the development of electrochemical biosensors.
Generations of Glucose Biosensors
Electrochemical glucose biosensors are broadly categorized into three generations based on their electron transfer mechanism.
-
First-Generation Biosensors: These sensors measure the concentration of oxygen consumed or hydrogen peroxide produced during the enzymatic reaction.[3][5] A significant drawback of this generation is its dependence on oxygen concentration and the high operating potential required for H₂O₂ detection, which can lead to interference from other electroactive species.[3][7]
-
Second-Generation Biosensors: To overcome the limitations of the first generation, these biosensors employ artificial electron mediators.[1][7] These mediators shuttle electrons from the reduced FADH₂ center of GOx to the electrode surface, eliminating the need for oxygen and allowing for lower operating potentials, thus reducing interference.[1][6]
-
Third-Generation Biosensors: This generation aims for direct electron transfer (DET) between the enzyme's active site and the electrode surface without the need for mediators.[3] This approach offers the potential for simpler sensor design and improved stability.
Signaling Pathways
Below are diagrams illustrating the signaling pathways for the different generations of glucose biosensors.
References
- 1. A Comprehensive Review of Glucose Biosensors Based on Nanostructured Metal-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose biosensors in clinical practice: principles, limits and perspectives of currently used devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Biosensors: An Overview of Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in glucose monitoring utilizing oxidase electrochemical biosensors integrating carbon-based nanomaterials and smart enzyme design [frontiersin.org]
- 5. Review of Glucose Oxidases and Glucose Dehydrogenases: A Bird's Eye View of Glucose Sensing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrochemical Glucose Sensors—Developments Using Electrostatic Assembly and Carbon Nanotubes for Biosensor Construction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucose Oxime-Based Surfactants in Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose oxime derivatives, particularly sugar oxime ether surfactants (SOESurfs), represent an emerging class of non-ionic surfactants with significant potential in various biochemical applications. These amphiphilic molecules combine the biocompatibility and chirality of a glucose headgroup with the tunable hydrophobicity of an alkyl chain, linked via a stable oxime ether bond. Their mild, non-denaturing properties make them suitable for applications requiring the preservation of protein structure and function, such as the solubilization of membrane proteins, cell lysis for the extraction of delicate cellular components, and as formulation excipients in drug delivery systems.[1]
These application notes provide an overview of the properties of this compound-based surfactants and detailed protocols for their use in key biochemical procedures.
Physicochemical Properties of this compound-Based Surfactants
The surfactant properties of this compound itself are not pronounced. To achieve surface activity, the this compound moiety is typically functionalized with a hydrophobic alkyl chain via an ether linkage to the oxime nitrogen, creating a sugar oxime ether surfactant. The physicochemical properties of these surfactants, such as their critical micelle concentration (CMC) and surface tension reduction capabilities, are influenced by the length of the alkyl chain.
Table 1: Representative Physicochemical Properties of n-Alkyl-β-D-Glucoside Surfactants (Proxy for this compound Ethers)
| Surfactant (n-Alkyl-β-D-Glucoside) | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| Octyl-β-D-glucoside | C8 | 292.37 | 20 - 25 | 28 - 30 |
| Decyl-β-D-maltoside | C10 | 482.56 | 1.8 - 2.2 | 31 - 33 |
| Dodecyl-β-D-maltoside (DDM) | C12 | 510.62 | 0.1 - 0.2 | 33 - 35 |
Data compiled from various sources for illustrative purposes.[2][3]
Applications and Experimental Protocols
Solubilization of Membrane Proteins
Non-ionic surfactants like this compound ethers are ideal for extracting membrane proteins from the lipid bilayer while preserving their native conformation and activity.[4][5][6] Their mild nature minimizes protein denaturation, which is crucial for downstream structural and functional studies.
-
Cell Pellet Preparation:
-
Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the final PBS wash completely and store the pellet at -80°C or proceed directly.
-
-
Lysis Buffer Preparation:
-
Prepare a suitable lysis buffer. A common starting point is:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound-Based Surfactant (start with a C10 or C12 alkyl chain derivative)
-
Protease Inhibitor Cocktail (add fresh before use)
-
-
Note: The optimal surfactant concentration may vary (typically 0.5% - 2.0%) and should be determined empirically for each specific protein.
-
-
Solubilization:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL of buffer per 10^7 cells).
-
Incubate on a rotating wheel for 1 hour at 4°C to allow for gentle solubilization.
-
Avoid vigorous vortexing to prevent protein denaturation and foaming.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet insoluble cellular debris and non-solubilized membranes.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Downstream Processing:
-
The solubilized protein extract is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or structural analysis.
-
Cell Lysis for Extraction of Cytoplasmic and Nuclear Proteins
The mild nature of this compound-based surfactants allows for the gentle lysis of cells to extract soluble cytoplasmic proteins without significantly disrupting organellar membranes, including the nucleus.[7][8][9]
-
Cell Pellet Preparation:
-
Follow step 1 as described in the membrane protein solubilization protocol.
-
-
Hypotonic Lysis Buffer Preparation:
-
Prepare an ice-cold hypotonic lysis buffer:
-
10 mM HEPES, pH 7.9
-
10 mM KCl
-
0.1 mM EDTA
-
0.5% (w/v) this compound-Based Surfactant (start with a C8 or C10 alkyl chain derivative)
-
Protease Inhibitor Cocktail (add fresh before use)
-
-
-
Cell Lysis:
-
Resuspend the cell pellet in the hypotonic lysis buffer.
-
Incubate on ice for 15-20 minutes, allowing the cells to swell.
-
Gently vortex for 10-15 seconds to facilitate lysis of the plasma membrane.
-
-
Isolation of Cytoplasmic Fraction:
-
Centrifuge the lysate at a moderate speed (e.g., 1,000 - 2,000 x g for 10 minutes at 4°C) to pellet the nuclei.
-
Carefully transfer the supernatant, which contains the cytoplasmic fraction, to a new pre-chilled tube.
-
-
Further Processing:
-
The cytoplasmic extract can be used immediately or stored at -80°C. The nuclear pellet can be further processed to extract nuclear proteins using a higher salt buffer with the same surfactant.
-
Stability and Degradation
The oxime ether linkage in SOESurfs is generally considered to be chemically stable. Studies on other oxime-containing molecules have shown that the oxime linkage is significantly more resistant to hydrolysis under neutral to moderately acidic conditions (pH 5-9) compared to other linkages like hydrazones.[10][11] However, stability can be pH-dependent, with increased degradation observed at highly acidic (pH < 2.5) or highly alkaline conditions.[12][13][14] For most biochemical applications conducted at or near physiological pH, this compound-based surfactants are expected to exhibit good stability.
Visualized Workflows
The following diagrams illustrate the key experimental workflows where this compound-based surfactants are applied.
Caption: Workflow for membrane protein solubilization using this compound-based surfactants.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 6. Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Handle Non-Ionic Surfactants In Cell Media Samples With Ease [bioprocessonline.com]
- 8. Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Glucose Oxime
Welcome to the technical support center for the purification of glucose oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound so challenging?
The primary challenge in purifying this compound lies in its existence as a complex mixture of isomers in solution. In aqueous media, D-glucose oxime equilibrates to form a mixture of cyclic (α-pyranose and β-pyranose) and open-chain (syn-(E) and anti-(Z)) isomers.[1][2] This isomeric complexity complicates purification by crystallization, as the different forms may have varying solubilities and crystallization tendencies.
Q2: What is the typical isomeric composition of this compound in solution?
In an aqueous solution, D-glucose oxime has been shown to exist as a mixture of the following isomers:
-
syn-(E)-oxime: 56.5%
-
β-pyranose: 23%
-
anti-(Z)-oxime: 13.5%
-
α-pyranose: 7%[1]
This equilibrium can be influenced by factors such as solvent and temperature.
Q3: What are the most common impurities in a crude this compound reaction mixture?
Common impurities include unreacted starting materials such as D-glucose and hydroxylamine, as well as side products from the degradation of glucose or the oxime itself, particularly under harsh pH or temperature conditions.[1] Basic hydrolysis, for instance, has been reported to lead to multiple degradation products.[1]
Q4: Can protecting groups simplify the purification process?
The use of protecting groups on the hydroxyl moieties of glucose can prevent the formation of cyclic anomers, potentially simplifying the isomeric mixture to just the syn and anti forms of the open-chain oxime. However, this adds extra steps of protection and deprotection to the synthetic route, which may introduce their own challenges and potential for yield loss.
Q5: What is the solid-state structure of purified this compound?
In its solid, crystalline state, D-glucose oxime has been shown by various physical techniques to exist in the cyclic β-pyranose form.[1]
Troubleshooting Guide
Problem 1: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure sufficient reaction time and appropriate stoichiometry of reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting glucose spot is no longer visible. |
| Product Loss During Work-up | This compound is highly water-soluble. Avoid excessive washing with water. If extraction is necessary, use a suitable organic solvent, though this can be challenging given the polarity of the molecule. |
| Suboptimal pH | The formation of oximes is pH-dependent. Maintaining a slightly acidic to neutral pH is often optimal for the reaction. Strong acidic or basic conditions can lead to degradation of the starting material and/or the product.[1] |
| Product Remains in Mother Liquor | The complex mixture of isomers can lead to some forms remaining soluble in the crystallization solvent. Try to concentrate the mother liquor and attempt a second crystallization. Alternatively, consider chromatographic purification of the residue from the mother liquor. |
Problem 2: Difficulty in Achieving Crystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Experiment with different solvent systems. Anhydrous ethanol has been used for the crystallization of pentose oximes.[1] A mixture of methanol and acetone has also been reported to be effective for a sugar oxime derivative.[1] |
| Formation of a Syrup or Oil | Some sugar oximes, like xylose oxime, have a tendency to form a syrup at room temperature even after initial crystallization.[1] If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If it persists, redissolve the oil in a minimal amount of hot solvent and allow it to cool slowly. |
| Presence of Impurities | Impurities can inhibit crystal formation. Attempt to purify a small portion of the crude material by column chromatography to obtain a purer sample that may crystallize more readily. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of an oil or very small crystals. Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
Problem 3: Presence of Multiple Isomers in the Purified Product
| Possible Cause | Suggested Solution |
| Equilibration in Solution | The isomeric mixture is an inherent characteristic of this compound in solution. While the solid state may be a single isomer, redissolving the crystals will likely lead to the re-equilibration of the isomeric mixture over time. |
| Co-crystallization of Isomers | It is possible for more than one isomer to co-crystallize, although the β-pyranose form is reported to be the solid-state structure.[1] |
| Ineffective Purification Method | If a specific isomer is desired, crystallization may not be sufficient. High-Performance Liquid Chromatography (HPLC) is a more suitable technique for separating isomers.[3] |
Experimental Protocols
Synthesis of D-Glucose Oxime (General Procedure)
This protocol is a general representation based on common methods for oxime synthesis. Optimization may be required.
-
Dissolve D-glucose: Dissolve D-glucose in a suitable solvent such as aqueous ethanol.
-
Prepare Hydroxylamine Solution: In a separate flask, dissolve hydroxylamine hydrochloride in the same solvent. Neutralize the hydrochloride with a mild base like sodium acetate or pyridine to generate free hydroxylamine. The pH of the reaction mixture is crucial and should be maintained in the range of 4-6 for optimal results.
-
Reaction: Add the hydroxylamine solution to the glucose solution. The reaction can be stirred at room temperature or gently heated to facilitate completion.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the D-glucose spot.
-
Work-up: Once the reaction is complete, the work-up will depend on the chosen solvent and base. If a volatile base like pyridine was used, it can be removed under reduced pressure. If a salt like sodium acetate was used, it may need to be removed by filtration or washing.
-
Crystallization: Concentrate the reaction mixture and attempt crystallization from a suitable solvent system, such as anhydrous ethanol or a methanol/acetone mixture.[1]
Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., anhydrous ethanol or methanol/acetone).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystal Formation: Crystal formation should occur as the solution cools. If not, induce crystallization by scratching the inner wall of the flask or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Isomeric Distribution of D-Glucose Oxime in Aqueous Solution
| Isomer | Percentage |
| syn-(E)-oxime | 56.5% |
| β-pyranose | 23% |
| anti-(Z)-oxime | 13.5% |
| α-pyranose | 7% |
Data sourced from Finch et al. as cited in a review on functionalized sugar oximes.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Optimizing Glucose Oxime Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of glucose oxime.
Troubleshooting Guide
Q1: Why is my this compound yield consistently low?
A1: Low yields in this compound synthesis can stem from several factors. The primary considerations are the equilibrium nature of the reaction, the pH of the reaction medium, and reaction kinetics.
-
Equilibrium Position: The formation of this compound is a reversible reaction. In aqueous solutions, glucose exists in equilibrium between its cyclic hemiacetal forms (α- and β-pyranose) and the open-chain aldehyde form, which is the reactive species for oximation.[1] At neutral pH, the cyclic forms are predominant, limiting the availability of the aldehyde for reaction.[1]
-
Suboptimal pH: The reaction rate is highly pH-dependent. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of glucose. At low pH, the hydroxylamine is protonated and non-nucleophilic. At high pH, the rate of dehydration of the carbinolamine intermediate can be slow. An acidic pH of around 4-5 is often optimal for the formation of cyclic sugar oximes.[2]
-
Incomplete Reaction: The reaction may not have reached completion. Reaction times can be lengthy, sometimes extending from several hours to days at room temperature.[2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.
-
Reagent Stoichiometry: An insufficient amount of hydroxylamine can lead to incomplete conversion of glucose. Using a slight excess of hydroxylamine hydrochloride and a suitable base is a common practice.
Q2: My final product is a complex mixture of isomers. How can I simplify the product composition or purify the desired isomer?
A2: The formation of multiple isomers is an inherent feature of this compound synthesis in solution. D-glucose oxime in aqueous solution exists as a mixture of β-pyranose (23%), α-pyranose (7%), anti-(Z) (13.5%), and syn-(E) (56.5%) forms.[2] While complete conversion to a single isomer is challenging, the distribution can be influenced by reaction conditions.
-
pH Control: An acidic pH (around 4) has been reported to favor the formation of the cyclic pyranose products.[2]
-
Purification: Separating these isomers is often difficult due to their similar polarities. High-Performance Liquid Chromatography (HPLC) can be employed for the separation of oxime isomers.[3] It has been possible to isolate fractions enriched in a specific isomer, for example, the open-chain (E)-oxime.[3]
-
Crystallization: In its solid state, D-glucose oxime has been shown to exist in the cyclic β-pyranose form.[2] Therefore, selective crystallization might be a viable purification strategy to obtain this specific isomer.
Q3: The reaction is very slow. How can I increase the reaction rate?
A3: Several strategies can be employed to accelerate the synthesis of this compound.
-
Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, excessive heat can lead to the degradation of glucose and the formation of byproducts.
-
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times to as little as 30 minutes while often providing excellent yields.[2] Microwave-assisted reactions can be conducted in aqueous media without the need for protecting groups on the sugar.[4]
-
Catalysis: The use of aniline or its derivatives as catalysts can accelerate oxime formation, especially at neutral pH. 1,4-diaminobenzene has been identified as a superior catalyst for constructing oxime-linked glycoconjugates under mild conditions.
Q4: I am using hydroxylamine hydrochloride. Is a base necessary, and which one should I use?
A4: Yes, when using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to neutralize the hydrochloride salt and generate the free hydroxylamine, which is the active nucleophile.
-
Choice of Base: Common bases used include sodium acetate, sodium carbonate, and pyridine.[5][6] The choice of base can influence the reaction pH and, consequently, the reaction rate and product distribution.
-
Stoichiometry: Typically, at least one equivalent of the base relative to hydroxylamine hydrochloride is used to ensure complete neutralization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
A1: The synthesis of this compound involves the condensation reaction between the aldehyde group of the open-chain form of D-glucose and hydroxylamine (NH₂OH).[1] This reaction forms a C=N double bond, characteristic of an oxime.
Q2: What is the role of the open-chain form of glucose in this reaction?
A2: The open-chain form of glucose contains the free aldehyde group necessary for the reaction with hydroxylamine.[1] In solution, glucose exists in equilibrium between its cyclic and open-chain forms. The reaction with hydroxylamine consumes the open-chain form, shifting the equilibrium to favor its formation.[4]
Q3: What are the typical solvents used for this compound synthesis?
A3: The reaction is often carried out in polar protic solvents like water, ethanol, or methanol, which can dissolve both glucose and the hydroxylamine salt.[5] Reactions can also be performed in solvent systems like DMF/aqueous acetic acid buffer.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress by observing the disappearance of the glucose spot and the appearance of the product spot(s).
Q5: What are the expected spectroscopic signatures of this compound?
A5: The formation of this compound can be confirmed by various spectroscopic techniques. In ¹H NMR, the appearance of a signal for the CH =NOH proton is indicative of oxime formation. In IR spectroscopy, the disappearance of the C=O stretch of the aldehyde and the appearance of a C=N stretch confirm the reaction.
Quantitative Data on this compound Synthesis
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize reported yields under various experimental setups.
| Parameter | Condition | Yield | Notes | Reference |
| pH | 4 | 40-85% | DMF/aqueous acetic acid buffer. Favors cyclic product formation. Reaction time 1-7 days at room temperature. | [2] |
| pH | 4.5 | 80-92% | Aqueous sodium acetate buffer. Coupling with a modified glucopyranoside. Reaction time 4-6 hours. | [2] |
| Reaction Method | Microwave-assisted | High Yields (not specified for this compound) | 30 minutes reaction time in mild aqueous conditions. | [2] |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a general procedure for the synthesis of this compound under standard laboratory conditions.
Materials:
-
D-Glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
Procedure:
-
Dissolve D-glucose (1 equivalent) in a minimal amount of water in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in aqueous ethanol.
-
Add the hydroxylamine/acetate solution to the glucose solution with stirring.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate.
-
Monitor the reaction progress by TLC until the glucose is consumed.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Sugar Oximes
This protocol describes a rapid synthesis method using microwave irradiation, adapted from procedures for other sugar oximes.[2]
Materials:
-
D-Glucose
-
Aminooxy-containing reagent (e.g., hydroxylamine hydrochloride)
-
Water or aqueous buffer (pH ~4.5)
Procedure:
-
Dissolve equimolar quantities of D-glucose and the aminooxy reagent in water or an appropriate aqueous buffer in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-80 °C) for a short duration (e.g., 15-30 minutes).
-
After the reaction, cool the vessel to room temperature.
-
The product can be isolated by crystallization or other purification methods like HPLC.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. books.rsc.org [books.rsc.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 608-81-1 | Benchchem [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. arpgweb.com [arpgweb.com]
Technical Support Center: Glucose Oxime Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of glucose oxime in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
Issue 1: Rapid Degradation of this compound in Solution
Question: My this compound conjugate is degrading much faster than expected in my aqueous buffer. What are the likely causes and how can I fix this?
Answer:
Unexpectedly rapid degradation of this compound is typically linked to the pH of the aqueous medium. While oximes are generally more stable than imines and hydrazones, their stability is highly pH-dependent.[1][2]
Possible Causes & Solutions:
-
Incorrect pH: Oxime hydrolysis is catalyzed by acid.[3] Paradoxically, they exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[4] If your buffer is neutral or alkaline, the rate of hydrolysis will increase.
-
Solution: Adjust the pH of your aqueous solution to the optimal range of 2-3 for maximum stability. If your application cannot tolerate such a low pH, be aware that stability will be compromised.
-
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[1]
-
Solution: Conduct your experiments at the lowest temperature compatible with your protocol. Store this compound solutions at low temperatures (e.g., 4°C) when not in use.
-
A logical workflow for troubleshooting rapid degradation is outlined below.
Caption: Troubleshooting workflow for this compound degradation.
Issue 2: Low Yield During this compound Formation
Question: I am getting a low yield when synthesizing this compound from D-glucose and hydroxylamine. How can I improve the reaction efficiency?
Answer:
The formation of this compound is a condensation reaction.[5][6] Low yields can result from suboptimal reaction conditions or equilibrium effects.
Possible Causes & Solutions:
-
pH of Reaction: The formation of oximes is also pH-dependent. The reaction is favored in the pH range of 4-5.[2] This is because the amine nucleophile needs to be in its unprotonated form to be reactive, while the carbonyl group requires some protonation to be activated.
-
Solution: Buffer your reaction mixture to a pH between 4 and 5.
-
-
Reversible Reaction: The reaction is reversible, and the presence of water, a byproduct, can push the equilibrium back towards the reactants.[3]
-
Solution: While difficult in purely aqueous solutions, consider strategies to remove water if the reaction medium allows, such as using a dehydrating agent like anhydrous MgSO₄ in organic co-solvents.[3] For bioconjugation in aqueous media, using a slight excess of the hydroxylamine reagent can help drive the reaction forward.
-
Frequently Asked Questions (FAQs)
General Knowledge
Question: What is this compound and how is it formed?
Answer: this compound is an organic compound formed when the aldehyde group of D-glucose reacts with hydroxylamine (NH₂OH).[6][7] This reaction is a condensation, where the carbonyl carbon of glucose forms a C=N double bond with the nitrogen of hydroxylamine, eliminating a molecule of water.[5][8] In aqueous solution, this compound can exist in equilibrium between a cyclic (pyranose) form and an open-chain form, which contains the oxime functional group.[7][9]
The general reaction is depicted below:
Caption: Reaction scheme for the formation of this compound.
Stability & Degradation
Question: What are the key factors that influence the stability of this compound in aqueous solutions?
Answer: The stability of the oxime bond is influenced by several intrinsic and extrinsic factors:[1]
-
pH of the Medium: This is the most critical factor. Oxime hydrolysis is acid-catalyzed, yet the linkage shows maximum stability in the pH range of 2-3.[1][3][4]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1]
-
Nature of the Carbonyl Precursor: Oximes derived from ketones are generally more stable than those from aldehydes.[1]
-
Steric Hindrance: Bulky chemical groups near the oxime bond can physically block water molecules, slowing down hydrolysis.[1]
Question: How does the stability of this compound compare to other common bioconjugation linkages like hydrazones?
Answer: Oxime linkages are significantly more stable against hydrolysis than analogous imines and hydrazones.[1][2] In aqueous solutions, aliphatic oximes are reported to be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[1][5] This makes oximes a preferred choice for applications requiring high stability in physiological or aqueous environments.[2][3]
| Linkage Type | Relative Hydrolytic Stability | First-Order Rate Constant (k) at pD 7.0 | Reference |
| Oxime | High | ~1 x 10⁻⁶ s⁻¹ | [3] |
| Methylhydrazone | Low | ~6 x 10⁻⁴ s⁻¹ (approx. 600x faster than oxime) | [3] |
| Acetylhydrazone | Low | ~3 x 10⁻⁴ s⁻¹ (approx. 300x faster than oxime) | [3] |
Question: What is the primary degradation pathway for this compound in an aqueous solution?
Answer: The primary degradation pathway is hydrolysis. This reaction breaks the C=N bond, converting the this compound back into its original components: the corresponding aldehyde (glucose) and hydroxylamine.[5] This process is catalyzed by acid.[3]
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Experimental Protocols
Question: How can I experimentally monitor the stability of my this compound conjugate over time?
Answer: A common and effective method for monitoring the hydrolytic stability of oximes is through ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. This technique allows for the direct quantification of the oxime and its hydrolysis products over time.
Detailed Protocol: Monitoring Oxime Hydrolysis by ¹H NMR Spectroscopy
-
Preparation:
-
Prepare a stock solution of your purified this compound conjugate of known concentration.
-
Prepare the desired deuterated buffer (e.g., D₂O with phosphate buffer) adjusted to the target pD (equivalent to pH).
-
In a standard NMR tube, combine a precise volume of the oxime stock solution with the deuterated buffer to achieve the final desired concentration.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum immediately after preparation. This will be your time zero (t=0) measurement.
-
Incubate the NMR tube at a constant, controlled temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular, predetermined time intervals (e.g., every hour, every 24 hours, depending on the expected rate of hydrolysis).
-
-
Data Analysis:
-
In each spectrum, identify and integrate the signals corresponding to a unique proton on the oxime conjugate and a unique proton on the aldehyde product (hydrolyzed form).[1]
-
Calculate the concentration of the remaining oxime at each time point based on the relative integration of the signals.
-
Plot the natural logarithm of the oxime concentration (ln[Oxime]) versus time.
-
-
Calculating Stability Metrics:
-
For a first-order reaction, the plot from step 3 should yield a straight line.
-
The negative of the slope of this line is the first-order rate constant (k) for hydrolysis.
-
The half-life (t₁/₂) of the oxime can be calculated using the equation: t₁/₂ = 0.693 / k .[1]
-
The workflow for this experiment is visualized below.
Caption: Experimental workflow for NMR-based stability studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. D+glucose reacts with hydroxyl amine and yields oxime class 12 chemistry CBSE [vedantu.com]
- 7. This compound | 608-81-1 | Benchchem [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. vedantu.com [vedantu.com]
Technical Support Center: Formation of Glucose Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of glucose oxime.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the formation of this compound?
The formation of this compound is a condensation reaction between the aldehyde group of glucose and hydroxylamine. This reaction proceeds through the open-chain form of glucose, where the carbonyl group at the C1 position is accessible for a nucleophilic attack by the nitrogen atom of hydroxylamine. The reaction results in the formation of a C=N double bond, characteristic of an oxime.
Q2: My reaction is complete, but I see multiple spots on my TLC plate. What are these different products?
In an aqueous solution, this compound exists as an equilibrium mixture of several isomers. Therefore, it is common to observe multiple products even in a successful reaction. These isomers include:
-
α-pyranose and β-pyranose forms: The cyclic hemiacetal forms of the this compound.
-
syn-(E) and anti-(Z) isomers: The geometric isomers of the open-chain oxime form.
One study reported that in an aqueous solution, D-glucose oxime equilibrates to a mixture of approximately 23% β-pyranose, 7% α-pyranose, 56.5% syn-(E)-oxime, and 13.5% anti-(Z)-oxime[1].
Q3: Can side reactions other than isomer formation occur?
Yes, several side reactions can lead to the formation of undesired byproducts, reducing the yield and purity of the desired this compound. These include:
-
Osazone-like Formation: Under certain conditions, particularly with excess hydroxylamine and elevated temperatures, a reaction analogous to osazone formation with phenylhydrazine may occur. This would involve a reaction at the C2 hydroxyl group in addition to the C1 aldehyde, leading to a dioxime derivative.
-
Glucose Degradation: Especially under harsh conditions such as high heat or extreme pH, glucose can degrade into various smaller molecules known as glucose degradation products (GDPs). Common GDPs that could potentially form include 3-deoxyglucosone (3-DG), 5-hydroxymethylfurfurral (5-HMF), glyoxal, and methylglyoxal.
-
Nitrosation: If sources of nitrite are present in the reaction mixture (e.g., from nitric acid used for pH adjustment or as an impurity), nitrosation of the newly formed oxime can occur, leading to the formation of 2-(β-glycopyranosyl)-1-hydroxydiazene-2-oxides[2].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incorrect pH: The reaction rate and equilibrium yield are highly pH-dependent. At very low pH, the hydroxylamine is protonated and less nucleophilic. At high pH, glucose degradation can become significant. | Optimize pH: The optimal pH is typically in the range of 4-6. A study on the reaction of glucose with ethoxyamine found that lowering the pH from 6 to 3 increased the reaction rate but decreased the overall yield[3]. It is recommended to use a buffered system (e.g., acetate buffer) to maintain a stable pH. |
| 2. Inactive Hydroxylamine: Hydroxylamine solutions can degrade over time. If using hydroxylamine hydrochloride, the free base may not be effectively generated. | Use fresh hydroxylamine. When using hydroxylamine hydrochloride, ensure an appropriate base (e.g., sodium acetate, pyridine) is used in a suitable stoichiometric amount to liberate the free hydroxylamine. | |
| 3. Unfavorable Reaction Equilibrium: The formation of this compound is a reversible reaction. | Use an excess of hydroxylamine: Driving the equilibrium towards the product side can be achieved by using a slight excess (e.g., 1.2 equivalents) of hydroxylamine. | |
| Formation of a Dark Brown or Tarry Mixture | 1. Glucose Degradation: This is often a sign of glucose degradation, which is promoted by high temperatures and/or high pH. | Control Reaction Temperature: Avoid excessive heating. Many procedures recommend running the reaction at room temperature or with gentle warming. Maintain Optimal pH: As mentioned above, a pH in the acidic to neutral range (4-6) is preferable to minimize degradation. |
| Product is Difficult to Purify/Isolate | 1. High Solubility of this compound: this compound is highly soluble in water, which can make crystallization and isolation challenging[4]. | Solvent Selection for Crystallization: Recrystallization from absolute ethanol has been reported to be effective[4]. Lyophilization: If the product is in an aqueous solution, lyophilization (freeze-drying) can be an effective method to obtain the solid product. |
| 2. Presence of Multiple Isomers: The presence of multiple isomers can sometimes interfere with crystallization. | Chromatographic Purification: If a single isomer is desired or if crystallization is proving difficult, purification by column chromatography on silica gel may be necessary. | |
| Evidence of Osazone-like Formation (e.g., from Mass Spectrometry) | 1. Excess Hydroxylamine and/or High Temperature: These conditions can promote the secondary reaction at the C2 position. | Stoichiometric Control: Use a controlled amount of hydroxylamine (e.g., 1.1-1.2 equivalents). Moderate Reaction Temperature: Avoid prolonged heating at high temperatures. |
Quantitative Data Summary
The yield of sugar oximes is highly dependent on the specific sugar, the hydroxylamine derivative used, and the reaction conditions. The following table summarizes data from a study on the reaction of various sugars with ethoxyamine at different pH values, which can serve as a general guide for optimizing the synthesis of this compound.
| Sugar | pH | Reaction Time (t0.9 in hours) | Combined Equilibrium Yield (%) |
| Glucose | 3 | 19.3 | 78 |
| Glucose | 4 | 33.3 | 87 |
| Glucose | 5 | 70.0 | 90 |
| Glucose | 6 | 133.0 | 91 |
Data adapted from a study on the reaction of glucose with 1.2 equivalents of ethoxyamine at 27°C[3]. t0.9 represents the time to reach 90% of the equilibrium yield.
Experimental Protocols
Protocol 1: General Synthesis of D-Glucose Oxime
This protocol is a general method adapted from procedures for the synthesis of sugar oximes[1][5].
Materials:
-
D-Glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve D-glucose in water to make a concentrated solution.
-
In a separate flask, dissolve hydroxylamine hydrochloride and an equimolar amount of sodium acetate in water or aqueous ethanol. The sodium acetate acts as a base to generate free hydroxylamine.
-
Add the hydroxylamine solution dropwise to the stirred glucose solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent such as absolute ethanol to yield the crystalline this compound.
Protocol 2: Microwave-Assisted Synthesis of Sugar Oximes
Microwave-assisted synthesis can significantly reduce reaction times[1][5].
Materials:
-
D-Glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A mild base (e.g., pyridine or sodium acetate)
-
An appropriate solvent (e.g., water or ethanol)
Procedure:
-
In a microwave-safe reaction vessel, combine D-glucose, hydroxylamine hydrochloride, and the base in the chosen solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 80-100°C).
-
After cooling, the product can be isolated by removing the solvent and purified as described in Protocol 1.
Visualizations
Caption: Equilibrium of glucose and its reaction to form a mixture of oxime isomers.
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Potential side reactions in the formation of this compound.
References
Technical Support Center: Wohl Degradation of Glucose Oxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Wohl degradation of glucose oxime.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Wohl degradation?
The Wohl degradation is a chemical process used in carbohydrate chemistry to shorten the carbon chain of an aldose sugar by one carbon atom. For instance, it can convert D-glucose (a six-carbon sugar) into D-arabinose (a five-carbon sugar).[1][2][3]
Q2: What are the three main stages of the Wohl degradation of this compound?
The reaction proceeds in three key steps:
-
Oxime Formation: D-glucose is reacted with hydroxylamine to form this compound.[1][4][5]
-
Dehydration to Nitrile: The this compound is then treated with a dehydrating agent, typically acetic anhydride, to form a pentaacetylated cyano intermediate (a nitrile).[1][2]
-
Cyanide Elimination: The final step involves the removal of the acetyl groups and the elimination of the cyanide group under basic conditions, using a reagent like sodium methoxide, to yield the shortened aldose.[1][2][3]
Q3: What are the typical reagents required for this procedure?
The standard reagents include D-glucose, hydroxylamine hydrochloride, sodium acetate or another base for the oxime formation, acetic anhydride for the dehydration and acetylation step, and a strong base like sodium methoxide in methanol for the final elimination step.
Q4: Are there any alternative methods to the Wohl degradation for shortening aldose chains?
Yes, the Ruff degradation is another common method for the chain shortening of aldoses.[1]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired shortened aldose. What are the potential causes and how can I address them?
A: Low yields in the Wohl degradation can stem from several factors throughout the multi-step process. Here's a breakdown of potential issues and their solutions:
-
Incomplete Oxime Formation (Step 1):
-
Problem: The initial conversion of glucose to this compound may be incomplete.
-
Solution: Ensure the pH of the reaction is appropriate for oxime formation. The reaction is typically carried out in a slightly basic or neutral medium. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the starting material is fully consumed before proceeding to the next step.
-
-
Inefficient Dehydration (Step 2):
-
Problem: The conversion of the oxime to the nitrile by acetic anhydride may be inefficient.
-
Solution: Acetic anhydride should be fresh and of high purity, as it is susceptible to hydrolysis. Ensure anhydrous conditions are maintained during this step, as water can react with the anhydride. The reaction temperature should be carefully controlled as specified in the protocol.
-
-
Side Reactions during Acetylation (Step 2):
-
Problem: Besides the desired dehydration, unwanted side reactions can occur.
-
Solution: The addition of sodium acetate can help to buffer the reaction and minimize side reactions. The reaction time should be optimized; prolonged reaction times may lead to the formation of byproducts.
-
-
Incomplete Elimination (Step 3):
-
Problem: The final elimination of the cyanide group may not go to completion.
-
Solution: The strength and stoichiometry of the base (e.g., sodium methoxide) are critical. Ensure the base is freshly prepared and added in the correct molar ratio. The reaction may require gentle heating to proceed to completion. Again, TLC can be used to monitor the disappearance of the acetylated nitrile intermediate.
-
-
Product Degradation:
-
Problem: The final aldose product can be sensitive to the strongly basic conditions of the final step and may degrade.
-
Solution: The reaction time and temperature for the elimination step should be carefully monitored to avoid prolonged exposure of the product to the strong base. Work-up should be performed promptly once the reaction is complete.
-
Formation of Unexpected Byproducts
Q: I have isolated my product, but spectroscopic analysis shows the presence of significant impurities. What are the likely byproducts and how can I minimize their formation?
A: The formation of byproducts is a common issue. Here are some possibilities:
-
Over-acetylation or Incomplete Deacetylation:
-
Problem: All hydroxyl groups are acetylated in the second step. If the final deacetylation is incomplete, you will have a mixture of partially acetylated products.
-
Solution: Ensure a sufficient amount of sodium methoxide is used in the final step and allow for adequate reaction time to completely remove all acetyl groups.
-
-
Epimerization:
-
Problem: The basic conditions in the final step can potentially cause epimerization at carbon 2 of the final aldose product.
-
Solution: Careful control of the reaction temperature and time can minimize this side reaction.
-
-
Polymerization/Decomposition Products:
-
Problem: Sugars can be unstable under certain conditions and may decompose or polymerize.
-
Solution: Maintain the recommended reaction temperatures and avoid overly harsh conditions. Ensure proper purification of the final product to remove any polymeric material.
-
Data Presentation
| Parameter | D-Glucose to D-Arabinose | Notes |
| Typical Yield | 40-60% | Yields can vary significantly based on the purity of reagents and reaction conditions. |
| Reaction Time (Step 1) | 1-2 hours | Monitor by TLC for disappearance of starting material. |
| Reaction Time (Step 2) | 30-60 minutes | This step is often exothermic and requires cooling. |
| Reaction Time (Step 3) | 1-3 hours | Monitor by TLC for the formation of the final product. |
Experimental Protocols
Key Experiment: Wohl Degradation of D-Glucose to D-Arabinose
This protocol is a generalized procedure based on established methods. Researchers should consult specific literature for detailed and optimized conditions.
Step 1: Formation of D-Glucose Oxime
-
Dissolve D-glucose in water.
-
Add a solution of hydroxylamine hydrochloride and sodium carbonate (or another suitable base) in water.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
The this compound can be precipitated by the addition of ethanol and collected by filtration.
Step 2: Acetylation and Dehydration to Pentaacetyl-D-glucononitrile
-
Suspend the dried this compound in acetic anhydride containing sodium acetate.
-
Heat the mixture gently (e.g., 50-60 °C) for 30-60 minutes. The reaction is exothermic and may require initial cooling.
-
Pour the reaction mixture into ice water to precipitate the acetylated nitrile.
-
Collect the solid product by filtration and wash thoroughly with water.
Step 3: Elimination to form D-Arabinose
-
Dissolve the dried pentaacetyl-D-glucononitrile in anhydrous methanol.
-
Cool the solution in an ice bath and add a freshly prepared solution of sodium methoxide in methanol dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Neutralize the reaction with a suitable acid (e.g., acetic acid).
-
The sodium salts can be precipitated and removed by filtration.
-
The filtrate containing D-arabinose can be concentrated and the product purified by crystallization.
Visualizations
Caption: The three-step reaction mechanism of the Wohl degradation.
Caption: A troubleshooting workflow for low product yield in the Wohl degradation.
References
Technical Support Center: Improving the Chemoselectivity of Glucose Oxime Reactions
Welcome to the technical support center for the chemoselective synthesis of glucose oximes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main products formed during the reaction of glucose with a hydroxylamine derivative?
A1: The reaction of glucose with a hydroxylamine derivative is complex due to the equilibrium of glucose in solution. It results in a mixture of four main isomers: the open-chain E and Z isomers of the glucose oxime, and the cyclic α- and β-pyranose forms.[1][2][3] In aqueous solution, D-glucose oxime can exist as a mixture of β-pyranose (23%), α-pyranose (7%), anti-(Z-) isomer (13.5%), and syn-(E-) isomer (56.5%).[2] The formation of these multiple products is the primary challenge to chemoselectivity.
Q2: Why is controlling the isomeric outcome of the this compound reaction important?
A2: Controlling the isomeric outcome is crucial because different isomers can have varying biological activities, reactivities, and physical properties. For drug development and biological applications, a specific isomer is often required for optimal efficacy and safety.[2][4] Furthermore, downstream reactions, such as the Beckmann rearrangement, are dependent on the stereochemistry of the oxime, where the orientation of the oxime dictates the regioisomeric outcome of the resulting lactam.[4]
Q3: What is the role of a catalyst in this compound formation?
A3: Catalysts are used to increase the rate of oxime formation, which can be slow, especially at neutral pH.[5] Aniline and its derivatives are commonly used nucleophilic catalysts.[1][5][6] They function by forming a more reactive imine intermediate with the glucose aldehyde, which is then more readily attacked by the hydroxylamine.[1] Substituted anilines, such as p-phenylenediamine, have been shown to be even more effective than aniline, especially at neutral pH.[5]
Q4: Can protecting groups be used to improve selectivity?
A4: Yes, using protecting groups is a key strategy to improve chemo- and regioselectivity. By selectively protecting the hydroxyl groups on the glucose molecule, side reactions can be prevented, and the reaction can be directed to a specific outcome.[7] For example, forming cyclic acetals like benzylidene or isopropylidene acetals can protect specific diols, influencing the final product distribution.[8]
Q5: What are the common methods for purifying and analyzing this compound isomers?
A5: Due to the formation of a mixture of isomers, purification is often challenging. High-Performance Liquid Chromatography (HPLC) is a common method for separating the different isomers.[1][3] For analysis and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the ratio of the different isomers in a mixture.[1][3] Gas chromatography-mass spectrometry (GC-MS) after derivatization is another analytical technique that can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Unfavorable pH. 3. Degradation of starting materials or products. 4. Inefficient catalysis. | 1. Increase reaction time or temperature. Consider using microwave-assisted synthesis for faster reaction times.[2] 2. Optimize the reaction pH. Oxime formation is often optimal at a pH of 4-5, but some catalysts work well at neutral pH.[5] 3. Check the stability of your hydroxylamine derivative and glucose under the reaction conditions. 4. Add a nucleophilic catalyst like aniline or p-phenylenediamine (2-10 mM).[5] |
| Complex Mixture of Isomers (Poor Selectivity) | 1. Inherent nature of the reaction with unprotected glucose. 2. Reaction conditions favoring multiple isomers. | 1. Employ a protecting group strategy to block reactive hydroxyl groups and simplify the product mixture. 2. Adjust the pH; the equilibrium between open-chain and cyclic forms can be pH-dependent.[9] 3. Vary the solvent. Some solvents may favor the formation of a particular isomer. |
| High Proportion of Undesired E/Z Isomer | 1. The thermodynamic equilibrium of the E/Z isomers. 2. Kinetic control favoring the formation of one isomer over the other. | 1. Temperature can affect the equilibrium ratio of the isomers.[10] Experiment with different reaction temperatures. 2. For some oximes, treatment of an E/Z mixture with an anhydrous acid (e.g., HCl in ether) can selectively precipitate one isomer as its salt.[11] 3. Explore different catalysts, as they can influence the stereochemical outcome.[12] |
| Formation of Di- or Multi-substituted Products | 1. Use of a linker or core molecule with multiple aminooxy functionalities. 2. Stoichiometry of reactants is not well-controlled. | 1. Carefully control the stoichiometry, using the sugar as the limiting reagent to favor mono-substitution. 2. If separating the products by HPLC is difficult, consider a purification strategy based on the different properties of the products (e.g., solubility). |
| Difficulty in Purifying the Product | 1. Similar polarities of the different isomers. 2. Presence of unreacted starting materials or catalyst. | 1. Optimize HPLC conditions (e.g., column type, mobile phase gradient) for better separation. 2. If aniline or a derivative is used as a catalyst, perform an acidic wash during workup to remove it. 3. Unreacted aldehyde can sometimes be removed by washing with a sodium bisulfite solution. |
Data Presentation: Isomer Distribution & Reaction Yields
The following tables summarize quantitative data from various studies on this compound and related sugar oxime reactions.
Table 1: Isomer Distribution of D-Glucose Oxime in Aqueous Solution
| Isomer | Percentage in Mixture |
| syn-(E-) | 56.5% |
| β-pyranose | 23.0% |
| anti-(Z-) | 13.5% |
| α-pyranose | 7.0% |
| Data sourced from Finch et al.[2] |
Table 2: Yields of Oxime-Linked Glycoconjugates via Microwave-Assisted Synthesis
| Sugar Reactant | Product Yield |
| N-acetylglucosamine | 79.2% |
| Cellobiose | 74.9% |
| Gentiobiose | 65.3% |
| Reaction conditions: Microwave-mediated synthesis with an aminooxy-containing linker. Data from McReynolds et al. |
Table 3: Catalyst Performance in a Model Oxime Ligation at pH 7
| Catalyst (at 10 mM) | Rate Enhancement vs. Uncatalyzed Reaction | Rate Enhancement vs. Aniline-catalyzed Reaction |
| Aniline | ~6.3-fold | 1-fold (Reference) |
| p-Phenylenediamine | ~120-fold | ~19-fold |
| Data represents a model protein PEGylation reaction via oxime ligation.[5] |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed this compound Formation
This protocol is a general guideline based on principles of aniline-catalyzed oximation.
-
Reactant Preparation: Dissolve D-glucose and 1.1 equivalents of the desired aminooxy compound in an appropriate aqueous buffer (e.g., acetate buffer, pH 4.5).
-
Catalyst Addition: Add aniline to the solution to a final concentration of 10-100 mM.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-50 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and perform a solvent extraction (e.g., with ethyl acetate). Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the aniline catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue, typically a mixture of isomers, by column chromatography or preparative HPLC.
Protocol 2: Microwave-Assisted Synthesis of Oxime-Linked Glycoconjugates
This protocol is adapted from the efficient synthesis of glycoclusters.
-
Reactant Preparation: In a microwave-safe vial, dissolve equimolar quantities of the unprotected sugar (e.g., glucose) and the aminooxy-containing molecule in a minimal amount of water or a water/ethanol mixture.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for a short period (e.g., 15-30 minutes) at a controlled temperature (e.g., 70-80 °C).
-
Cooling and Concentration: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or by lyophilization).
-
Purification: The resulting product can often be used directly or purified further by methods such as size-exclusion chromatography or HPLC if necessary. This method often avoids the need for protecting groups and extensive purification.[2]
Visualizations
Caption: Equilibrium of glucose in solution leading to the formation of E and Z oxime isomers upon reaction with a hydroxylamine derivative.
Caption: Simplified mechanism of aniline-catalyzed this compound formation, proceeding through a reactive imine intermediate.
Caption: A logical workflow for improving chemoselectivity in this compound synthesis using a protecting group strategy.
References
- 1. Rapid glycoconjugation with glycosyl amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Does changes in pH affects cyclic form of glucose in water solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 12. Selective Synthesis of E and Z Isomers of Oximes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Peak Overlap in NMR Analysis of Glucose Oxime Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap during the NMR analysis of glucose oxime isomers. The complex equilibrium of cyclic and acyclic isomers in solution often leads to congested spectra, and the following resources offer strategies to deconvolve these complex datasets.
Troubleshooting Guides
Problem: My 1D ¹H NMR spectrum of this compound is a complex mixture of overlapping signals, and I cannot assign any specific isomer.
Solution: A one-dimensional proton NMR spectrum of this compound is expected to be complex due to the equilibrium between multiple isomers in solution: the cyclic α- and β-pyranose forms of glucose, and the acyclic syn- and anti-oxime isomers. To resolve these overlapping signals, the use of two-dimensional (2D) NMR techniques is essential.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. By identifying cross-peaks, you can trace the connectivity of protons within each sugar backbone, helping to separate the spin systems of the different isomers.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. Since ¹³C spectra are generally better resolved, this technique helps to disperse the overlapping proton signals into the second dimension.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying long-range connectivities and piecing together the carbon skeleton of each isomer.[4][5]
Problem: Even with 2D NMR, I am struggling to differentiate between the syn- and anti-oxime isomers.
Solution: The chemical environments of the protons and carbons near the C=N-OH bond will be different for the syn and anti isomers.
-
Focus on H-1 and H-2: The chemical shift of the H-1 proton (the proton on the oxime carbon) and the H-2 proton will be most affected by the stereochemistry of the oxime. In general, the relative stereochemistry of the hydroxyl group of the oxime can influence the shielding and deshielding of nearby protons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments can detect through-space correlations between protons that are close to each other. For the acyclic isomers, a NOE between the oxime hydroxyl proton and H-1 or H-2 could help to definitively assign the syn and anti configuration.
Problem: The hydroxyl (-OH) proton signals are broad or not visible.
Solution: The exchange of hydroxyl protons with the solvent (often D₂O) can lead to broad signals or their complete disappearance. Observing these protons can be highly beneficial for structural elucidation as they are often well-dispersed.
-
Use a Protic Solvent with Water Suppression: Running the experiment in a solvent mixture containing H₂O (e.g., 90% H₂O/10% D₂O) and using a solvent suppression technique will allow for the observation of the hydroxyl protons.
-
Low Temperature Experiments: Lowering the temperature of the NMR experiment can slow down the rate of proton exchange, resulting in sharper signals for the hydroxyl groups.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected equilibrium composition of this compound in an aqueous solution?
In aqueous solution, D-glucose oxime exists in equilibrium as a mixture of cyclic and acyclic forms. While the exact ratios can be influenced by solvent and temperature, a representative distribution is:
-
syn-(E)-acyclic isomer: ~56.5%
-
β-pyranose (cyclic): ~23%
-
anti-(Z)-acyclic isomer: ~13.5%
-
α-pyranose (cyclic): ~7%
Q2: Where can I find reference NMR data for the different isomers of this compound?
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts for D-Glucose Anomers in D₂O. [7]
| Position | α-D-Glucopyranose ¹H (ppm) | α-D-Glucopyranose ¹³C (ppm) | β-D-Glucopyranose ¹H (ppm) | β-D-Glucopyranose ¹³C (ppm) |
| 1 | 5.23 | 93.1 | 4.64 | 96.9 |
| 2 | 3.53 | 72.5 | 3.24 | 75.2 |
| 3 | 3.72 | 73.8 | 3.48 | 76.8 |
| 4 | 3.42 | 70.5 | 3.41 | 70.5 |
| 5 | 3.82 | 72.4 | 3.47 | 76.8 |
| 6a | 3.85 | 61.6 | 3.91 | 61.7 |
| 6b | 3.75 | 61.6 | 3.73 | 61.7 |
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts for Acyclic this compound Isomers.
Disclaimer: The following data are illustrative and based on general principles of oxime chemistry. Actual chemical shifts will vary based on experimental conditions.
| Position | syn-Glucose Oxime ¹H (ppm) | syn-Glucose Oxime ¹³C (ppm) | anti-Glucose Oxime ¹H (ppm) | anti-Glucose Oxime ¹³C (ppm) |
| 1 (CH=N) | ~7.5 | ~150 | ~6.8 | ~152 |
| 2 | ~4.1 | ~72 | ~4.5 | ~71 |
| 3 | ~3.8 | ~74 | ~3.8 | ~74 |
| 4 | ~3.7 | ~70 | ~3.7 | ~70 |
| 5 | ~3.8 | ~72 | ~3.8 | ~72 |
| 6a | ~3.9 | ~63 | ~3.9 | ~63 |
| 6b | ~3.7 | ~63 | ~3.7 | ~63 |
Table 3: Typical Proton-Proton Coupling Constants (J) in Glucopyranose Rings. [1]
| Coupling | Typical J Value (Hz) |
| ³J (H1ax, H2ax) | 7-9 |
| ³J (H1eq, H2ax) | 1-4 |
| ³J (Hax, Hax) | 9-11 |
| ³J (Hax, Heq) | 1-4 |
| ³J (Heq, Heq) | 0-2 |
| ²J (H6a, H6b) | ~12 |
Experimental Protocols
Protocol 1: 2D ¹H-¹H COSY
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.6 mL of D₂O.
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of D₂O. Shim the magnetic field to achieve good resolution.
-
Acquisition Parameters:
-
Pulse sequence: cosygpmf (or equivalent phase-sensitive COSY with gradients).
-
Spectral width (SW): 10-12 ppm in both F2 and F1 dimensions.
-
Number of scans (NS): 4-8 per increment.
-
Number of increments in F1 (TD1): 256-512.
-
Acquisition time (AQ): ~0.2 s.
-
Relaxation delay (D1): 1-2 s.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
Protocol 2: 2D ¹H-¹³C HSQC
-
Sample Preparation: As in Protocol 1. For low sample amounts, a higher concentration or a cryoprobe is recommended.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C.
-
Acquisition Parameters:
-
Pulse sequence: hsqcedetgpsp (or equivalent HSQC with sensitivity enhancement and multiplicity editing).
-
Spectral width (SW) in F2 (¹H): 10-12 ppm.
-
Spectral width (SW) in F1 (¹³C): 100-120 ppm (adjust based on expected chemical shift range).
-
Number of scans (NS): 8-16 per increment.
-
Number of increments in F1 (TD1): 128-256.
-
Set the one-bond coupling constant (¹JCH) to ~145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Protocol 3: 2D ¹H-¹³C HMBC
-
Sample Preparation: As in Protocol 1.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C.
-
Acquisition Parameters:
-
Pulse sequence: hmbcgplpndqf (or equivalent gradient-selected HMBC).
-
Spectral width (SW) in F2 (¹H): 10-12 ppm.
-
Spectral width (SW) in F1 (¹³C): 180-200 ppm.
-
Number of scans (NS): 16-64 per increment.
-
Number of increments in F1 (TD1): 256-512.
-
Set the long-range coupling constant (ⁿJCH) to an average value, typically 8-10 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum (magnitude mode processing is also common).
-
Visualizations
Caption: Equilibrium of D-glucose oxime in aqueous solution.
Caption: Recommended NMR workflow for analyzing this compound isomers.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmse000015 D-(+)-Glucose at BMRB [bmrb.io]
Technical Support Center: Oxime Stability and Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the thermal decomposition of oximes.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving the heating of oximes.
Issue 1: My oxime is decomposing upon heating, leading to low product yield.
-
Question: What are the primary pathways for oxime decomposition under thermal stress? Answer: When heated, oximes can decompose through several pathways. The most common include:
-
Hydrolysis: In the presence of acid, oximes can hydrolyze back to the corresponding ketone or aldehyde and hydroxylamine. This process is accelerated by heat.[1][2]
-
Beckmann Rearrangement: This acid-catalyzed reaction rearranges an oxime into an amide or a lactam (from cyclic oximes).[3][4] However, this rearrangement can be accompanied by unwanted side reactions.
-
Beckmann Fragmentation: A common side reaction to the Beckmann rearrangement, this pathway is favored when the group alpha to the oxime can stabilize a carbocation. It results in the formation of a nitrile and a carbocation intermediate.[3][5]
-
Peroxidation: Aldoximes, in particular, can form peroxides and may explode upon distillation.[2]
-
-
Question: My reaction mixture is turning dark or black upon heating. What does this indicate? Answer: A dark or black reaction mixture often signifies the decomposition of your starting material or product. This can be caused by overly harsh reaction conditions, such as the use of a very strong acid or excessively high temperatures. If your substrate is sensitive to oxidation, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to monitor the reaction's progress closely and stop it once the starting material has been consumed to minimize the formation of degradation byproducts.
-
Question: I am observing the formation of a nitrile byproduct. How can I prevent this? Answer: The formation of a nitrile suggests that Beckmann fragmentation is occurring. To minimize this side reaction, consider the following strategies:
-
Use Milder Catalysts: Strong acids and high temperatures promote fragmentation. Milder reagents can favor the desired rearrangement.
-
Solvent Selection: The choice of solvent can influence the reaction pathway.
-
Control Stereochemistry: The Beckmann rearrangement is stereospecific, with the migrating group being anti-periplanar to the leaving group on the nitrogen.[3] Ensuring the correct stereochemistry of the starting oxime is crucial.
-
Issue 2: The Beckmann rearrangement of my oxime is not proceeding to completion.
-
Question: My Beckmann rearrangement is sluggish, and the starting material remains even after prolonged heating. What can I do? Answer: If the reaction is not going to completion, several factors could be at play:
-
Catalyst Deactivation or Insufficiency: The catalyst may have lost its activity or may be present in an insufficient amount. Try increasing the catalyst loading or adding a fresh portion.
-
Low Reaction Temperature: The chosen catalyst system may require a higher temperature to be effective. Gradually increase the reaction temperature while carefully monitoring for the formation of side products.
-
Steric Hindrance: If the oxime is sterically hindered, a more forceful catalyst or higher temperatures may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What factors influence the thermal stability of an oxime?
A1: The stability of an oxime bond is influenced by several intrinsic and extrinsic factors:
-
Nature of the Carbonyl Precursor: Oximes derived from ketones are generally more stable than those derived from aldehydes.[6] Aromatic aldehydes or α-oxo acids also form more stable oximes.[6]
-
Electronic Effects: The electronic properties of substituents near the C=N-OH group play a significant role.
-
Steric Hindrance: Bulky groups around the oxime bond can sterically hinder the approach of water molecules, slowing down hydrolysis.[6]
-
pH of the Medium: Oxime hydrolysis is catalyzed by acid.[6] They exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[6][7]
-
Temperature: Elevated temperatures accelerate the rate of oxime hydrolysis and other decomposition reactions.[6]
Q2: Are there specific stabilizers I can add to prevent the thermal decomposition of my oxime?
A2: While general-purpose antioxidants and heat stabilizers exist for various materials, their application to specific oxime-containing reaction mixtures needs to be evaluated on a case-by-case basis.[8][9][10] For cycloalkanone oximes, compounds of boron or phosphorus, such as oxoacids, their salts, esters, amides, and oxides, have been shown to improve thermal stability. Controlling the concentration of transition metals, like iron, to below 30 ppm can also stabilize cycloalkanone oximes at high temperatures.
Q3: How can I protect the oxime functional group during a heating step?
A3: If the oxime functionality itself is not intended to react but is decomposing under thermal stress, using a protecting group can be a viable strategy. The choice of protecting group depends on the specific reaction conditions it needs to withstand and the methods available for its subsequent removal. O-alkylation of oximes can be performed to protect the hydroxyl group. Semicarbazones, hydrazones, and oximes themselves can be considered as protecting groups for carbonyl compounds due to their relative stability.[11] Deprotection often requires specific, sometimes harsh, conditions, so the protecting group strategy must be carefully planned within the overall synthetic route.[11]
Q4: What is the difference in thermal stability between aldoximes and ketoximes?
A4: Ketoximes are generally more stable than aldoximes.[2][6] Aldoximes are more reactive and have a higher tendency to undergo decomposition, including peroxidation, which can be explosive during distillation.[2]
Quantitative Data on Oxime Stability
The following tables summarize key quantitative data regarding the stability of oximes.
Table 1: Comparative Hydrolytic Stability of Oximes
| Linkage Type | Relative Resistance to Hydrolysis | Reference |
| Aliphatic Oximes vs. Analogous Hydrazones | 100 to 1000 times more resistant | [1][6] |
| Oximes vs. Simple Hydrazones | Rate constant for acid-catalyzed hydrolysis is nearly 1000-fold lower for oximes | [12] |
Table 2: pH-Dependent Stability of the Oxime HI-6
| pH | Stability | Decomposition Products | Reference |
| 2.0-3.0 | Maximal stability | Formaldehyde, isonicotinamide, pyridine-2-aldoxime, 2-cyanopyridine | [7][13] |
| 7.4 | Less stable | Intermediate nitrile which forms a pyridone, formaldehyde, isonicotinic acid, 2-pyridone, and potentially hydrocyanic acid | [7] |
Key Experimental Protocols
Protocol 1: Monitoring Oxime Decomposition via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the stability of an oxime in solution over time at a specific temperature.
-
Objective: To quantify the rate of oxime decomposition by measuring the decrease in its concentration and the appearance of degradation products.
-
Materials:
-
Oxime of interest
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Suitable buffer for pH control
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC system with a UV detector
-
-
Procedure:
-
Method Development: Develop an HPLC method that effectively separates the starting oxime from its potential decomposition products (e.g., the corresponding ketone/aldehyde).
-
Sample Preparation: Prepare a stock solution of the oxime in a suitable solvent. For the stability study, dilute the stock solution in a pre-heated buffer at the desired pH and temperature.
-
Time-Point Analysis: At regular time intervals (t=0, 1h, 2h, 4h, etc.), withdraw an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by rapid cooling or neutralization), and inject it into the HPLC system.
-
Data Acquisition: Record the peak areas of the oxime and any major degradation products at each time point.
-
Data Analysis: Plot the concentration of the oxime as a function of time. From this data, the rate of decomposition and the half-life of the oxime under the tested conditions can be calculated.
-
Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines a generalized procedure for determining the thermal decomposition profile of an oxime.
-
Objective: To determine the temperature at which an oxime begins to decompose and to characterize its thermal degradation profile.
-
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., aluminum, platinum)
-
Inert purge gas (e.g., nitrogen)
-
-
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the oxime into a tared TGA pan.[14]
-
Purge Gas: Introduce an inert purge gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[14]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).[14]
-
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures. This data provides a quantitative measure of the oxime's thermal stability.
-
Visualizations
Caption: Primary thermal decomposition pathways of oximes.
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of the Thermo-Oxidative Stability of Biobased Poly(butylene succinate) (PBS) Using Biogenic Wine By-Products as Sustainable Functional Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. specialchem.com [specialchem.com]
- 11. Protection and Deprotection [cem.com]
- 12. researchgate.net [researchgate.net]
- 13. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Addressing poor retention of glucose oxime in reverse-phase chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor retention of glucose oxime in reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show poor retention on a standard C18 column?
A1: this compound is a highly polar molecule due to its multiple hydroxyl (-OH) groups and the oxime (=N-OH) functional group. Standard reverse-phase chromatography relies on hydrophobic interactions between the analyte and the non-polar stationary phase (like C18). Because this compound is very water-soluble (hydrophilic), it has a low affinity for the C18 stationary phase and is quickly eluted with the mobile phase, often near the solvent front. The calculated XLogP3 value for this compound is -3.2, indicating its high polarity.[1]
Q2: What is "phase collapse" and how does it affect my analysis of polar compounds like this compound?
A2: Phase collapse, or dewetting, can occur when using highly aqueous mobile phases (typically >95% water) with traditional C18 columns.[2] The long, hydrophobic C18 alkyl chains can fold upon themselves in a highly aqueous environment, effectively expelling the mobile phase from the pores of the stationary phase. This leads to a dramatic loss of stationary phase surface area available for interaction with the analyte, resulting in a significant and often irreversible loss of retention.[2]
Q3: What are the primary alternative chromatographic modes for analyzing this compound?
A3: For highly polar compounds like this compound, several alternative chromatographic techniques are more suitable than traditional reverse-phase HPLC:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for very polar analytes. It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amino, amide, or zwitterionic functional groups) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3][4][5]
-
Porous Graphitized Carbon (PGC) Chromatography: PGC columns offer a unique stationary phase that can retain very polar compounds.[6]
-
Mixed-Mode Chromatography: These columns combine multiple retention mechanisms (e.g., reverse-phase and ion-exchange) to enhance the separation of complex samples.[7][8]
Troubleshooting Guide: Poor Retention of this compound
Issue: this compound elutes at or near the void volume.
This is the most common issue when analyzing this compound with a standard C18 column. The following troubleshooting steps and alternative approaches can help improve retention.
Modifying Your Existing Reverse-Phase Method
While challenging, some modifications can be made to a reverse-phase method to improve the retention of polar analytes.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar compounds compared to traditional C18 columns.[7]
-
Employ Ion-Pairing Agents: If this compound is ionized, adding an ion-pairing reagent to the mobile phase can form a neutral, more hydrophobic complex, thereby increasing retention. However, be aware that ion-pairing agents can lead to long column equilibration times and are often not compatible with mass spectrometry.[3][9][10]
-
Optimize Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH to suppress ionization can increase hydrophobicity and improve retention.[8]
Switching to an Alternative Chromatographic Mode: HILIC
HILIC is often the most effective solution for retaining highly polar compounds like this compound.
-
Column Selection: Choose a HILIC column with a suitable stationary phase. Common choices include bare silica, amino, amide, or zwitterionic phases.[4][5][11]
-
Mobile Phase Composition: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 75-95%) and a small percentage of an aqueous buffer. The water in the mobile phase forms a layer on the polar stationary phase, and the analyte partitions between this aqueous layer and the bulk mobile phase.[3]
Chemical Derivatization to Increase Hydrophobicity
Derivatization is a powerful technique to modify the chemical structure of this compound, making it less polar and more amenable to reverse-phase chromatography.
-
Acetylation: Reacting the hydroxyl groups of this compound with a reagent like acetic anhydride will form ester linkages, which are significantly less polar. This derivatization is simple, fast, and uses inexpensive reagents.[12]
-
PMP Derivatization: Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) adds a hydrophobic and UV-active tag to the molecule, greatly enhancing its retention in reverse-phase chromatography and improving its detectability by UV.[13][14]
Data Presentation
Table 1: Comparison of Chromatographic Approaches for Polar Analyte Retention
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Reverse-Phase (Standard C18) | Non-polar (Octadecylsilane) | High aqueous content | Widely available, well-understood | Poor retention of polar analytes, risk of phase collapse[2][9] |
| Reverse-Phase (Polar-Embedded/Endcapped) | Modified non-polar | High aqueous content | Improved stability in aqueous mobile phases, better retention of polar compounds than C18[7] | May still provide insufficient retention for very polar analytes |
| HILIC | Polar (Silica, Amino, Amide, Zwitterionic) | High organic content (e.g., >75% Acetonitrile) | Excellent retention for very polar compounds[3][4] | Can have longer equilibration times, sensitive to water content in the sample and mobile phase[3] |
| Porous Graphitized Carbon (PGC) | Graphitic Carbon | Aqueous/Organic mixtures | Strong retention of very polar analytes, stable over a wide pH range[6] | Can have different selectivity compared to silica-based phases |
| Reverse-Phase with Derivatization (e.g., Acetylation, PMP) | Non-polar (C18) | Standard reverse-phase gradients | Significantly increases retention, can improve detector response[12][13] | Requires an additional sample preparation step, potential for incomplete derivatization |
Experimental Protocols
Protocol 1: HILIC Analysis of this compound
-
Column: HILIC column (e.g., Amino-propyl bonded silica, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 90% B
-
2-15 min: 90% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 90% B
-
18-25 min: 90% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Sample Preparation: Dissolve the this compound standard or sample in a diluent that matches the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.[3]
Protocol 2: Derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP) for RP-HPLC Analysis
-
Derivatization Reaction:
-
To 100 µL of a this compound standard or sample, add 100 µL of 0.5 M methanolic PMP solution and 100 µL of 0.5 M NaOH.
-
Vortex the mixture and incubate at 70 °C for 60 minutes.[13]
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 100 µL of 0.5 M HCl.
-
-
Extraction:
-
Add 400 µL of dichloromethane to the neutralized solution.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Discard the aqueous (upper) layer.
-
Repeat the extraction twice more.
-
Evaporate the pooled organic layers to dryness under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried residue in 200 µL of 50:50 Acetonitrile:Water.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 245 nm.
-
Visualizations
References
- 1. This compound | C6H13NO6 | CID 95133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 10. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
Validation & Comparative
A Comparative Analysis of Glucose Oxime and Other Sugar Oximes for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, stability, and biological activity of key sugar oximes, providing a comparative framework for their application in scientific research and pharmaceutical development.
Sugar oximes, a class of compounds formed by the reaction of a monosaccharide with a hydroxylamine, are gaining increasing attention in medicinal chemistry and drug discovery. Their unique structural features and reactivity make them valuable as intermediates for synthesizing complex molecules, as well as potential therapeutic agents themselves. This guide provides a comparative analysis of glucose oxime and other common aldose oximes, such as those derived from galactose and mannose, to aid researchers in selecting and utilizing these compounds for their specific applications.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of sugar oximes is typically achieved through the condensation reaction of an aldose with hydroxylamine hydrochloride in the presence of a base. While the general principle is straightforward, the yields and isomeric distribution of the products can vary depending on the starting sugar and reaction conditions.
In aqueous solution, sugar oximes exist as a complex equilibrium of isomers, including the open-chain E/Z isomers and the cyclic α/β anomers. The distribution of these isomers is influenced by the stereochemistry of the parent sugar. For instance, D-glucose oxime in aqueous solution is an equilibrium mixture of the β-pyranose (23%), α-pyranose (7%), anti-(Z) (13.5%), and syn-(E) (56.5%) forms.[1]
Table 1: Comparative Synthesis Yields of Aldose Oximes
| Aldose | Reaction Conditions | Yield (%) | Reference |
| D-Glucose | Hydroxylamine HCl, Pyridine, Ethanol, Reflux | High (not specified) | [1] |
| D-Galactose | Hydroxylamine HCl, Pyridine, Ethanol, Reflux | High (not specified) | [1] |
| D-Mannose | Hydroxylamine HCl, Pyridine, Ethanol, Reflux | 35 | [1] |
| D-Xylose | Hydroxylamine, Anhydrous Ethanol | Good (syrup) | [1] |
| N-Acetylglucosamine | Hydroxylamine HCl, Pyridine, Ethanol, Reflux | High (exclusively β-anomer) | [1] |
Note: The yields can be influenced by the specific reaction conditions and purification methods.
Hydrolytic Stability: A Critical Parameter
Biological Activity: A Landscape of Potential
Sugar oximes have been investigated for a range of biological activities, most notably as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. The sugar moiety is often introduced to improve the pharmacokinetic properties of the active oxime pharmacophore.
Table 2: Comparative Biological Activity of Sugar Oxime Derivatives
| Sugar Oxime Derivative | Target | Activity (IC₅₀) | Reference |
| Glucoconjugated 3-hydroxypyridinaldoxime | Human Acetylcholinesterase (hAChE) | Low affinity (mM range) | [3] |
| Riboconjugated 3-hydroxypyridinaldoxime | Human Acetylcholinesterase (hAChE) | Low affinity (mM range) | [3] |
It is important to note that the biological activity is highly dependent on the specific derivatization of the sugar oxime and the biological target being investigated. The parent, underivatized sugar oximes generally exhibit low intrinsic biological activity.
Experimental Protocols
General Procedure for the Synthesis of Aldose Oximes
This protocol is a generalized method based on common laboratory practices for the synthesis of aldoximes from aldehydes.
Materials:
-
Aldose (e.g., D-glucose, D-galactose)
-
Hydroxylamine hydrochloride
-
Pyridine or Sodium Acetate
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the aldose in ethanol in a round-bottom flask.
-
Add a base, such as pyridine or sodium acetate, to the solution.
-
Add hydroxylamine hydrochloride to the mixture.
-
Reflux the reaction mixture for a specified period (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a cold solvent like a mixture of ethyl acetate and hexane.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure aldose oxime.
Protocol for ¹H NMR Analysis of Hydrolytic Stability
This protocol provides a general framework for comparing the hydrolytic stability of different sugar oximes at various pH values.
Materials:
-
Sugar oxime
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl) and sodium deuteroxide (NaOD) for pD adjustment
-
NMR spectrometer
Procedure:
-
Prepare solutions of each sugar oxime in D₂O at a known concentration.
-
Divide the solutions into aliquots and adjust the pD to the desired values (e.g., 5, 7, and 9) using DCl or NaOD.
-
Transfer the solutions to NMR tubes.
-
Acquire an initial ¹H NMR spectrum for each sample at time zero.
-
Incubate the NMR tubes at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the anomeric proton of the sugar oxime and the aldehyde proton of the hydrolysis product.
-
Plot the concentration of the sugar oxime versus time to determine the rate of hydrolysis and the half-life at each pD.
Conclusion
This compound and other sugar oximes represent a versatile class of compounds with significant potential in various scientific disciplines. This guide provides a comparative overview of their synthesis, stability, and biological activity to assist researchers in their endeavors. While some comparative data is available, there is a clear need for more systematic studies that directly compare the properties of different sugar oximes under identical experimental conditions. Such studies will be invaluable for the rational design and application of these compounds in drug development and other areas of chemical biology.
References
Validating the Elusive Structure of Glucose Oxime: A Comparative Guide to 2D NMR Techniques and X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or modified biomolecules is a cornerstone of rigorous scientific inquiry. Glucose oxime, a derivative of glucose with potential applications in various fields, presents an interesting case study for structural validation due to its existence in multiple isomeric forms. This guide provides an objective comparison of modern two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and the gold-standard alternative, single-crystal X-ray crystallography, for the structural elucidation of this compound.
In aqueous solution, D-glucose oxime is known to exist as an equilibrium mixture of four isomers: the cyclic β-pyranose (23%) and α-pyranose (7%) forms, and the open-chain syn-(E) (56.5%) and anti-(Z) (13.5%) isomers. The solid-state, however, has been shown to consist of the cyclic β-pyranose form.[1] This isomeric complexity underscores the necessity of powerful analytical techniques to fully characterize a sample.
Unraveling Connectivity and Spatial Arrangement with 2D NMR Spectroscopy
2D NMR spectroscopy is a non-destructive technique that provides detailed information about the connectivity of atoms and their spatial relationships in solution. This is particularly valuable for analyzing the isomeric mixture of this compound. A suite of 2D NMR experiments can differentiate between the various forms and confirm their individual structures.
Key 2D NMR Experiments for this compound Structure Validation:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing the proton network within the glucose backbone of each isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a powerful method for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together the molecular skeleton, including the C=N-OH group of the oxime.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of their bonding. This is indispensable for determining the stereochemistry, such as the syn or anti configuration of the oxime and the relative orientation of substituents on the pyranose ring.
Expected 2D NMR Data for the Major Isomers of this compound
The following tables summarize the expected quantitative data for the major solution-state isomer (syn-(E)-glucose oxime) and the solid-state isomer (β-D-glucopyranose oxime), based on typical chemical shifts for glucose derivatives and oximes.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for Major Isomers of this compound
| Atom | syn-(E)-Glucose Oxime (in D₂O) | β-D-Glucopyranose Oxime (in DMSO-d₆) |
| H1 | ~7.5 (d) | ~4.4 (d) |
| C1 | ~150 | ~103 |
| H2 | ~4.1 (dd) | ~3.0 (dd) |
| C2 | ~72 | ~74 |
| H3 | ~3.8 (t) | ~3.2 (t) |
| C3 | ~78 | ~77 |
| H4 | ~3.5 (t) | ~3.1 (t) |
| C4 | ~70 | ~70 |
| H5 | ~3.9 (m) | ~3.2 (m) |
| C5 | ~77 | ~77 |
| H6a/b | ~3.7 (m), ~3.8 (m) | ~3.5 (m), ~3.7 (m) |
| C6 | ~63 | ~61 |
| N-OH | ~11.0 (s) | ~10.5 (s) |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet).
Table 2: Key Expected 2D NMR Correlations for syn-(E)-Glucose Oxime
| Experiment | From | To | Expected Correlation | Structural Information |
| COSY | H1 | H2 | Yes | Connectivity of the acyclic chain |
| H2 | H3 | Yes | ||
| ... | ... | Yes | ||
| HSQC | H1 | C1 | Yes | Direct H-C attachment |
| H2 | C2 | Yes | ||
| ... | ... | Yes | ||
| HMBC | H1 | C2 | Yes | 2-bond correlation confirms C1-C2 link |
| H1 | C=N-OH | Yes | Confirms oxime position | |
| H2 | C1 | Yes | ||
| N-OH | C1 | Yes | Proximity of OH to the imine carbon | |
| NOESY | H1 | H2 | Yes | Spatial proximity |
| H1 | N-OH | No (for syn) | Differentiates syn and anti isomers |
The Definitive Alternative: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful technique that can provide the precise three-dimensional coordinates of atoms in a crystalline solid. It is often considered the ultimate method for structure determination as it yields a detailed and unambiguous model of the molecule.
Table 3: Comparison of 2D NMR and X-ray Crystallography for this compound Validation
| Feature | 2D NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution (provides data on solution-state structure and dynamics) | Crystalline solid (provides solid-state structure) |
| Information | Connectivity, stereochemistry, conformational dynamics, isomer ratios | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing |
| Ambiguity | Can be ambiguous for complex molecules or mixtures without sufficient data | Generally unambiguous for a well-resolved crystal structure |
| Sample Prep | Requires soluble sample in a deuterated solvent | Requires high-quality single crystals |
| Throughput | Relatively high | Can be low, crystal growth is often a bottleneck |
| Cost | High initial instrument cost, moderate per-sample cost | Moderate to high, depending on access to a diffractometer |
Experimental Protocols
2D NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and to optimize shimming.
3. 2D NMR Experiment Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence. Acquire 256-512 increments in the indirect dimension with 2-4 scans per increment.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the ¹JCH coupling constant (typically ~145 Hz for carbohydrates).
-
HMBC: Use a gradient-selected HMBC pulse sequence. Set the long-range coupling delay to optimize for 2-3 bond correlations (typically 6-10 Hz).
-
NOESY: Use a gradient-selected NOESY pulse sequence with a mixing time of 500-800 ms to observe key spatial correlations.
4. Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Analyze the cross-peaks in each spectrum to establish connectivities and spatial relationships.
X-ray Crystallography of this compound
1. Crystal Growth:
-
Since this compound is a solid, recrystallization is the primary method for obtaining single crystals.
-
Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol/water mixture) is a common technique.
-
Vapor diffusion methods can also be employed.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods.
-
Build and refine the molecular model against the experimental data to obtain the final crystal structure.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the workflow for 2D NMR data analysis and the logical relationships between the different NMR techniques for validating the structure of this compound.
Caption: Experimental workflow for 2D NMR analysis of this compound.
References
A Comparative Analysis of Glucose Oxime Isomer Reactivity for Researchers and Drug Development Professionals
An in-depth examination of the differential reactivity of syn- and anti-glucose oxime isomers, supported by experimental data and detailed protocols, to guide research and development in carbohydrate chemistry and drug design.
Glucose oxime, a derivative of glucose, exists as two geometric isomers, syn-(E) and anti-(Z), which exhibit distinct chemical reactivities. Understanding these differences is crucial for researchers in carbohydrate chemistry and professionals in drug development, as the stereochemistry of the oxime functionality can significantly influence reaction pathways, product formation, and biological activity. This guide provides a comprehensive comparison of the reactivity of syn- and anti-glucose oxime isomers, focusing on key reactions such as the Beckmann rearrangement and hydrolysis.
Isomer Distribution and Stability
In aqueous solution, D-glucose oxime exists as a mixture of cyclic and open-chain forms. The open-chain form is comprised of the syn-(E) and anti-(Z) isomers.[1] Studies on aldoximes have shown that the E isomer is generally more stable than the Z isomer. For instance, in the case of p-methoxybenzaldehyde oxime, the equilibrium constant for the ratio of the neutral oximes ([E]/[Z]) is 8.
Comparative Reactivity in Key Reactions
The spatial arrangement of the hydroxyl group relative to the rest of the molecule in syn and anti isomers leads to significant differences in their chemical behavior.
Beckmann Rearrangement
The Beckmann rearrangement, a classic reaction of oximes, is highly stereospecific. The group that is anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates. This intrinsic property means that the syn and anti isomers of this compound will yield different rearrangement products, making this a key reaction for differentiating their reactivity.
Table 1: Relative Rate Constants (ksyn/kanti) for the Beckmann Rearrangement of Substituted Benzaldoximes at 343 K [2]
| Substituent | ksyn/kanti |
| H | 1.23 |
| 4-CH3 | 1.15 |
| 4-OCH3 | 1.12 |
| 4-Cl | 1.32 |
| 3-NO2 | 0.92 |
Note: This data is for benzaldoxime derivatives and serves as an illustrative example of the potential reactivity differences. Specific kinetic studies on this compound isomers are required for direct comparison.
Hydrolysis
The hydrolysis of oximes to regenerate the corresponding carbonyl compound and hydroxylamine is another reaction where the reactivity of syn and anti isomers can differ. The stability of the oxime bond is pH-dependent, with hydrolysis being catalyzed by acid.
A detailed kinetic study on the hydrolysis and isomerization of (E)- and (Z)-p-methoxybenzaldehyde oximes demonstrated that both processes proceed through a common tetrahedral intermediate.[3] At low acid concentrations, the attack of water on the protonated oxime is the rate-determining step in hydrolysis.[3] As the acidity increases, the interconversion between the E and Z isomers becomes a competing and faster reaction than hydrolysis.[3] This suggests that the relative stability and rates of interconversion of the this compound isomers will influence their overall hydrolytic stability. General studies on oxime stability have shown them to be significantly more resistant to hydrolysis than corresponding hydrazones.
Experimental Protocols
Precise experimental design is critical for studying the differential reactivity of this compound isomers. Below are foundational protocols for the synthesis, separation, and kinetic analysis of these isomers.
Synthesis and Isomer Separation of this compound
Synthesis: D-glucose oxime can be synthesized by reacting D-glucose with hydroxylamine hydrochloride in a suitable solvent such as ethanol or pyridine. The reaction typically yields a mixture of the syn and anti isomers.[1]
Experimental Procedure:
-
Dissolve D-glucose in a minimal amount of water.
-
Add a solution of hydroxylamine hydrochloride and sodium carbonate in water.
-
Stir the mixture at room temperature for a specified period (e.g., 2 hours).
-
The product can be isolated by crystallization or other purification techniques.
Separation of Isomers: The separation of syn and anti oxime isomers can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[4][5]
HPLC Protocol Outline:
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A mixture of acetonitrile and water or a buffered aqueous solution can be used. The exact composition may need to be optimized.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.
-
Identification: The elution order of the isomers may vary, and identification can be confirmed by collecting the fractions and analyzing them using spectroscopic methods like NMR.[4]
Kinetic Analysis of Beckmann Rearrangement
The kinetics of the Beckmann rearrangement can be monitored spectrophotometrically or by using quantitative NMR (qNMR).
Spectrophotometric Monitoring Protocol:
-
Prepare a solution of the separated syn or anti this compound isomer in a suitable acidic medium (e.g., perchloric acid).[2]
-
Maintain the reaction at a constant temperature.
-
At regular time intervals, withdraw aliquots and measure the absorbance at a wavelength where the reactant and product have different extinction coefficients.
-
The pseudo-first-order rate constant can be determined by plotting the natural logarithm of the reactant concentration (or absorbance) versus time.[2]
Quantitative NMR (qNMR) Protocol:
-
Dissolve a known amount of the separated isomer and an internal standard in a deuterated solvent suitable for the reaction conditions.
-
Acquire a 1H NMR spectrum at time zero.
-
Initiate the rearrangement (e.g., by adding an acid catalyst) and acquire spectra at regular intervals.
-
The concentration of the reactant and product can be determined by integrating their characteristic signals relative to the internal standard.[6][7][8]
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental processes.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
Confirming Glucose Oxime Synthesis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful synthesis of glucose oxime is a critical step in various applications, including the development of novel therapeutics and bioconjugation strategies. Rigorous analytical confirmation of this synthesis is paramount. This guide provides an objective comparison of mass spectrometry with alternative techniques for the confirmation of this compound synthesis, supported by experimental data and detailed protocols.
The conversion of the aldehyde group of glucose to an oxime introduces a versatile functional handle for further chemical modifications. Verifying the complete conversion and characterizing the resulting product is essential for downstream applications. While mass spectrometry (MS) is a powerful tool for this purpose, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy also offer valuable insights. This guide will delve into a head-to-head comparison of these methods.
Performance Comparison of Analytical Techniques
The choice of analytical technique for the confirmation of this compound synthesis depends on a variety of factors, including the need for qualitative versus quantitative data, the required level of structural detail, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy for this application.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (GC-MS) | Molecular weight confirmation of the derivatized this compound. Fragmentation patterns provide structural clues. | Volatile and thermally stable derivative required (e.g., TMS-oxime). | High | High sensitivity and specificity. Can be coupled with chromatography for mixture analysis. | Does not provide unambiguous stereochemical information (e.g., E/Z isomers of the oxime). Requires derivatization. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information, including the chemical environment of each proton and carbon. Confirmation of oxime C=N bond formation and disappearance of the aldehyde proton. Can distinguish between α and β anomers and E/Z isomers of the oxime. | Soluble sample in a deuterated solvent (5-10 mg). | Low to Medium | Provides unambiguous structural elucidation. Quantitative analysis of reaction conversion and isomeric ratios. | Lower sensitivity compared to MS. Can be time-consuming for complete analysis. |
| FTIR Spectroscopy | Presence of characteristic functional groups (C=N, O-H of the oxime). Disappearance of the aldehyde C=O stretch. | Solid or liquid sample. Can be run neat or as a KBr pellet. | High | Rapid and non-destructive. Requires minimal sample preparation. | Provides limited structural information. Can be difficult to interpret complex spectra, especially in the presence of other functional groups. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its confirmation using Mass Spectrometry, NMR, and FTIR are provided below.
Synthesis of this compound
This protocol describes a general method for the synthesis of D-glucose oxime.
Materials:
-
D-glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Methanol
-
Deionized water
Procedure:
-
Dissolve D-glucose (e.g., 1.80 g, 10 mmol) in a minimal amount of deionized water.
-
In a separate flask, dissolve hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) in methanol.
-
Add the hydroxylamine solution to the glucose solution.
-
Slowly add pyridine to the reaction mixture to act as a base and catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). In aqueous solution, D-glucose oxime exists as a mixture of cyclic (α- and β-pyranose) and acyclic (E- and Z-) isomers.[1]
Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the polar this compound must be derivatized to increase its volatility. A common method is trimethylsilylation.
a) Derivatization Protocol: Trimethylsilyl (TMS) Oximation
-
Dry a sample of the synthesized this compound (approx. 2 mg) under a stream of nitrogen.
-
Add 200 µL of a 40 mg/mL solution of ethylhydroxylamine hydrochloride (EtOx) in pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat again at 70°C for 30 minutes.
-
The resulting solution containing the TMS-derivatized this compound is ready for GC-MS analysis.[2]
b) GC-MS Parameters
-
GC System: Agilent 6890 or equivalent.
-
Column: TR-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial temperature of 40°C for 1 min, ramp at 15°C/min to 70°C, hold for 1 min, then ramp at 6°C/min to 330°C and hold for 10 min.[3]
-
MS System: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
Expected Results: The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern. The presence of fragment ions corresponding to the TMS-oxime structure confirms the successful synthesis.
Confirmation by NMR Spectroscopy
a) Sample Preparation
-
Dissolve 5-10 mg of the purified this compound in 0.5-0.6 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Parameters (400 MHz Spectrometer)
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
The disappearance of the aldehyde proton signal (typically around 9.6 ppm for glucose) is a key indicator of successful oxime formation.
-
The appearance of new signals in the 6.5-8.0 ppm region is characteristic of the oxime C-H proton. The chemical shifts will vary depending on the isomeric form (E or Z).
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
The disappearance of the aldehyde carbon signal (around 200 ppm for glucose) is expected.
-
A new signal for the oxime carbon (C=N) will appear in the range of 150-160 ppm.
-
Expected Results: The NMR spectra will provide a detailed fingerprint of the this compound structure. The chemical shifts of the anomeric protons (around 4.6-5.2 ppm) can be used to identify the α and β forms of the cyclic oxime.[4][5][6][7]
Confirmation by FTIR Spectroscopy
a) Sample Preparation
-
Solid Sample: Prepare a KBr pellet by mixing a small amount of the dried this compound with potassium bromide powder and pressing it into a thin disk.
-
Liquid Sample: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
b) FTIR Parameters
-
Spectrometer: Any standard FTIR spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
Expected Results:
-
Disappearance of Aldehyde Peak: The characteristic C=O stretching vibration of the aldehyde group in glucose (around 1730 cm⁻¹) should be absent in the spectrum of the product.
-
Appearance of Oxime Peaks:
-
A C=N stretching vibration should appear in the region of 1690-1640 cm⁻¹.
-
A broad O-H stretching vibration from the oxime hydroxyl group is expected around 3600-3100 cm⁻¹.
-
An N-O stretching vibration may be observed around 960-930 cm⁻¹. The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and provides a unique pattern for the identification of d-glucose.[8]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the synthesis and confirmation of this compound, as well as the logical relationship between the analytical techniques and the information they provide.
Caption: Experimental workflow for this compound synthesis and confirmation.
Caption: Logical relationship between techniques and information.
Conclusion
The confirmation of this compound synthesis can be effectively achieved using mass spectrometry, NMR spectroscopy, and FTIR spectroscopy.
-
Mass Spectrometry (GC-MS) is highly sensitive and provides definitive molecular weight information of the derivatized product.
-
NMR Spectroscopy offers the most comprehensive structural details, including stereochemistry, making it the gold standard for unambiguous confirmation.
-
FTIR Spectroscopy is a rapid and straightforward method for verifying the presence of the key oxime functional group and the disappearance of the starting aldehyde.
For a comprehensive and robust confirmation of this compound synthesis, a multi-faceted approach is recommended. A quick FTIR analysis can provide initial evidence of the reaction's success, followed by high-resolution mass spectrometry to confirm the molecular weight. For complete structural elucidation and characterization of isomers, NMR spectroscopy is indispensable. The choice of the primary confirmation method will ultimately be guided by the specific requirements of the research and the available analytical resources.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. D-glucose(2280-44-6) 1H NMR spectrum [chemicalbook.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Differentiating Glucose Oxime from its Epimers Using HPAEC-PAD: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise separation and quantification of carbohydrate isomers are critical in various fields, including drug development, where subtle stereochemical differences can significantly impact biological activity. Glucose oxime and its epimers, such as mannose oxime (its C-2 epimer), present a significant analytical challenge due to their structural similarity. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a powerful technique for the direct analysis of underivatized carbohydrates, offering high resolution and sensitivity.[1][2][3] This guide provides a comparative overview of HPAEC-PAD methods for differentiating this compound from its epimers, supported by experimental data and detailed protocols.
Superiority of HPAEC-PAD for Epimer Separation
HPAEC-PAD has been successfully employed for the separation of various carbohydrate epimers, such as glucose and galactose (C-4 epimer), demonstrating its capability to resolve subtle structural differences.[5] While specific application literature for this compound is not abundant, the well-established methods for separating its parent aldose, glucose, from its C-2 epimer, mannose, provide a strong foundation for developing a robust analytical method for their oxime derivatives. The introduction of the oxime functional group does not fundamentally alter the stereochemical differences at the chiral centers, which are the basis for separation in HPAEC.
Comparative Performance of Anion-Exchange Columns
The choice of the analytical column is paramount for achieving optimal separation of carbohydrate isomers. The Thermo Scientific™ Dionex™ CarboPac™ series of columns are specifically designed for high-resolution carbohydrate analysis.[1][6] The selection of the appropriate CarboPac column depends on the specific class of carbohydrates being analyzed.
| Column | Primary Application | Characteristics Relevant to Epimer Separation |
| Dionex CarboPac PA1 | General-purpose column for mono- and disaccharides.[7][8][9] | Provides good resolution for common monosaccharides and their isomers. A well-established column used in many standardized methods. |
| Dionex CarboPac PA10 | High-resolution separation of mono- and disaccharides. | Offers improved resolution over the CarboPac PA1 for closely eluting isomers. |
| Dionex CarboPac PA20 | Fast, high-resolution separation of monosaccharides.[4] | Ideal for high-throughput analysis of monosaccharide composition, including epimers. |
| Dionex CarboPac PA100 | Separation of neutral and charged oligosaccharides.[6][7][10] | While primarily for larger carbohydrates, its unique selectivity can sometimes be beneficial for resolving complex mixtures of monosaccharide derivatives. |
| Dionex CarboPac MA1 | Separation of sugar alcohols and mono- and disaccharides.[11] | Particularly useful when analyzing a mixture that includes both aldoses and their corresponding alditols. |
For the separation of this compound from its epimers like mannose oxime, the Dionex CarboPac PA10 or PA20 columns would be the recommended starting points due to their demonstrated high resolution for monosaccharide isomers.
Experimental Protocols
The following protocols are based on established HPAEC-PAD methods for the separation of glucose and mannose, which can be adapted for their oxime derivatives. Optimization of the gradient and eluent concentrations may be required to achieve baseline separation of the oximes.
Method 1: Isocratic Elution for Simple Mixtures
This method is suitable for resolving simple mixtures of this compound and its primary epimers.
-
System: A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: Dionex CarboPac PA20 (3 x 150 mm) with a CarboPac PA20 Guard (3 x 50 mm).
-
Mobile Phase: 10 mM Sodium Hydroxide (NaOH).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometry, using a standard carbohydrate waveform.
Method 2: Gradient Elution for Complex Mixtures or Improved Resolution
A gradient elution can be employed to enhance the resolution between closely eluting epimers or to analyze more complex samples.
-
System: A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: Dionex CarboPac PA10 (4 x 250 mm) with a CarboPac PA10 Guard (4 x 50 mm).
-
Eluents:
-
A: Deionized water
-
B: 200 mM Sodium Hydroxide (NaOH)
-
-
Gradient Program:
-
0-20 min: 5% B (10 mM NaOH)
-
20-25 min: Increase to 50% B (100 mM NaOH) for column wash
-
25-35 min: Re-equilibration at 5% B (10 mM NaOH)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
Detection: Pulsed Amperometry, using a standard carbohydrate waveform.
Data Presentation
The following table illustrates the expected elution order and approximate retention times for glucose and its C-2 epimer, mannose, based on typical HPAEC-PAD separations. The retention times for their oxime derivatives are expected to be similar, though slight shifts may occur due to the presence of the oxime group.
| Analyte | Expected Elution Order | Approximate Retention Time (min) - Method 1 |
| Mannose | 1 | 8.5 |
| Glucose | 2 | 9.5 |
Note: Actual retention times may vary depending on the specific instrument, column condition, and eluent preparation.
Visualizing the Workflow and Logic
To better understand the experimental process and the principles of separation, the following diagrams are provided.
Caption: Experimental workflow for the HPAEC-PAD analysis of this compound and its epimers.
Caption: Principle of epimer separation by HPAEC based on differential oxyanion interaction.
Conclusion
HPAEC-PAD provides a highly effective platform for the challenging separation of this compound from its epimers. The technique's high resolution, sensitivity, and direct detection capabilities make it superior to many traditional methods. By selecting the appropriate Dionex CarboPac column, such as the PA10 or PA20, and optimizing the elution conditions, researchers can achieve reliable and reproducible differentiation of these closely related isomers. The detailed protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing robust analytical methods for carbohydrate oximes in research and drug development settings.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.6. HPAEC-PAD Sugars and FOS Analysis [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Carbohydrate and Amino-Acid IC Columns | Fisher Scientific [fishersci.com]
A Comparative Guide to a Novel Spectrophotometric Method for Glucose Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel spectrophotometric method for glucose analysis with the established Glucose Oxidase-Peroxidase (GOD-POD) method and another recently developed technique. The comparison is based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines, offering an objective assessment of their performance.
Introduction
Accurate and precise quantification of glucose is critical in various fields, from clinical diagnostics to biopharmaceutical process monitoring. While the GOD-POD method has long been the standard for spectrophotometric glucose analysis, new methods are emerging with claims of improved sensitivity, speed, and robustness. This guide evaluates a novel method utilizing para-phenylenediamine and alpha-naphthol as chromogenic reagents and compares it with the traditional GOD-POD assay and another recent innovation using 4-[(4-Hydroxy-3-methoxyphenyl) azo]-benzenesulfonic acid (GASA).
Methodology Comparison
The fundamental principle of these enzymatic spectrophotometric methods involves the glucose oxidase-catalyzed oxidation of glucose to produce hydrogen peroxide (H₂O₂). The subsequent peroxidase-catalyzed reaction of H₂O₂ with a chromogenic substrate yields a colored product, the absorbance of which is proportional to the glucose concentration. The primary distinction between the methods lies in the chromogenic substrate used.
Signaling Pathway of the GOD-POD Reaction
The enzymatic cascade common to these methods is initiated by the specific oxidation of glucose by glucose oxidase.
A Comparative Analysis of Glucose Oxime Synthesis: Enzymatic vs. Non-Enzymatic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of non-enzymatic and potential enzymatic routes for the synthesis of glucose oxime, a valuable building block in medicinal chemistry and drug development. We present a comprehensive overview of the established chemical synthesis and explore the current landscape of biocatalytic alternatives, supported by experimental data and detailed protocols.
Non-Enzymatic Synthesis of this compound: A Well-Established Pathway
The non-enzymatic synthesis of this compound is a robust and widely practiced method based on the condensation reaction between D-glucose and hydroxylamine.[1] This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the open-chain form of glucose, leading to the formation of an oxime.[1]
Experimental Protocol: Non-Enzymatic Synthesis
This protocol is a synthesized representation of standard laboratory procedures for oxime formation.
Materials:
-
D-Glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or a suitable base like pyridine
-
Methanol (MeOH) or an aqueous solvent system
-
Distilled water
Procedure:
-
Dissolution of Reactants: Dissolve D-glucose in methanol or a suitable aqueous solvent. In a separate flask, dissolve an equimolar amount of hydroxylamine hydrochloride and a slight molar excess of a base (e.g., sodium acetate or pyridine) in the same solvent. The base is necessary to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction.[2]
-
Reaction Mixture: Slowly add the hydroxylamine solution to the glucose solution with constant stirring.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating (reflux) to increase the reaction rate.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the mixture is often cooled to 0°C, and distilled water is added dropwise to induce crystallization of the this compound.[2]
-
Purification: The crystalline product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like aqueous ethanol to obtain high-purity this compound.
Performance Data: Non-Enzymatic Synthesis
| Parameter | Value/Range | Citation |
| Yield | Typically high, often in the range of 85-95% for analogous aldoxime syntheses. | [3] |
| Reaction Time | 1 - 15 hours, depending on temperature and reactants. | [2][3] |
| Temperature | Room temperature to 70°C. | [2] |
| pH | Weakly acidic to neutral conditions are generally favorable for oxime formation. | [4] |
| Purity | High purity can be achieved after recrystallization. | [2] |
| Scalability | Readily scalable for laboratory and potential industrial production. |
Enzymatic Synthesis: An Indirect and Developing Field
Currently, there is a lack of documented enzymes that directly catalyze the condensation of glucose with hydroxylamine to form this compound. The existing research on enzymatic pathways related to oximes primarily focuses on two areas:
-
Biosynthesis of Aldoximes from Amino Acids: In plants, cytochrome P450 enzymes from the CYP79 family catalyze the conversion of amino acids into their corresponding aldoximes.[5][6][7] For instance, CYP79A1 exhibits high specificity for tyrosine in the biosynthesis of dhurrin, a cyanogenic glucoside.[8] This represents an indirect enzymatic route to aldoximes, starting from a different precursor than glucose.
-
Use of Sugar Oximes as Substrates: Chemically synthesized sugar oximes have been successfully used as substrates for various enzymes, such as glycosyltransferases, in chemoenzymatic approaches to generate more complex glycoconjugates.[9] This demonstrates enzymatic tolerance to the oxime linkage but does not represent an enzymatic synthesis of the initial sugar oxime.
The Cytochrome P450 Pathway: An Analogous Biosynthetic Route
While not a direct synthesis of this compound, the CYP79-catalyzed pathway provides a framework for how nature produces aldoximes.
Key Features:
-
Substrate Specificity: These enzymes are highly specific for amino acid substrates.[5][8] For example, CYP79A2, CYP79B2, and CYP79B3 are involved in the biosynthesis of glucosinolates from phenylalanine and tryptophan.[6]
-
Multi-step Process: The conversion of an amino acid to an aldoxime by CYP79 enzymes is a multi-step oxidative process.[7]
-
Cofactor Requirements: These reactions are dependent on cofactors such as NADPH.[8]
Due to the high substrate specificity of CYP79 enzymes for amino acids, a direct enzymatic conversion of glucose to this compound via this pathway is not currently feasible.
Comparative Summary
| Feature | Non-Enzymatic Synthesis | Enzymatic Synthesis (Indirect Biosynthetic Pathway) |
| Starting Material | D-Glucose | Amino Acids |
| Catalyst | Chemical base (e.g., Sodium Acetate, Pyridine) | Cytochrome P450 Enzymes (e.g., CYP79 family) |
| Directness | Direct one-step condensation | Indirect multi-step conversion |
| Substrate Specificity | Broadly applicable to aldehydes and ketones | Highly specific to certain amino acids |
| Reaction Conditions | Variable temperature (room temp. to reflux), atmospheric pressure | Mild physiological conditions (ambient temperature and pressure) |
| Yield | High (typically >85%) | Variable depending on the specific enzyme and substrate |
| Current Applicability for this compound | Well-established and readily applicable | Not directly applicable for synthesis from glucose |
Visualizing the Synthesis Pathways
Non-Enzymatic Synthesis of this compound
Caption: Reaction mechanism for the non-enzymatic synthesis of this compound.
Experimental Workflow for Non-Enzymatic Synthesis
Caption: Experimental workflow for the non-enzymatic synthesis of this compound.
Indirect Enzymatic Pathway for Aldoxime Biosynthesis
Caption: Conceptual diagram of indirect enzymatic aldoxime synthesis in plants.
Conclusion
The non-enzymatic synthesis of this compound via the condensation of D-glucose and hydroxylamine remains the most direct, high-yielding, and established method. While the field of biocatalysis offers promising green alternatives for many chemical transformations, a direct enzymatic route for this compound synthesis has yet to be developed. The biosynthesis of aldoximes in nature, exemplified by the cytochrome P450-dependent pathways, provides valuable insights into potential future biocatalytic strategies. However, these pathways are currently limited by their high substrate specificity for amino acids. For researchers and professionals in drug development requiring this compound, the non-enzymatic chemical synthesis is the current method of choice, offering reliability and scalability. Future research in enzyme engineering may one day provide a direct biocatalytic alternative.
References
- 1. D+glucose reacts with hydroxyl amine and yields oxime class 12 chemistry CBSE [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. yccskarad.com [yccskarad.com]
- 5. Frontiers | Characterization of Arabidopsis CYP79C1 and CYP79C2 by Glucosinolate Pathway Engineering in Nicotiana benthamiana Shows Substrate Specificity Toward a Range of Aliphatic and Aromatic Amino Acids [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substrate specificity of the cytochrome P450 enzymes CYP79A1 and CYP71E1 involved in the biosynthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Carbonyl Group in Glucose: Oxime Formation vs. Classical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the presence of the carbonyl group in glucose, with a primary focus on oxime formation. Alternative classical methods, including Tollens', Benedict's, and Fehling's tests, are also detailed and compared to provide a complete analytical perspective for researchers in the fields of carbohydrate chemistry and drug development.
The reaction of glucose with hydroxylamine to form an oxime serves as a definitive confirmation of the presence of a carbonyl group.[1][2][3][4][5] This nucleophilic addition reaction targets the aldehyde functionality in the open-chain form of glucose. For a comparative analysis, this guide also presents the protocols for three widely-used qualitative and semi-quantitative tests that rely on the reducing properties of the aldehyde group: Tollens' test, Benedict's test, and Fehling's test.
Experimental Protocols
Detailed methodologies for each of the key confirmatory tests are provided below.
Glucose Oxime Formation
This protocol outlines the synthesis of this compound from D-glucose and hydroxylamine hydrochloride.
Materials:
-
D-glucose
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve D-glucose in a minimal amount of ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride to the glucose solution.
-
Add pyridine to the mixture to act as a base, neutralizing the HCl released from the hydroxylamine hydrochloride.
-
Attach a reflux condenser to the flask and heat the mixture on a water bath for 15-60 minutes.
-
After the reaction is complete, allow the mixture to cool. The this compound may crystallize upon cooling.
-
If crystallization does not occur, the volume of the solvent can be reduced by evaporation.
-
Collect the solid product by filtration using a Buchner funnel.
-
To purify the product, recrystallize the crude this compound from ethanol.
Tollens' Test (Silver Mirror Test)
This test identifies the presence of an aldehyde by its oxidation, which in turn reduces silver ions to metallic silver, forming a characteristic silver mirror on the inner surface of the reaction vessel.
Materials:
-
Silver nitrate (AgNO₃) solution (e.g., 5%)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Aqueous ammonia (NH₃) solution (e.g., 2 M)
-
Glucose solution (sample)
-
Clean test tubes
-
Water bath
Procedure:
-
To a clean test tube, add 2-3 mL of silver nitrate solution.
-
Add a few drops of sodium hydroxide solution to form a brown precipitate of silver oxide (Ag₂O).
-
Add aqueous ammonia dropwise while shaking until the brown precipitate just dissolves, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. This is Tollens' reagent.
-
Add a few drops of the glucose solution to the freshly prepared Tollens' reagent.
-
Gently warm the mixture in a water bath for a few minutes.
-
A positive result is the formation of a silver mirror on the wall of the test tube.
Benedict's Test
This test is used to detect reducing sugars, which include monosaccharides like glucose. The presence of the aldehyde group allows for the reduction of Cu²⁺ ions in the Benedict's reagent to Cu⁺ ions, resulting in the formation of a colored precipitate.
Materials:
-
Benedict's reagent
-
Glucose solution (sample)
-
Test tubes
-
Water bath
Procedure:
-
Add 1-2 mL of the glucose solution to a test tube.
-
Add 2-5 mL of Benedict's reagent to the same test tube.
-
Heat the mixture in a boiling water bath for 3-5 minutes.
-
Observe any color change. A change from the initial blue color to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The color change can be used for a semi-quantitative estimation of the sugar concentration.
Fehling's Test
Similar to Benedict's test, Fehling's test also relies on the reduction of Cu²⁺ ions by the aldehyde group in glucose.
Materials:
-
Fehling's solution A (aqueous solution of copper(II) sulfate)
-
Fehling's solution B (aqueous solution of potassium sodium tartrate and sodium hydroxide)
-
Glucose solution (sample)
-
Test tubes
-
Water bath
Procedure:
-
In a test tube, mix equal volumes of Fehling's solution A and Fehling's solution B to prepare fresh Fehling's reagent. The solution should be a deep blue color.
-
Add a few drops of the glucose solution to the Fehling's reagent.
-
Heat the mixture in a boiling water bath for a few minutes.
-
A positive result is the formation of a reddish-brown precipitate of copper(I) oxide (Cu₂O).
Comparative Data
While comprehensive studies directly comparing the analytical performance of oxime formation against Tollens', Benedict's, and Fehling's tests for the sole purpose of carbonyl group confirmation are limited, the following table summarizes key characteristics and available quantitative data for glucose detection.
| Feature | This compound Formation | Tollens' Test | Benedict's Test | Fehling's Test |
| Principle | Nucleophilic addition of hydroxylamine to the carbonyl group | Reduction of Ag⁺ to metallic silver by the aldehyde group | Reduction of Cu²⁺ to Cu₂O by the aldehyde group | Reduction of Cu²⁺ to Cu₂O by the aldehyde group |
| Product | This compound (a stable derivative) | Silver mirror | Colored precipitate (green, yellow, orange, or brick-red) | Reddish-brown precipitate of Cu₂O |
| Nature of Test | Confirmatory chemical synthesis | Qualitative/Semi-quantitative | Qualitative/Semi-quantitative | Qualitative/Semi-quantitative |
| Specificity | Specific for the carbonyl group | Generally specific for aldehydes; some ketones can give a positive test | Detects reducing sugars (aldehydes and α-hydroxy ketones) | Detects reducing sugars (aldehydes and α-hydroxy ketones) |
| Detection Limit | Not typically used for quantification in this context | High sensitivity; can detect low concentrations of reducing sugars.[6] | Can be made semi-quantitative with a detection range of 0.167–10 mg/mL for glucose.[7][8] | Generally considered less sensitive than Tollens' test |
| Advantages | Forms a stable, isolable derivative; confirms the C=O bond directly | Highly sensitive; visually distinct positive result | Reagent is more stable than Fehling's reagent; semi-quantitative | Relatively simple to perform |
| Disadvantages | Requires synthesis and purification steps | Reagent must be freshly prepared and can be explosive if not handled properly | Less sensitive than Tollens' test; requires heating | Reagent is a mixture of two solutions and must be freshly prepared; requires heating |
Visualizing the Reaction: Oxime Formation
The following diagram illustrates the reaction pathway for the formation of this compound, confirming the presence of the carbonyl group in the open-chain form of glucose.
Caption: Reaction of D-glucose with hydroxylamine to form this compound.
This guide provides a foundational understanding of the chemical methods used to confirm the presence of a carbonyl group in glucose. The choice of method will depend on the specific requirements of the research, whether it is for simple qualitative detection or for the synthesis of a stable derivative for further analysis.
References
- 1. D+glucose reacts with hydroxyl amine and yields oxime class 12 chemistry CBSE [vedantu.com]
- 2. sarthaks.com [sarthaks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. brainly.in [brainly.in]
- 5. D - (+) - glucose reacts with hydroxylamine and yields an oxime.The structure of the oxime would be [infinitylearn.com]
- 6. Silver Nanoparticle Formation-Based Colorimetric Determination of Reducing Sugars in Food Extracts via Tollens’ Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Reducing Sugars Based on the Qualitative Technique of Benedict - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Referencing Glucose Oxime Data: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical platforms for the quantification and characterization of glucose oxime. In drug development and various research fields, accurate and reproducible analysis of modified biomolecules like this compound is critical. This document aims to assist researchers in selecting the most appropriate analytical methodology for their specific needs by presenting a side-by-side comparison of common platforms, supported by experimental data and detailed protocols.
Data Summary
The quantitative performance of different analytical platforms for the analysis of glucose, its derivatives, or other oximes is summarized below. Direct comparative data for this compound across all platforms is limited in the literature; therefore, data for closely related analytes is included to provide a representative overview of each platform's capabilities.
| Analytical Platform | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Citation |
| GC-MS | 1-(Naphthalen-1-yl)ethanone oxime | > 0.99 | Signal-to-Noise Based | Signal-to-Noise Based | < 15% (Repeatability & Intermediate) | 98-102% | [1] |
| LC-MS/MS | Various Oximes (2-PAM, HI-6, HLö-7, MMB-4) | Not Specified | 0.5 ng/mL (2-PAM), 50 ng/mL (HI-6), 15 ng/mL (HLö-7 & MMB-4) | Not Specified | Meets FDA bioanalytical requirements | Meets FDA bioanalytical requirements | [2] |
| LC-MS/MS | 721 metabolites in serum/plasma | Not Specified | 1.4 nM to 10 mM | Not Specified | < 20% | 80-120% | [3] |
| Electrochemical Sensor (Enzymatic) | Glucose | Linear response from 0.5 to 8 mM | 22.5 µM | Not Specified | Good reproducibility over 20 days | Satisfactory in fruit juice | [4] |
| Electrochemical Sensor (Non-Enzymatic) | Glucose | Linear range of 48 µM - 1 mM | 0.99 µM | Not Specified | Good stability | Not Specified | [5] |
| Capillary Electrophoresis (Enzymatic Derivatization) | Glucose | Linear up to 0.1 µM | 25 nM | Not Specified | Not Specified | Not Specified | [6] |
| YSI Biochemistry Analyzer (Enzymatic) | Glucose | Not Specified | Not Specified | Not Specified | < 2% (CV) | High correlation (r ≥ 0.999) with reference method | [7] |
Experimental Protocols
Detailed methodologies for the key analytical platforms are provided below. These protocols are based on established methods for glucose, oximes, or related compounds and can be adapted for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, derivatization is a mandatory step to increase volatility.
Derivatization Protocol (Oximation followed by Silylation):
This two-step derivatization is common for sugars and related compounds.
-
Step 1: Oximation
-
Step 2: Silylation
GC-MS Parameters (Example):
-
Injector Temperature: 250°C[8]
-
Oven Program: Start at 80°C (hold for 0.5 min), ramp to 175°C at a rate of 15°C/min.[8]
-
Carrier Gas: Helium or Nitrogen[1]
-
MS Ion Source Temperature: 230°C[1]
-
Ionization Energy: 70 eV[1]
It's important to note that oximation can result in the formation of syn and anti isomers, which may lead to two distinct peaks for a single analyte.[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for a wide range of compounds and often does not require derivatization.
LC-MS/MS Protocol (General):
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity and sensitivity.[3]
-
A study on the quantification of various oximes in plasma utilized a unique extraction and chromatographic method for each oxime, highlighting the need for method development specific to the analyte of interest.[2]
Electrochemical Sensors
Electrochemical biosensors, particularly those based on enzymes like glucose oxidase, are widely used for glucose detection.[4][12][13][14] While not directly measuring this compound, the principles can be adapted for related compounds.
Enzymatic Sensor Protocol (Conceptual):
-
Electrode Modification: An electrode (e.g., glassy carbon) is modified with a composite material containing glucose oxidase.[4]
-
Detection Principle: The enzyme catalyzes the oxidation of glucose, producing hydrogen peroxide. The electrochemical detection of hydrogen peroxide provides a signal proportional to the glucose concentration.[15]
-
Measurement: Amperometry or cyclic voltammetry can be used to measure the current generated by the electrochemical reaction.[4]
Non-enzymatic electrochemical sensors are also being developed to overcome some limitations of enzyme-based sensors, such as stability.[5]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates molecules based on their charge-to-size ratio.[16] For neutral molecules like many sugars, derivatization with a charged or fluorescent tag is necessary.[17]
CE Protocol with Derivatization:
-
Derivatization: Sugars can be derivatized by reductive amination with a fluorescent tag like 9-aminopyrene-1,4,6-trisulfonate (APTS).[18]
-
Separation:
-
Capillary: A fused-silica capillary.
-
Buffer: An alkaline borate buffer can be used to form complexes with the sugar regioisomers, enhancing separation.[18]
-
-
Detection: Laser-induced fluorescence (LIF) is a common detection method for fluorescently tagged analytes, offering high sensitivity.[16]
In-capillary enzymatic derivatization has also been explored for glucose determination.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation of molecules in solution.[19][20] It can be used to identify the different isomeric forms of this compound that exist in aqueous solution, such as the cyclic β-pyranose, α-pyranose, and the open-chain syn and anti isomers.[21] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques can provide detailed structural information.[19] While primarily a qualitative technique, quantitative NMR (qNMR) can also be employed for concentration determination.
Visualizations
The following diagrams illustrate key workflows and concepts in the cross-referencing of this compound data.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Non-enzymatic Electrochemical Sensor for Glucose Detection Based on Ag@TiO2@ Metal-Organic Framework (ZIF-67) Nanocomposite [frontiersin.org]
- 6. Enzymatic in-capillary derivatization for glucose determination by electrophoresis with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ysi.com [ysi.com]
- 8. Overcome the Complexities of Analyzing for Sugars by GC-MS [de.restek.com]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of automated glucose oxidase methods for serum glucose: comparison to hexokinase of a colorimetric and an electrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrochemical Biosensing of Glucose Based on the Enzymatic Reduction of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrochemical Glucose Sensors—Developments Using Electrostatic Assembly and Carbon Nanotubes for Biosensor Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Capillary electrophoresis analysis of glucooligosaccharide regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iosrjournals.org [iosrjournals.org]
- 20. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. juniperpublishers.com [juniperpublishers.com]
Literature review comparing historical and modern synthesis methods of glucose oxime.
A Comparative Review of Historical and Modern Synthesis Methods for Glucose Oxime
The synthesis of this compound, a versatile derivative of glucose with applications in medicinal chemistry and drug development, has evolved significantly over the years. Early methods, established in the mid-20th century, laid the groundwork for the production of this compound, while modern techniques have focused on improving efficiency, yield, and environmental friendliness. This guide provides a detailed comparison of historical and modern synthesis methods of this compound, complete with experimental protocols, quantitative data, and workflow visualizations.
Comparison of Synthesis Methods
The table below summarizes the key quantitative differences between the historical and modern approaches to this compound synthesis.
| Parameter | Historical Method (e.g., Iio et al., 1975) | Modern Method (e.g., McReynolds et al., 2019) |
| Reaction Time | Several hours to overnight | As little as 30 minutes |
| Typical Yield | Moderate to good (specific percentage often not reported in early literature) | High to excellent (e.g., 60-94%)[1] |
| Solvents | Anhydrous ethanol, pyridine | Mild aqueous conditions (e.g., 0.1 M NH4OAc, pH 4.5)[2] |
| Catalyst/Reagent | Sodium ethoxide or pyridine | Aniline (optional, to maximize yields) |
| Energy Source | Conventional heating (reflux) | Microwave irradiation |
| Protecting Groups | Often not required for the basic reaction, but used for more complex derivatives[3][4] | Generally not required due to chemoselectivity[3][5] |
| Work-up | Filtration, co-evaporation with benzene, crystallization | Often simpler, direct purification |
Experimental Protocols
Historical Synthesis Protocol: Adapted from Iio et al. (1975)[6]
This protocol is based on the classical approach of reacting a pentose with hydroxylamine in an anhydrous medium.
Materials:
-
D-Glucose
-
Hydroxylamine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Benzene
-
Phenolphthalein indicator
Procedure:
-
Prepare free hydroxylamine by dissolving hydroxylamine hydrochloride (40 mmol) in ethanol (70 ml) and neutralizing it with a sodium ethoxide solution (40 mmol sodium in 50 ml ethanol) to the neutral point using phenolphthalein.
-
Filter the resulting sodium chloride precipitate and wash it with a small amount of ethanol.
-
Dissolve D-glucose (20 mmol) in a minimal amount of hot ethanol to achieve saturation.
-
Gradually add the ethanolic hydroxylamine solution dropwise to the refluxing glucose solution.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitoring by an appropriate method would be necessary).
-
To remove water formed during the reaction, co-evaporate the solvent with benzene under reduced pressure.
-
The crude this compound can be obtained by chilling the reaction mixture to induce crystallization.
-
Collect the crystals by cold filtration or centrifugation and recrystallize from a suitable solvent if necessary.
Modern Synthesis Protocol: Microwave-Assisted Synthesis (McReynolds et al., 2019)[1][5]
This method utilizes microwave energy to accelerate the reaction between glucose and an aminooxy-containing compound.
Materials:
-
D-Glucose
-
Aminooxy-containing linker/core molecule
-
0.1 M Ammonium Acetate (NH4OAc) buffer, pH 4.5
-
Aniline (optional)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, dissolve D-glucose (1 equivalent) and the aminooxy-containing compound (1 equivalent) in 0.1 M NH4OAc buffer (pH 4.5).
-
For reactions where maximized yield is desired, 0.1 M aniline can be added as a catalyst.
-
Seal the reaction vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a controlled temperature (e.g., 50°C) and power (e.g., 25% of 400 W) for 30 minutes.[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting this compound derivative can be purified by standard chromatographic techniques.
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthesis methods.
Caption: Workflow for the historical synthesis of this compound.
Caption: Workflow for the modern microwave-assisted synthesis of this compound.
Discussion
The classical synthesis of this compound, while foundational, presents several drawbacks compared to modern alternatives. The use of anhydrous solvents and reagents like sodium ethoxide requires careful handling and moisture-free conditions. The reaction times are typically long, and the work-up procedure involving co-evaporation with benzene, a known carcinogen, is a significant safety concern.
In contrast, modern microwave-assisted synthesis offers a greener and more efficient alternative. The reaction is significantly faster, often completing in a fraction of the time required by conventional heating.[6] It can be performed in aqueous media, reducing the need for hazardous organic solvents.[1] The chemoselectivity of the reaction often obviates the need for protecting groups, simplifying the overall synthetic route.[3][5] The yields obtained from microwave-assisted methods are generally higher, making the process more atom-economical.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Glucose Oxime: A Step-by-Step Guide for Laboratory Professionals
The fundamental principle is that most chemical wastes, including glucose oxime, should not be disposed of in the regular trash or poured down the sewer system.[1][2] Instead, they must be collected, properly labeled, and disposed of through a licensed professional waste disposal service or the institution's EHS hazardous waste program.[1][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound for disposal should be conducted in a well-ventilated area to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste, whether in solid form or in a solution.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous Waste: In the absence of specific data classifying this compound as non-hazardous, it must be managed as a hazardous waste.[4]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical wastes unless they are known to be compatible. Incompatible wastes must be stored in separate containers to prevent dangerous reactions.[4][5] For instance, acids and bases should always be segregated.[5]
Step 2: Containerization
-
Select a Compatible Container: Use a container that is chemically compatible with this compound. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[1] The container must have a leak-proof, screw-on cap.[5] Corks or parafilm are not acceptable closures.[5]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential spills or leaks.[5] The secondary container should be capable of holding 110% of the volume of the primary container.[5]
Step 3: Labeling
Proper labeling of waste containers is crucial for safety and regulatory compliance. The label must be securely affixed to the container and include the following information:[1][4]
-
The full, common chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[1]
-
The quantity or concentration of the waste. For mixtures, each chemical component must be listed.[1]
-
The date of waste generation.[1]
-
The place of origin (e.g., department, room number).[1]
-
The name and contact information of the Principal Investigator.[1]
-
Appropriate hazard pictograms.[1]
Step 4: Accumulation and Storage
-
Designated Storage Area: Store the labeled hazardous waste container in a designated and secure satellite accumulation area.[5]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[5][6]
Step 5: Disposal Request and Collection
-
Submit a Disposal Request: Once the waste container is full, or before the accumulation time limit is reached (typically 90 days), submit a hazardous waste collection request to your institution's EHS office.[5] This usually involves completing a specific form detailing the waste's contents.[1]
-
Professional Collection: Trained EHS personnel or a licensed hazardous waste contractor will then collect the waste for proper disposal.
Disposal of Empty this compound Containers
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (such as water, if this compound is soluble) capable of removing the chemical residue.[4][6]
-
Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][6]
-
Container Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[4] The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.[4][6]
Quantitative Data Summary for Hazardous Waste Accumulation
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | 90 days from the start of waste accumulation | [5] |
| Maximum Quantity (per waste stream) | 55 gallons | [4][5] |
| Collection Time after reaching Max Quantity | Within 3 days | [5] |
| Secondary Containment Volume | 110% of the primary container's volume | [5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste in a laboratory.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Guide to Handling Glucose Oxime
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling glucose oxime, focusing on operational and disposal plans to build a foundation of trust and safety in your daily work.
Immediate Safety and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A standard lab coat should be worn. For tasks with a higher risk of spills, a chemical-resistant apron is recommended. | Prevents skin contact with the chemical. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95) should be used. | Protects against inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Handling this compound
Following a structured operational plan is critical for minimizing risks and ensuring the integrity of your experiments.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Review the experimental protocol and have all necessary materials and equipment ready.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with powders to avoid dust generation.
-
Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while rinsing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered chemical waste.
-
Waste Containers : Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal Protocol : Dispose of the hazardous waste through your institution's designated chemical waste management program. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal, to provide a clear and easily understandable workflow.
Caption: A workflow diagram for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
